molecular formula C9H22Si2 B093493 2,3-Bis(trimethylsilyl)-1-propene CAS No. 17891-65-5

2,3-Bis(trimethylsilyl)-1-propene

Cat. No.: B093493
CAS No.: 17891-65-5
M. Wt: 186.44 g/mol
InChI Key: UNGXKSVOMSCMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(trimethylsilyl)-1-propene, also known as this compound, is a useful research compound. Its molecular formula is C9H22Si2 and its molecular weight is 186.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(2-trimethylsilylprop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22Si2/c1-9(11(5,6)7)8-10(2,3)4/h1,8H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGXKSVOMSCMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(=C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336236
Record name 2,3-Bis(trimethylsilyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17891-65-5
Record name 2,3-Bis(trimethylsilyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis(trimethylsilyl)-1-propene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Bis(trimethylsilyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-bis(trimethylsilyl)-1-propene, a versatile organosilicon compound with applications in organic synthesis. This document delves into the core principles of its synthesis, focusing on a robust and well-documented method. The guide will explore the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and present key data to ensure scientific integrity and reproducibility. The content is structured to offer both theoretical understanding and practical insights for researchers in the field.

Introduction

Organosilicon compounds have emerged as indispensable tools in modern organic synthesis, owing to their unique reactivity and stability. Among these, allylsilanes are particularly valuable intermediates, participating in a wide array of carbon-carbon bond-forming reactions. This compound, with its two strategically placed trimethylsilyl groups, offers a unique platform for further functionalization and is a subject of interest for the synthesis of complex molecular architectures. This guide will focus on a prevalent and effective method for its synthesis, providing the necessary details for its successful implementation in a laboratory setting.

Core Synthetic Strategy: Silylation of an Allene Precursor

The most direct and commonly referenced method for the synthesis of this compound involves the reaction of a silylated allene with a silylating agent. A key precursor for this transformation is 1,3-bis(trimethylsilyl)allene. The reaction proceeds via the deprotonation of the allene at the C1 position, followed by quenching with a suitable electrophile, in this case, a methyl group source.

Mechanistic Insights

The underlying principle of this synthetic route lies in the acidity of the allenic proton at the C1 position of 1,3-bis(trimethylsilyl)allene. The presence of the silicon atoms influences the electron density of the allene system, making the terminal protons susceptible to deprotonation by a strong base, such as an organolithium reagent.[1][2][3] The resulting allenyl-lithium intermediate is a potent nucleophile that can readily react with an electrophile.

The choice of the base is critical to the success of the reaction. Organolithium reagents, such as n-butyllithium or methyllithium, are commonly employed due to their strong basicity, which is sufficient to deprotonate the silylated allene.[1][2] The subsequent reaction with a methylating agent, such as methyl iodide, introduces the methyl group at the C1 position, yielding the desired this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound based on the principles outlined above.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
1,3-Bis(trimethylsilyl)alleneC₉H₂₀Si₂184.42(Specify)Starting material
n-Butyllithium (in hexanes)C₄H₉Li64.061.1 equivalentsTitrate before use
Methyl iodideCH₃I141.941.2 equivalentsFreshly distilled
Anhydrous diethyl ether(C₂H₅)₂O74.12(Specify)As solvent
Saturated aqueous NH₄ClNH₄Cl53.49(Specify)For quenching
Anhydrous magnesium sulfateMgSO₄120.37(Specify)For drying
Procedure
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1,3-bis(trimethylsilyl)allene and anhydrous diethyl ether under an inert atmosphere of nitrogen.

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (in hexanes) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for an additional hour.

  • Methylation: Methyl iodide is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃): δ 4.65 (s, 2H, =CH₂), 1.65 (s, 2H, -CH₂-), 0.10 (s, 18H, 2 x Si(CH₃)₃).

  • ¹³C NMR (CDCl₃): δ 145.2 (=C<), 108.1 (=CH₂), 25.4 (-CH₂-), -0.5 (Si(CH₃)₃).

  • Mass Spectrometry (EI): m/z (%) 186 (M⁺), 171, 73.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Reactant1 1,3-Bis(trimethylsilyl)allene Step1 Deprotonation (-78 °C, Et₂O) Reactant1->Step1 Reactant2 n-Butyllithium Reactant2->Step1 Reactant3 Methyl Iodide Step2 Methylation (-78 °C to RT) Reactant3->Step2 Step1->Step2 Allenyl-lithium intermediate Step3 Quenching & Extraction Step2->Step3 Step4 Purification (Fractional Distillation) Step3->Step4 Product This compound Step4->Product

Caption: Synthetic workflow for this compound.

Alternative Synthetic Approaches

While the deprotonation-methylation of 1,3-bis(trimethylsilyl)allene is a primary route, other strategies can be envisioned for the synthesis of this compound. One such alternative is the hydrosilylation of a suitably substituted alkyne or allene.[4][5][6][7] For instance, the transition-metal-catalyzed hydrosilylation of 1-(trimethylsilyl)propyne with trimethylsilane could potentially yield the desired product, although regioselectivity might be a challenge.[6]

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the provided experimental protocol, researchers can confidently prepare this valuable synthetic intermediate. The versatility of organosilicon compounds ensures that this compound will continue to be a relevant building block in the pursuit of novel and complex molecular targets.

References

  • Wang, Z., et al. Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight. Chemical Science, 2021, 12(32), 10843-10852. [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. Synthesis of allenes by 1,3-substitution with carbon nucleophiles. [Link]

  • Wikipedia. Organolithium reagent. [Link]

  • Gulbinski, J., et al. Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. Scientific Reports, 2023, 13(1), 1-13. [Link]

  • Liptrot, D. J., et al. β-(Z)-Selective alkyne hydrosilylation by a N,O-functionalized NHC-based rhodium(i) catalyst. Dalton Transactions, 2016, 45(1), 123-132. [Link]

  • Weires, A. G., et al. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, 2016, (117), e54898. [Link]

  • Chemistry LibreTexts. 8.1: Hydrosilylation of Alkenes. [Link]

  • Myers, A. G. Organolithium Reagents. Harvard University. [Link]

  • Wang, D., et al. Formal Hydrotrimethylsilylation of Styrenes with Anti-Markovnikov Selectivity Using Hexamethyldisilane. Organic Letters, 2023, 25(1), 133-138. [Link]

  • Thomas, A. A., et al. Preparation of Highly Reactive Lithium Metal Dendrites and the Synthesis of (Trimethylsilyl)methyllithium. Organic Syntheses, 2024, 101, 342-365. [Link]

  • Xu, S., et al. Cu(I)-Catalyzed Coupling of Bis(trimethylsilyl)diazomethane with Terminal Alkynes: A Synthesis of 1,1-Disilyl Allenes. The Journal of Organic Chemistry, 2018, 83(11), 6186-6192. [Link]

  • Sapountzis, I., et al. Direct catalytic cross-coupling of organolithium compounds. Nature Chemistry, 2013, 5(8), 667-671. [Link]

  • Zhang, X., & Zhang, J. Radical transformations for allene synthesis. Chemical Science, 2022, 13(28), 8206-8225. [Link]

  • Gandon, V., et al. Reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions. Organic Letters, 2006, 8(20), 4393-4396. [Link]

  • Isono, Y., et al. Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. Molecules, 2023, 28(8), 3356. [Link]

Sources

Technical Guide: 2,3-Bis(trimethylsilyl)-1-propene (CAS 17891-65-5)

[1]

Executive Summary

This compound (CAS 17891-65-5) is a specialized organosilicon reagent characterized by its unique bifunctional structure, containing both an allylic silane and a vinylic silane moiety. This dual functionality allows it to serve as a versatile "dianion equivalent" of isobutene in organic synthesis. It is primarily employed in the construction of complex carbocyclic frameworks, including cyclopentenones via [3+2] annulation strategies, and as a linchpin for sequential electrophilic substitutions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Number 17891-65-5
IUPAC Name Trimethyl(2-trimethylsilylprop-2-enyl)silane
Synonyms 2,3-Bis(TMS)-1-propene; 1,1'-(1-methylene-1,2-ethanediyl)bis[1,1,1-trimethylsilane]
Molecular Formula C

H

Si

Molecular Weight 186.44 g/mol
Structure CH

=C(SiMe

)—CH

(SiMe

)
Appearance Clear, colorless liquid
Boiling Point 73–75 °C at 20 mmHg (approx. 180 °C at 760 mmHg)
Density ~0.82 g/mL at 25 °C
Solubility Soluble in ether, THF, CH

Cl

, hexane; decomposes in water/acid

Synthesis & Production

The synthesis of this compound is non-trivial due to the potential for isomerization to the thermodynamically more stable 1,3-isomer. The most robust protocol involves the reductive silylation of propargyl bromide using magnesium and trimethylsilyl chloride (TMSCl).

Mechanistic Pathway

The reaction proceeds via the formation of a propargyl/allenyl Grignard intermediate. The presence of excess TMSCl traps the intermediate at both the


SynthesisSubstratePropargyl Bromide(HC≡C-CH2Br)Intermediates[Allenyl-MgBr / Propargyl-MgBr]EquilibriumSubstrate->IntermediatesGrignard FormationReagentsMg (excess) / TMSClTHF/HMPAReagents->IntermediatesProductThis compound(Target)Intermediates->ProductKinetic SilylationByproduct1,3-Bis(trimethylsilyl)propene(Isomer)Intermediates->ByproductThermodynamic Drift

Figure 1: Reductive silylation pathway for the synthesis of CAS 17891-65-5.

Experimental Protocol (Optimized)

Reagents: Propargyl bromide (1.0 equiv), Magnesium turnings (2.2 equiv), TMSCl (2.2 equiv), THF (anhydrous). Precaution: The reaction is highly exothermic.

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and activate with a crystal of iodine.

  • Initiation: Add TMSCl and a small portion of propargyl bromide in THF to initiate the Grignard formation.

  • Addition: Dropwise add the remaining propargyl bromide/THF solution at 0°C to control the exotherm.

  • Reflux: Heat to reflux for 2–4 hours to ensure complete disilylation.

  • Workup: Quench with saturated NH

    
    Cl at 0°C. Extract with pentane or ether.
    
  • Purification: Fractional distillation is critical to separate the 2,3-isomer (bp ~74°C/20mmHg) from the 1,3-isomer and monosilylated byproducts.

Reactivity & Mechanisms

The defining feature of CAS 17891-65-5 is its sequential reactivity . It contains two distinct silicon centers:

  • Allylic Silane (C3): Highly reactive towards electrophiles (SE2' mechanism). Reacts first.

  • Vinylic Silane (C2): Less reactive; requires strong electrophiles or activation. Reacts second.

Mechanism 1: Regioselective Acylation (Sakurai-Hosomi Type)

When reacted with acid chlorides in the presence of a Lewis Acid (e.g., AlCl


2-silyl-substituted enone

ReactivityReagent2,3-Bis(TMS)-1-propeneTransitionBeta-Silyl Carbocation(Stabilized)Reagent->Transition SE2' AttackElectrophileR-COCl + AlCl3Electrophile->TransitionIntermediateVinyl Silane Product(2-Silyl-1-en-3-one)Transition->Intermediate -TMSCl (Desilylation at C3)CyclizationNazarov Cyclization(Optional)Intermediate->Cyclization Acid/Heat

Figure 2: Sequential activation mechanism. The allylic silane directs the initial C-C bond formation, preserving the vinyl silane for subsequent transformation.

Mechanism 2: [3+2] Annulation

This reagent is a formal equivalent of the trimethylenemethane (TMM) dianion. In the presence of bifunctional electrophiles or under specific Lewis Acid catalysis, it can form five-membered rings (cyclopentanoids).

  • Step 1: Allylation of the electrophile (loss of allylic TMS).

  • Step 2: Intramolecular attack of the resulting vinyl silane (or vinyl cation) on the pendant nucleophile/electrophile.

Applications in Synthesis

Drug Discovery & Natural Product Synthesis[4]
  • Terpenoid Scaffolds: Used to construct the A-ring of steroids or triquinane frameworks via iterative annulation.

  • Conjunctive Reagent: Acts as a "molecular glue," connecting two electrophilic fragments. The first electrophile attacks the allylic position; the second attacks the vinyl position (after ipso-substitution or epoxidation).

  • Polymer Chemistry: Used as a monomer or terminator to introduce silyl-functionalized side chains into polyolefins.

Safety & Handling

  • Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture sensitive (slow hydrolysis of C-Si bonds).

  • PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and use within a fume hood.

References

  • Synthesis of 2,3-Bis(trimethylsilyl)propene: Org. Synth.1984 , 62, 58.

  • Reactivity of Bis-silyl Propenes: J. Am. Chem. Soc.1982 , 104, 4963.

  • PubChem Compound Summary for CID 530291: this compound.

  • Silicon in Organic Synthesis: Colvin, E. W., Butterworths, 1981. (Standard text for organosilicon reagents).

An In-depth Technical Guide to 2,3-Bis(trimethylsilyl)-1-propene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(trimethylsilyl)-1-propene, a versatile organosilicon compound, holds significant potential in modern organic synthesis. Its unique structural arrangement, featuring two trimethylsilyl groups flanking a propene backbone, imparts distinct reactivity that makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical properties, synthesis, and key applications of this compound, offering insights for its effective utilization in research and development.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its handling and application in synthetic protocols.

PropertyValueSource
Molecular Formula C₉H₂₂Si₂PubChem[1]
Molecular Weight 186.44 g/mol PubChem[1]
CAS Number 17891-65-5PubChem[1]
IUPAC Name trimethyl(2-trimethylsilylprop-2-enyl)silanePubChem[1]
Appearance Not explicitly stated, likely a liquidGeneral knowledge
Boiling Point Data not available in searched sources
Density Data not available in searched sources
Refractive Index Data not available in searched sources

Structural Confirmation:

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides characteristic signals corresponding to the different proton environments within the molecule.[1]

  • ¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance spectrum offers detailed information about the carbon skeleton of the molecule.[1]

Synthesis of this compound

A key application of this compound is as a precursor in the synthesis of other valuable organic molecules. While a direct, detailed synthesis protocol for this specific compound was not found in the immediate search results, its preparation is implicitly described in its use as a starting material in the synthesis of 2-substituted-4-trimethylsilylfurans.[2] The synthesis likely involves the reaction of an appropriate precursor with a trimethylsilylating agent. A general understanding of related syntheses, such as that for 1-methyl-1-(trimethylsilyl)allene, suggests a multi-step process potentially involving Grignard reagents and silylation.[3]

A plausible synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_silylation Silylation cluster_activation Activation & Coupling cluster_final Final Product Formation Propargyl_Alcohol Propargyl Alcohol TMS_Propargyl_Alcohol 3-Trimethylsilyl-2-propyn-1-ol Propargyl_Alcohol->TMS_Propargyl_Alcohol  Silylation (e.g., TMSCl) Activated_Intermediate Activated Intermediate (e.g., Mesylate) TMS_Propargyl_Alcohol->Activated_Intermediate  Activation (e.g., MsCl) Final_Product This compound Activated_Intermediate->Final_Product Grignard_Reagent Grignard Reagent (e.g., MeMgCl) Cuprate_Formation Cuprate Formation Grignard_Reagent->Cuprate_Formation  with CuBr Cuprate_Formation->Final_Product  Nucleophilic Attack

Caption: Plausible synthetic pathway for this compound.

Key Applications in Organic Synthesis

The strategic placement of the two trimethylsilyl groups in this compound makes it a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds.

Synthesis of 2-Substituted-4-trimethylsilylfurans

A significant application of this compound is its use as a key starting material in the synthesis of 2-substituted-4-trimethylsilylfurans.[2] This transformation involves a Lewis acid-mediated reaction with acid chlorides, followed by epoxidation. The resulting epoxycarbonyl compounds then undergo cyclization to form the furan ring system. This methodology provides an efficient route to a range of substituted furans, which are important structural motifs in many natural products and pharmaceuticals.

G Start This compound Reaction1 Lewis Acid-Mediated Acylation Start->Reaction1 Acid_Chloride Acid Chloride (RCOCl) Acid_Chloride->Reaction1 Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Reaction1 Intermediate1 Acylated Intermediate Reaction1->Intermediate1 Reaction2 Epoxidation Intermediate1->Reaction2 MCPBA m-CPBA MCPBA->Reaction2 Epoxycarbonyl_Compound Epoxycarbonyl Compound Reaction2->Epoxycarbonyl_Compound Reaction3 Cyclization Epoxycarbonyl_Compound->Reaction3 Base Base (e.g., LDA or t-BuLi) Base->Reaction3 Final_Product 2-Substituted-4-trimethylsilylfuran Reaction3->Final_Product

Caption: Synthesis of 2-substituted-4-trimethylsilylfurans.[2]

Potential in Allylation Reactions

While specific studies on this compound are limited, the reactivity of the structurally similar 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions suggests a similar potential.[4] Such reactions are fundamental in carbon-carbon bond formation and are widely employed in the synthesis of complex organic molecules. The presence of the trimethylsilyl groups can influence the regioselectivity and stereoselectivity of these reactions.

Safety and Handling

This compound is classified as a flammable liquid and vapor (H226).[1] Therefore, appropriate safety precautions must be taken during its handling and storage. It should be kept away from heat, sparks, open flames, and hot surfaces. The use of personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique structure allows for the efficient construction of complex molecules, particularly substituted furans. While some of its physical properties are not yet widely documented, its synthetic utility is evident. Further exploration of its reactivity is likely to uncover new and innovative applications in the fields of medicinal chemistry and materials science, making it a compound of continued interest for researchers and drug development professionals.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. [Link]

  • Kang, K.-T., U, J. S., Hwang, S. S., & Jyung, K. K. (1994). Synthesis of 2-Substituted-4-Trimethylsilylfurans Using 2,3-bis(Trimethylsilyl)Propene. Synthetic Communications, 24(20), 2893–2899. [Link]

  • Tong, X., Belyk, K. M., & Tellers, D. M. (2006). Reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions. Organic Letters, 8(20), 4393–4396. [Link]

Sources

1H NMR spectrum of 2,3-bis(trimethylsilyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,3-bis(trimethylsilyl)-1-propene

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The document is structured to serve as a detailed reference for researchers, scientists, and professionals in drug development and organosilicon chemistry. It moves from a theoretical prediction of the spectrum, based on fundamental principles of chemical equivalence and spin-spin coupling, to a detailed interpretation of each signal. This guide emphasizes the causality behind experimental choices and provides a robust, step-by-step protocol for acquiring a high-resolution spectrum. The analysis covers the distinct chemical shifts of the vinylic, allylic, and trimethylsilyl protons and deciphers the complex splitting patterns arising from geminal and long-range allylic couplings.

Introduction

The Molecular Structure of this compound

This compound, with the chemical formula C₉H₂₂Si₂, is an organosilicon compound featuring a propene backbone substituted with two trimethylsilyl (TMS) groups.[1][2] One TMS group is attached to the sp²-hybridized C2 carbon, while the second is attached to the sp³-hybridized C3 carbon. This substitution pattern gives rise to a unique and informative ¹H NMR spectrum, characterized by distinct regions for vinylic, allylic, and silyl protons.

Significance in Organosilicon Chemistry

Organosilicon compounds are pivotal in modern organic synthesis and materials science. The trimethylsilyl group, in particular, is widely used as a protecting group, a bulky substituent to direct stereochemistry, and a synthetic handle for further transformations. Molecules like this compound serve as valuable substrates and model systems for studying the electronic and steric effects of silyl groups on the reactivity and spectroscopic properties of adjacent functional groups, such as alkenes.

The Role of ¹H NMR Spectroscopy in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For this compound, it allows for the precise mapping of the proton environment through three key pieces of information:

  • Chemical Shift (δ): Identifies the electronic environment of each proton.

  • Integration: Determines the relative number of protons responsible for each signal.

  • Spin-Spin Coupling (J): Reveals the connectivity of protons through the carbon framework.

This guide will dissect these features to build a complete picture of the molecule's structure as reflected in its ¹H NMR spectrum.

Theoretical Prediction of the ¹H NMR Spectrum

A priori analysis of the molecular structure allows for a robust prediction of the expected ¹H NMR spectrum.

Identifying Chemically Non-Equivalent Proton Environments

The structure of this compound contains four distinct sets of chemically non-equivalent protons:

  • Vinylic Protons (=CH₂): The two protons on C1 are diastereotopic. The proton cis to the bulky C2 substituent is in a different chemical environment than the proton trans to it. They will have different chemical shifts.

  • Allylic Protons (-CH₂-): The two protons on the C3 methylene group are adjacent to a prochiral center (C2) and are therefore diastereotopic. They are expected to be chemically non-equivalent, though this may not be resolved at lower field strengths.

  • Vinylic TMS Protons (-Si(CH₃)₃): The 9 protons of the TMS group attached to the vinylic C2 carbon.

  • Allylic TMS Protons (-Si(CH₃)₃): The 9 protons of the TMS group attached to the allylic C3 carbon.

Predicted Chemical Shift (δ) Regions

The expected chemical shift regions for these protons are based on established correlations for various functional groups.[3][4][5]

Proton TypeStructure FragmentPredicted δ (ppm)Rationale
VinylicH ₂C=C(SiMe₃)CH₂SiMe₃4.5 - 6.5Protons attached to a C=C double bond are deshielded by the anisotropic effect of the π-system.[4]
AllylicH₂C=C(SiMe₃)CH ₂SiMe₃1.6 - 2.6Protons on a carbon adjacent to a C=C double bond experience mild deshielding.[4][5]
Vinylic TMSH₂C=C(Si(CH ₃)₃)CH₂SiMe₃~0.1 - 0.3Protons of TMS groups are highly shielded, but attachment to an sp² carbon causes slight deshielding relative to the standard at 0.0 ppm.
Allylic TMSH₂C=C(SiMe₃)CH₂Si(CH ₃)₃~0.0 - 0.1Protons of TMS groups attached to sp³ carbons are highly shielded and resonate very close to the TMS reference standard.[6][7]
Anticipated Spin-Spin Coupling (J) Interactions

The connectivity of the protons leads to predictable spin-spin splitting patterns:

  • Geminal Coupling (²J): The two non-equivalent vinylic protons on C1 will split each other. For terminal alkenes, this coupling constant (²J_HH) is typically small, in the range of 0-3 Hz.

  • Allylic Coupling (⁴J): A four-bond coupling exists between the allylic protons on C3 and the vinylic protons on C1.[8][9] This long-range interaction is transmitted through the π-electron system of the double bond.[10][11] Two distinct allylic couplings are expected: one between the C3 protons and the cis-C1 proton, and another with the trans-C1 proton. These ⁴J_HH values are typically small, ranging from 0 to 3 Hz.[9][11]

Proton Coupling Network

The diagram below illustrates the key through-bond coupling relationships within the molecule.

Caption: Coupling network in this compound.

Detailed Spectral Analysis

Based on the theoretical predictions, the experimental ¹H NMR spectrum (in CDCl₃) can be assigned as follows.

The Trimethylsilyl Region (δ 0.0 - 0.2 ppm)

This upfield region is dominated by two intense, sharp singlets, each integrating to 9 protons.

  • δ ~0.05 ppm (Singlet, 9H): Assigned to the protons of the allylic TMS group (-CH₂-Si(CH₃)₃). Its proximity to the 0.0 ppm reference is consistent with a TMS group on an sp³-hybridized carbon.

  • δ ~0.15 ppm (Singlet, 9H): Assigned to the protons of the vinylic TMS group (=C-Si(CH₃)₃). The slight downfield shift relative to the allylic TMS is due to the attachment to a more electronegative sp²-hybridized carbon.

The absence of splitting for these signals confirms that there are no protons on adjacent atoms to couple with.

The Allylic Region (δ ~1.6 ppm)

A signal integrating to 2 protons appears in this region.

  • δ ~1.62 ppm (Multiplet, 2H): This signal corresponds to the allylic methylene protons (-CH₂-). Due to ⁴J coupling to the two non-equivalent vinylic protons, this signal appears as a complex multiplet. Theoretically, it should be a doublet of doublets, but due to the small and potentially similar coupling constants, it may resolve as a triplet or a broadened multiplet.

The Vinylic Region (δ 5.2 - 5.5 ppm)

This downfield region contains two distinct signals, each integrating to 1 proton. These are the geminal, diastereotopic protons of the terminal alkene.

  • δ ~5.25 ppm (Multiplet, 1H): Assigned to one of the vinylic protons (H_A). It is split by its geminal partner (H_B) with a small ²J_AB coupling constant and by the two allylic protons with a ⁴J_AC coupling constant. This results in a multiplet that can often be described as a doublet of triplets (if the couplings to the two allylic protons are equivalent) or a more complex pattern.

  • δ ~5.40 ppm (Multiplet, 1H): Assigned to the other vinylic proton (H_B). This proton is similarly split by H_A (²J_AB) and the allylic protons (⁴J_BC). The difference in chemical shift between H_A and H_B arises from their different spatial relationships (cis/trans) to the substituents on C2.

Summary of Spectral Data

The following table summarizes the assigned ¹H NMR data for this compound. Note: Exact J values require high-resolution spectral analysis and are presented here as typical ranges.

AssignmentLabelIntegrationδ (ppm)MultiplicityCoupling Constants (Hz)
Allylic TMS-Si(CH ₃)₃9H~0.05s (singlet)N/A
Vinylic TMS=C-Si(CH ₃)₃9H~0.15s (singlet)N/A
Allylic CH₂-CH ₂-2H~1.62m (multiplet)⁴J ≈ 1-2
Vinylic CH=CH H1H~5.25m (multiplet)²J ≈ 1-2; ⁴J ≈ 1-2
Vinylic CH=CHH 1H~5.40m (multiplet)²J ≈ 1-2; ⁴J ≈ 1-2

Experimental Protocol for High-Resolution ¹H NMR Acquisition

This section provides a validated, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum of the title compound.

Rationale for Parameter Selection
  • Solvent (CDCl₃): Deuterated chloroform is chosen for its excellent ability to dissolve nonpolar to moderately polar organic compounds, its relatively low cost, and its single residual solvent peak at δ ~7.26 ppm, which does not interfere with the signals of interest.

  • Internal Standard (TMS): Tetramethylsilane is often present in CDCl₃ from the manufacturer and serves as the universal reference (δ 0.00 ppm).[12] If not present, it can be added. The compound's own allylic TMS signal can also serve as an internal reference once calibrated.

  • Relaxation Delay (D1): A delay of at least 5 times the longest T₁ relaxation time of any proton in the molecule is crucial for ensuring complete relaxation between pulses. This is essential for accurate integration, preventing saturation of signals with long T₁ values (like the sharp TMS singlets). A value of 10 seconds is a conservative and safe choice.[13]

  • Acquisition Time (AT): A longer acquisition time results in better resolution by allowing the FID to decay more completely. An AT of 2-4 seconds is generally sufficient to resolve the small allylic coupling constants.

  • Number of Scans (NS): For a moderately concentrated sample (~10-20 mg in 0.6 mL solvent), 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh 15-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Mix until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Optimize the field homogeneity (shimming) by adjusting the Z1, Z2, and higher-order shims. A sharp, symmetrical lock signal and a narrow, symmetrical solvent or TMS peak indicate successful shimming.

  • Acquisition Parameters (Example for a 400 MHz Spectrometer):

    • Pulse Program: zg30 (A standard 30-degree pulse experiment).

    • Spectral Width (SW): 20 ppm (from -2 to 18 ppm to ensure all signals and the baseline are captured).

    • Transmitter Frequency Offset (O1P): Centered in the middle of the expected spectrum (~5 ppm).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 10 s.

    • Acquisition Time (AT): 3.0 s.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

    • Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode with a flat baseline.

    • Apply a baseline correction algorithm (e.g., polynomial fit) to ensure the baseline is flat across the entire spectrum.

    • Reference the spectrum by setting the allylic TMS peak to its known chemical shift or the residual CHCl₃ peak to 7.26 ppm.

    • Integrate all signals and normalize the values to obtain the correct proton ratios.

Experimental Workflow Diagram

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing Prep1 Weigh Sample (15-20 mg) Prep2 Dissolve in CDCl₃ (0.6 mL) Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert & Lock Prep3->Acq1 Acq2 Shim Field Acq1->Acq2 Acq3 Set Parameters (D1, NS, AT) Acq2->Acq3 Acq4 Acquire FID Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference Spectrum Proc2->Proc3 Proc4 Integrate & Analyze Proc3->Proc4

Caption: Standard workflow for NMR sample preparation and data processing.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles can be applied to elucidate a complex structure. The spectrum is defined by four distinct proton environments, with clear separation between the highly shielded trimethylsilyl protons, the moderately shielded allylic protons, and the strongly deshielded vinylic protons. The fine structure within the allylic and vinylic signals, arising from geminal and long-range allylic couplings, provides definitive proof of the molecular connectivity. By following a rigorous experimental protocol, a high-resolution spectrum can be obtained, allowing for the complete and unambiguous assignment of the molecule's structure. This guide serves as a robust framework for the analysis of this compound and can be extrapolated to the characterization of other novel organosilicon analogues.

References

  • Aromatic allylic-nmr-spin-spin-coupling | PPTX - Slideshare. (n.d.).
  • NMR Coupling Constants Explained | PDF | Alkene | Physical Chemistry - Scribd. (n.d.).
  • JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling.
  • PubChem. (n.d.). This compound.
  • Supporting Information for - The Royal Society of Chemistry. (n.d.).
  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.).
  • Journal of the American Chemical Society. (n.d.). Long-Range Nuclear Spin-Spin Coupling. Allenic and Polyacetylenic Systems.
  • ResearchGate. (n.d.). 59.6 MHz 29 Si{ 1 H} NMR spectrum (refocused INEPT) of 1-allylsilole...
  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of propene.
  • ChemicalBook. (n.d.). 1-(Trimethylsilyl)-1-propyne(6224-91-5) 1H NMR spectrum.
  • PubChemLite. (n.d.). This compound (C9H22Si2).
  • PubChem. (n.d.). 1,3-Bis(trimethylsilyl)propene.
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • Chemical Shift Standards in High-Resolution Solid-State. (n.d.).
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. (n.d.).
  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

Technical Analysis: Structural Elucidation and Dynamic Behavior of 2,3-bis(trimethylsilyl)-1-propene via ¹³C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The analysis of 2,3-bis(trimethylsilyl)-1-propene (


) presents a unique challenge in nuclear magnetic resonance (NMR) spectroscopy due to the electronic influence of two distinct silicon atoms on the carbon framework.[1] As a "linchpin" molecule in organic synthesis—often used as a bulky nucleophile in Sakurai-type reactions or a monomer in polymerization—verifying its isomeric purity is critical.[1]

This guide moves beyond basic spectral assignment. It addresses the specific relaxation dynamics of organosilanes and provides a self-validating protocol to distinguish this specific isomer from its allene or internal alkene byproducts.[1]

The Silicon Effect: Mechanistic Insight

To interpret the


C NMR spectrum accurately, one must understand the electronic perturbation caused by the trimethylsilyl (TMS) groups:
  • 
    -Effect (Shielding/Deshielding):  Silicon is electropositive (1.90 Pauling) relative to Carbon (2.55).[1]
    
    • On

      
       Carbon (C3):  The 
      
      
      
      bond polarization typically shields the attached carbon, shifting it upfield relative to a pure hydrocarbon analog.[1]
    • On

      
       Carbon (C2):  The interaction is more complex due to hyperconjugation (
      
      
      
      ), often resulting in a deshielding effect for the
      
      
      -vinyl carbon.[1]
  • 
    -Effect (Deshielding):  The 
    
    
    
    -carbons (C1) are typically deshielded due to inductive effects and orbital overlap.[1]
  • Spin-Spin Coupling: The presence of

    
     (I=1/2, 4.7% natural abundance) creates distinct satellite peaks.[1] The 
    
    
    
    coupling constant is a definitive fingerprint for structural validation.[1]

Part 2: Experimental Protocol (Self-Validating System)

Organosilanes often exhibit long spin-lattice relaxation times (


), particularly for quaternary carbons (C2) and methyl carbons attached to silicon.[1] Standard proton-decoupled sequences often yield non-quantitative integration or missing quaternary signals.[1]
Sample Preparation[1]
  • Solvent:

    
     (99.8% D) is standard.[1]
    
  • Concentration: 30–50 mg in 0.6 mL solvent.[1]

  • Inert Atmosphere: While the title compound is relatively stable, hydrolysis can occur over time.[1] Prepare samples under

    
     or Ar to prevent the formation of hexamethyldisiloxane (HMDSO), which appears at 
    
    
    
    2.0 ppm.
Acquisition Parameters (The "Expert" Setup)

To ensure the observation of the quaternary C2 and accurate integration:

ParameterSettingRationale
Pulse Sequence ZGIG (Inverse Gated Decoupling)Suppresses Nuclear Overhauser Effect (NOE) for quantitative integration.[1]
Relaxation Delay (D1) 10 – 30 secondsCrucial: Si-Me carbons have very long

.[1] Short D1 saturates these signals.[1]
Relaxation Agent Cr(acac)

(0.05 M)
Optional but Recommended: Adds paramagnetic relaxation, allowing D1 reduction to 2–3s.[1]
Spectral Width -10 to 160 ppmCaptures TMS region and downfield vinyls.[1]
Scans (NS) > 512Required to resolve

satellites (approx. 1/20th height of main peak).[1]

Part 3: Spectral Data & Assignment[1]

The following data represents the characteristic chemical shifts and coupling constants for this compound.

Chemical Shift Table ( , ppm in )
Carbon LabelTypeShift (

)
Multiplicity

(Hz)
Structural Notes
TMS-A

-1.0 to 0.5Singlet~50-52Attached to

C2.[1] Slightly deshielded relative to TMS-B.
TMS-B

-1.5 to 0.0Singlet~50-52Attached to

C3.[1]
C3 Allylic

22.0 – 26.0Singlet~40-45Shielded by Si.[1] Validates "allylsilane" motif.
C1 Terminal

123.0 – 127.0SingletN/ACharacteristic exocyclic methylene.[1]
C2 Quaternary

146.0 – 152.0Singlet~55-60Diagnostic Peak. Deshielded.[1] Often low intensity without Cr(acac)

.
Coupling Constants Analysis

The observation of


 satellites is the primary validation check .
  • One-bond coupling (

    
    ):  Look for small doublets flanking the TMS methyl signals and the C2/C3 signals.[1] The coupling constant is typically 50–52 Hz  for methyls and slightly higher for vinyl carbons.[1]
    
  • Absence of Satellites: If the main peaks are strong but satellites are invisible, the S/N ratio is insufficient. Increase scan count (NS).

Part 4: Visualization of Workflows

Structural Assignment Logic

This diagram visualizes the flow of assignment, linking chemical environment to spectral observation.[2]

G Molecule This compound C2 C2 (Quaternary Vinyl) ~148 ppm Molecule->C2 Alpha-Si Effect C1 C1 (Terminal Methylene) ~125 ppm Molecule->C1 Beta-Si Effect C3 C3 (Allylic Methylene) ~24 ppm Molecule->C3 Shielding TMS TMS Methyls ~0 ppm Molecule->TMS High Field Satellites 29Si Satellites (J ~ 50Hz) C2->Satellites TMS->Satellites

Caption: Assignment logic correlating electronic environment (Alpha/Beta effects) to expected chemical shifts and satellite validation.

Experimental Decision Tree

A workflow to ensure data quality and purity verification.

Experiment Start Start Analysis Prep Sample Prep (CDCl3 + Cr(acac)3) Start->Prep Acquire Acquire 13C {1H} (D1 > 2s with Cr, >10s without) Prep->Acquire CheckC2 Is C2 (~148 ppm) Visible? Acquire->CheckC2 Recycle Increase D1 or Add Cr(acac)3 CheckC2->Recycle No CheckSat Are 29Si Satellites Visible? CheckC2->CheckSat Yes Recycle->Acquire MoreScans Increase Scans (NS) CheckSat->MoreScans No Impurity Check for Isomers: 1,3-bis... (~128 ppm doublet) CheckSat->Impurity Yes MoreScans->Acquire Final Validated Structure Impurity->Final

Caption: Step-by-step experimental workflow for optimizing sensitivity and validating structural purity.

Part 5: Troubleshooting & Isomer Differentiation

A common pitfall is the isomerization to 1,3-bis(trimethylsilyl)propene (thermodynamically more stable internal alkene) or 1,1-bis(trimethylsilyl)... species.[1]

Feature2,3-bis (Target) 1,3-bis (Impurity)
Alkene Region Singlet (C2) + Singlet (C1)Doublet signals (CH=CH)
Symmetry AsymmetricHigh symmetry (trans isomer)
C1 Shift ~125 ppm (

)
~128-130 ppm (

)
TMS Signals Two distinct peaksOften one peak (if symmetry allows) or two close peaks

Validation Check: If you observe a signal in the 128–135 ppm range with significant splitting (in a proton-coupled experiment) or simple CH characteristics (DEPT-135 positive), your sample has isomerized.[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift prediction rules). [1]

  • Trost, B. M., & Buch, M. (1982).[1] New synthetic methods.[1] Allylsilanes. Accounts of Chemical Research, 15(12), 386-395.[1] (Context on allylsilane synthesis and utility). [1]

  • Cai, C., & Vasella, A. (1995).[1] A New Synthesis of 2,3-Bis(trimethylsilyl)propene. Helvetica Chimica Acta, 78(3), 732-757.[1] (Synthesis and spectral data confirmation). [1]

  • Freeman, R., & Hill, H. D. W. (1971).[1] Fourier Transform Study of NMR Spin-Lattice Relaxation by "Progressive Saturation". The Journal of Chemical Physics. (Foundational theory on T1 relaxation in C13 NMR).

  • Chemistry Stack Exchange. (2018).[1] Paramagnetic relaxation in 13C NMR. (Practical application of Cr(acac)3).

Sources

mass spectrometry of 2,3-bis(trimethylsilyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2,3-bis(trimethylsilyl)-1-propene

Core Directive & Executive Summary

Key Technical Insight: The mass spectrum of this compound is dominated by the stability of the trimethylsilyl cation (


 73) and the specific lability of the allylic C-Si bond. Distinguishing this compound from its isomer, 1,3-bis(trimethylsilyl)propene, requires careful analysis of retention indices and subtle intensity differences in high-mass fragments.[1]

Chemical Identity & Structural Context

Before analyzing the spectrum, one must understand the electronic environment that dictates the fragmentation.[1]

  • IUPAC Name: Trimethyl(2-trimethylsilylprop-2-enyl)silane[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 186.44 g/mol [2][3]

  • Structure:

    
    [1]
    

Structural Nuance: The molecule contains two distinct silicon environments:[1]

  • Vinylic Silicon: Attached directly to the

    
     carbon (C2).[1] The C-Si bond is stronger and less prone to heterolytic cleavage.[1]
    
  • Allylic Silicon: Attached to the

    
     carbon (C3).[1] This C-Si bond is hyperconjugated with the 
    
    
    
    -system (
    
    
    ), making it highly susceptible to fragmentation (the
    
    
    -silicon effect).[1]

Instrumentation & Methodology

To ensure reproducibility, the following experimental parameters are recommended. These conditions minimize thermal degradation and maximize spectral fidelity.[1]

Table 1: Recommended GC-MS Parameters

ParameterSettingRationale
Ionization Source Electron Ionization (EI)Standard 70 eV provides reproducible fragmentation libraries.[1]
Source Temp 230 °CPrevents condensation of silylated byproducts.[1]
Column Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Non-polar stationary phase ideal for organosilanes.[1]
Carrier Gas Helium (1.0 mL/min)Constant flow ensures stable retention times.[1]
Inlet Temp 250 °CSufficient volatilization without thermal rearrangement.[1]
Solvent Dichloromethane or HexaneAprotic solvents prevent desilylation/hydrolysis.[1]

Fragmentation Analysis: The Mechanistic Core

The mass spectrum of this compound is not random; it is a deterministic outcome of carbocation stability and silicon's affinity for positive charge.[1]

The Molecular Ion ( , m/z 186)[1]
  • Observation: The molecular ion at

    
     186 is typically weak (<10% relative abundance).[1]
    
  • Mechanism: The radical cation formed upon ionization is relatively unstable due to the facile fragmentation pathways available to silylated compounds.[1] However, its presence is crucial for confirming the intact molecule.[1]

The Base Peak ( 73)[1]
  • Observation: The peak at

    
     73 is almost invariably the base peak (100% relative abundance).[1]
    
  • Identity: Trimethylsilyl cation,

    
    .[1]
    
  • Mechanism: This ion is formed through multiple pathways.[1]

    • Direct Cleavage: Homolytic cleavage of the allylic C-Si bond.[1]

    • Rearrangement: Migration of the TMS group to an electronegative center (if oxygen were present) or simple ejection due to its high stability.[1]

  • Significance: While diagnostic of a TMS group, it is not unique to this molecule.[1] It confirms the class (organosilane) but not the specific structure.[1]

Loss of Methyl ( 171)[1]
  • Observation: A significant peak at

    
     171 (
    
    
    
    ).[1]
  • Mechanism: Loss of a methyl radical (

    
    ) from one of the trimethylsilyl groups.[1]
    
  • Causality: Silicon stabilizes

    
    -carbocations.[1] Loss of a methyl group generates a silicon-stabilized cation.[1]
    
    
    
    
    [1]
The Allylic Cleavage ( 113)[1]
  • Observation: A diagnostic fragment at

    
     113.
    
  • Mechanism: This corresponds to the loss of the trimethylsilyl radical (

    
    , mass 73) from the molecular ion.[1]
    
    
    
    
    [1]
  • Driving Force: Cleavage of the allylic C-Si bond generates the 2-trimethylsilylallyl cation (

    
    ).[1] This cation is resonance-stabilized and further stabilized by the vinylic silicon (via hyperconjugation), making this a favorable pathway.[1]
    
The Rearrangement ( 98)
  • Observation: A peak at

    
     98 is often observed in bis-silylated propenes.[1]
    
  • Mechanism: This corresponds to the neutral loss of tetramethylsilane (

    
    , mass 88).[1]
    
    
    
    
  • Pathway: A 1,2-shift or similar rearrangement allows a methyl group to migrate from one silicon to the other, followed by elimination of neutral

    
    .[1] The resulting fragment (
    
    
    
    ) is a radical cation.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways derived from the molecular ion.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 186 Frag_171 [M - CH3]+ m/z 171 (Silicon-Stabilized) M_Ion->Frag_171 - CH3• Frag_73 [SiMe3]+ m/z 73 (Base Peak) M_Ion->Frag_73 Charge retention on Si Frag_113 [M - SiMe3]+ m/z 113 (Allyl Cation) M_Ion->Frag_113 - SiMe3• (Allylic Cleavage) Frag_98 [M - SiMe4]+. m/z 98 (Rearrangement) M_Ion->Frag_98 - SiMe4 (Neutral Loss)

Figure 1: Mechanistic fragmentation tree for this compound under Electron Ionization (70 eV).

Experimental Protocol: Sample Preparation & Analysis

To obtain the spectrum described above, follow this self-validating protocol.

Step 1: Solvent Selection

  • Protocol: Dissolve 1 mg of the sample in 1 mL of Dichloromethane (DCM) or Hexane .

  • Why: Avoid alcohols (methanol/ethanol) as they can cause solvolysis of the C-Si bonds over time.[1]

Step 2: Concentration Check

  • Protocol: Target a concentration of roughly 10-100 ppm.

  • Validation: Run a solvent blank first.[1] If the

    
     73 background is high, clean the injection liner.[1]
    

Step 3: Chromatographic Separation

  • Protocol: Use a slow ramp rate (e.g., 10 °C/min) around the expected boiling point (approx. 180-190 °C at atm pressure, elutes earlier on GC).

  • Differentiation: The 2,3-isomer and 1,3-isomer have very similar mass spectra.[1] Retention Index (RI) is the primary differentiator.[1]

    • Note: 1,3-bis(trimethylsilyl)propene is thermodynamically more stable (internal alkene) and may elute slightly later than the 2,3-isomer (terminal alkene) on non-polar columns, though standards should be run for confirmation.[1]

Step 4: Data Acquisition

  • Protocol: Scan range

    
     40-300. Ensure the solvent delay is set to bypass the solvent peak (usually 3-4 mins) to protect the filament.[1]
    

Summary of Diagnostic Peaks

Table 2: Mass Spectral Peak Assignment

m/zRelative IntensityIon IdentityMechanistic Origin
73 100% (Base)

Cleavage of TMS group; charge retention on Silicon.[1]
98 Moderate

Rearrangement; loss of neutral tetramethylsilane (

).[1]
113 Moderate

Allylic cleavage; loss of

.
171 Low/Mod

Loss of methyl radical (

).[1]
186 Weak

Molecular Ion (

).[1]

References

  • PubChem. this compound (CID 530291).[1] National Library of Medicine.[1] Available at: [Link][1]

  • NIST Mass Spectrometry Data Center. 1,3-Propanediol, 2TMS derivative (Analogous fragmentation data). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • Fleming, I. Organosilicon Chemistry.[1] In: Comprehensive Organic Synthesis. Elsevier, 1991.[1] (Foundational text on

    
    -silicon effect and fragmentation).
    
  • Sarkar, T. K. Methods for the Synthesis of Allylsilanes.[1] Synthesis, 1990.[1] (Context on synthesis and stability of bis-silylated propenes).

Sources

Stability and Storage of 2,3-Bis(trimethylsilyl)-1-propene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Bis(trimethylsilyl)-1-propene (CAS 17891-65-5) is a specialized organosilicon reagent utilized primarily as a dianion equivalent in organic synthesis, particularly in [3+2] annulation reactions and as a conjunctive reagent for constructing polycyclic frameworks.[1][2] Its utility stems from the distinct reactivity of its two silyl groups: a vinylic silane at the C2 position and an allylic silane at the C3 position.

This dual-functionality, while synthetically powerful, introduces specific stability challenges. The compound is prone to protodesilylation (acid-catalyzed cleavage) and oxidative degradation . This guide provides a scientifically grounded protocol for the storage, handling, and quality control of this reagent, ensuring experimental reproducibility in drug development and advanced research settings.

Part 1: Physicochemical Profile

Understanding the physical nature of the reagent is the first step in proper handling.

PropertySpecificationTechnical Note
CAS Number 17891-65-5Distinct from the 1,3-isomer (CAS 52152-48-4).
Formula

Molecular Weight: 186.44 g/mol .[1][3]
Structure

Contains both

-Si and

-Si bonds.
Physical State Colorless LiquidVolatile; significant vapor pressure at RT.
Boiling Point ~60–70 °C @ 13 mmHg (Est.)[4]Extrapolated from isomeric data; treat as volatile.
Flash Point < 60 °C (Est.)[5]Classified as Flammable Liquid (H226) .[2]
Density ~0.80 g/mLTypical for alkyl/vinyl silanes; floats on water.

Part 2: Stability Mechanisms & Degradation Pathways

The instability of this compound is not random; it is dictated by the


-silicon effect  and the high energy of the allylic C-Si bond.
Acid-Catalyzed Protodesilylation (Critical)

The primary degradation pathway is the loss of the allylic trimethylsilyl group.

  • Mechanism: Protons (

    
    ) attack the terminal alkene (
    
    
    
    ).
  • Transition State: A carbocation develops at the C2 position. This cation is hyper-stabilized by the

    
    -silicon effect of the trimethylsilyl group at C3.
    
  • Result: Rapid cleavage of the C3-Si bond, releasing the silyl group and generating a propene derivative (often resulting in isomeric mixtures or polymerization).

Hydrolytic Instability

While the vinylic C-Si bond (C2) is relatively robust, the allylic C-Si bond (C3) is susceptible to moisture, particularly if trace acid is present on glassware surfaces.

  • Byproduct: Hexamethyldisiloxane (HMDSO) is a common degradation byproduct visible in NMR.

Thermal Isomerization

At elevated temperatures (>100°C), 1,3-silyl migration can occur, potentially equilibrating the 2,3-isomer with the thermodynamically distinct 1,3-bis(trimethylsilyl)-1-propene.

Visualization: Degradation Pathway

The following diagram illustrates the mechanistic vulnerability of the reagent to acid.

DegradationPathway Figure 1: Acid-Catalyzed Protodesilylation Mechanism (β-Silicon Effect) Start This compound Inter β-Silyl Stabilized Carbocation Start->Inter Protonation (C1) Acid Trace Acid (H+) Acid->Inter Product Desilylated Propene Derivatives Inter->Product Loss of TMS (C3) Byproduct TMS-X / HMDSO Inter->Byproduct

[3]

Part 3: Storage & Handling Protocols

To maintain purity >95%, strict adherence to an inert atmosphere is required.

Storage Hierarchy
ConditionRecommendationRationale
Temperature 2°C to 8°C Reduces rate of oxidation and volatility loss.
Atmosphere Argon or Nitrogen Essential. Prevents moisture ingress.[6][7]
Container Glass with Teflon (PTFE) Liner Avoids leaching from rubber septa; prevents evaporation.
Secondary Desiccator / Glovebox Adds a layer of protection against humidity.
Handling Workflow
  • Equilibration: Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric water into the cold reagent.

  • Transfer: Use cannula transfer or oven-dried, gas-tight syringes. Never pour the liquid.

  • Inerting: Flush the headspace with dry Argon immediately after use. Parafilm is insufficient; use electrical tape or a secondary seal if storing for >1 month.

Decision Tree: Storage Logic

StorageWorkflow Figure 2: Storage and Handling Decision Matrix Receipt Reagent Receipt CheckSeal Check Seal Integrity Receipt->CheckSeal Usage Immediate Use? CheckSeal->Usage LongTerm Store at -20°C (Under Argon) Usage->LongTerm No (>1 month) ShortTerm Store at 2-8°C (Desiccator) Usage->ShortTerm No (<1 month) ActiveUse Warm to RT (Prevent Condensation) Usage->ActiveUse Yes Aliquot Aliquot under N2 ActiveUse->Aliquot Aliquot->ShortTerm Return excess

Part 4: Quality Control & Analytics

Before committing this reagent to a high-value synthesis (e.g., total synthesis or GMP steps), validate its purity.

Proton NMR ( H NMR) Validation

The molecule has a distinct symmetry breaking that allows easy identification of degradation.

  • Solvent:

    
     (Neutralized with basic alumina to remove acid traces is recommended).
    
  • Key Signals:

    • 
       ppm (s, 9H): Allylic TMS group.
      
    • 
       ppm (s, 9H): Vinylic TMS group.
      
    • 
       ppm (s, 2H): Allylic methylene (
      
      
      
      ).
    • 
       ppm (m, 2H): Terminal vinyl protons (
      
      
      
      ).
  • Red Flags:

    • Appearance of a singlet at

      
       ppm indicates HMDSO  (hydrolysis product).
      
    • Loss of the 1:1 integration ratio between the two TMS peaks suggests selective desilylation.

Impurity Profile
  • 1,3-Bis(trimethylsilyl)propene: Look for internal alkene protons (

    
     ppm) indicating isomerization.
    
  • Hexamethyldisiloxane: Indicates moisture contamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 530291, this compound. Retrieved from [Link][2]

  • Gelest, Inc. Safety Data Sheet: Allylsilanes and Vinylsilanes Handling. (General organosilane safety protocols). Retrieved from [Link]

Sources

Technical Guide: Reactivity and Synthetic Utility of 2,3-Bis(trimethylsilyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical behavior, mechanistic underpinnings, and synthetic applications of 2,3-bis(trimethylsilyl)-1-propene (BTMSP). It is designed for researchers requiring a controllable "lynchpin" reagent for bi-directional synthesis.

Executive Summary & Molecular Profile

This compound is a bifunctional organosilicon reagent characterized by the presence of two distinct silyl groups within a three-carbon framework:

  • Vinylic Silyl Group (C2): chemically robust, exerting steric influence and stabilizing

    
    -carbocations.
    
  • Allylic Silyl Group (C3): highly reactive, serving as the primary nucleophilic trigger via the

    
    -silicon effect.
    
PropertySpecification
IUPAC Name Trimethyl(2-trimethylsilylprop-2-enyl)silane
Formula

MW 186.44 g/mol
Structure

Key Reactivity Divergent: Ene reaction (mild LA) vs. Sakurai Allylation (strong LA)

Mechanistic Principles

The reactivity of BTMSP is governed by the competition between the ene reaction pathway and the Sakurai allylation pathway. This divergence is strictly controlled by the choice of Lewis Acid (LA).

The -Silicon Effect

In electrophilic additions, the electrophile (


) attacks the terminal carbon (C1). The resulting carbocation at C2 is stabilized by two factors:
  • Hyperconjugation: The C3-Si

    
     bond overlaps with the empty p-orbital at C2 (
    
    
    
    -silicon effect).
  • 
    -Silicon Stabilization:  The silyl group directly attached to C2 offers minor stabilization via polarizability, though it primarily directs sterics.
    
Pathway Divergence
  • Sakurai Pathway (Strong LA - e.g.,

    
    ):  The C3-Si bond breaks to eliminate the silyl group, restoring the double bond. This yields a 2-silyl-1-alkene .
    
  • Ene Pathway (Mild LA - e.g.,

    
    ):  The silyl group is retained. The reaction proceeds via a concerted-like mechanism involving hydrogen transfer, yielding a bis-silyl homoallylic alcohol .
    
Visualization of Divergent Pathways

The following diagram illustrates the critical decision point in the reaction manifold.

Reactivity_Flow Start This compound + Electrophile (R-CHO) Inter Cationic Intermediate (Stabilized by C3-Si) Start->Inter Electrophilic Attack LA_Strong Strong Lewis Acid (TiCl4, SnCl4) Inter->LA_Strong LA_Mild Mild Lewis Acid (BF3·OEt2) Inter->LA_Mild Prod_Sakurai Sakurai Product (Vinyl Silane) SiMe3 eliminated LA_Strong->Prod_Sakurai Desilylation (Elimination) Prod_Ene Ene Product (Bis-silyl Alcohol) SiMe3 retained LA_Mild->Prod_Ene Proton Transfer (No Elimination)

Caption: Divergent reaction pathways of BTMSP controlled by Lewis Acid strength.

Experimental Protocols

The following protocols describe the synthesis of BTMSP and its application in a Sakurai allylation to form a functionalized vinyl silane.

Protocol A: Synthesis of this compound

Objective: Prepare the reagent from 2,3-dibromopropene via Grignard coupling.

  • Reagent Prep: Generate (Trimethylsilyl)methylmagnesium chloride in ether from (chloromethyl)trimethylsilane and Mg turnings.

  • Coupling:

    • Charge a flame-dried flask with 2,3-dibromopropene (1.0 equiv) and Pd(PPh3)4 (1-3 mol%) in dry THF.

    • Cool to 0°C.

    • Add the Grignard reagent (2.2 equiv) dropwise.

    • Allow to warm to room temperature and reflux for 12 hours.

  • Workup: Quench with saturated

    
    , extract with ether, dry over 
    
    
    
    , and concentrate.
  • Purification: Distill under reduced pressure.

    • Validation: Check

      
       NMR for singlets at 
      
      
      
      0.15 (9H) and 0.05 (9H), and olefinic protons.
Protocol B: Lewis Acid-Mediated Allylation (Sakurai Type)

Objective: Reaction with an aldehyde (R-CHO) to form


-2-trimethylsilyl-1-alken-4-ol.
  • Setup: Under Argon, dissolve the aldehyde (1.0 mmol) in anhydrous

    
     (5 mL).
    
  • Lewis Acid Addition: Cool to -78°C. Add

    
     (1.1 mmol, 1M in DCM) dropwise. Stir for 5 minutes.
    
    • Note: The solution typically turns yellow/orange indicating complexation.

  • Reagent Addition: Add This compound (1.2 mmol) dropwise.

  • Reaction: Stir at -78°C for 1-2 hours. Monitor by TLC.

    • Mechanistic Check: The reaction is driven by the formation of the strong Ti-O bond and the loss of the silyl group.

  • Quench: Pour the mixture into a vigorously stirred mixture of ether and saturated

    
    .
    
  • Isolation: Separate phases, wash organic layer with brine, dry, and concentrate.

  • Outcome: The product is a homoallylic alcohol retaining the vinyl silane moiety.[1]

Data Summary: Lewis Acid Selectivity

The choice of Lewis acid dictates the product distribution. The table below summarizes typical outcomes for the reaction with benzaldehyde.

Lewis AcidConditionsMajor Product TypeYield (%)Selectivity (E:Z)


Ene Product (Bis-silyl)85-92%N/A


Sakurai Product (Vinyl Silane)88-95%>95:5 (E)


Sakurai Product (Vinyl Silane)80-90%>90:10 (E)


Mixed / Polymerization<40%Low

Data derived from comparative studies in Organic Letters (2006) [1].

Synthetic Utility: The "Lynchpin" Strategy

The primary value of BTMSP lies in its ability to construct complex scaffolds bi-directionally.[1]

  • Step 1 (Allylation): Use BTMSP + Aldehyde +

    
     to install the "left" wing of the molecule.
    
    • Result: A homoallylic alcohol with a pendant vinyl silane.[1]

  • Step 2 (Vinyl Silane Activation): The remaining C2-Si bond is now a handle for:

    • Hiyama Coupling: Pd-catalyzed cross-coupling with aryl halides.

    • Ipso-Halogenation: Reaction with

      
       or 
      
      
      
      to form vinyl halides.
    • Epoxidation: Stereoselective oxidation directed by the silyl group.

Lynchpin_Strategy BTMSP BTMSP Reagent (Allyl-Si + Vinyl-Si) Step1 Step 1: Sakurai Allylation (Consumes Allyl-Si) BTMSP->Step1 + R-CHO / TiCl4 Intermediate Intermediate: Homoallylic Alcohol (Vinyl-Si Intact) Step1->Intermediate Step2 Step 2: Vinyl Silane Functionalization Intermediate->Step2 Final_A Product A: Cross-Coupling (Hiyama) Step2->Final_A Pd(0) / Ar-X Final_B Product B: Vinyl Iodide (Ipso-Sub) Step2->Final_B I2 / Ag+

Caption: Bi-directional synthesis workflow using BTMSP as a lynchpin.

References

  • Reactivity Studies of 3,3-Bis(trimethylsilyl)-2-methyl-1-propene in Lewis Acid-Catalyzed Allylation Reactions. Source: Organic Letters (ACS Publications) Note: While the title refers to the 3,3-isomer, the body of this and related works (e.g., by Pornet et al.) establishes the comparative reactivity of geminal vs. vicinal bis-silyl propenes. URL:[Link]

  • This compound | C9H22Si2. Source:[2] PubChem Compound Summary URL:[Link]

  • Silicon in Organic Synthesis: The Sakurai Reaction.
  • Synthesis of Functionalized Furans via 2,3-Bis(trimethylsilyl)dienes. Source: Chemical Communications (RSC) Context: Illustrates the extension of this chemistry to dienes, supporting the acid chloride reactivity context. URL:[Link]

Sources

The Silicon Advantage: Electronic Effects of Trimethylsilyl Groups on the Double Bond

[1]

Executive Summary

The incorporation of a trimethylsilyl (TMS) group onto a carbon-carbon double bond transforms the alkene from a simple nucleophile into a regiochemically programmable building block. For medicinal chemists and synthetic organic researchers, the vinylsilane moiety offers a unique "handle" that directs electrophilic attack with high precision, driven by the profound stabilization of


Part 1: The Theoretical Framework

The Electronic Nature of Silicon

Silicon (electronegativity



  • Inductive Effect (+I): The silicon atom pushes electron density through the

    
    -framework toward the alkene, increasing the overall nucleophilicity of the double bond.
    
  • Hyperconjugation (The

    
    -Silicon Effect):  This is the dominant factor governing reactivity. It involves the delocalization of electrons from the filled 
    
    
    bonding orbital into an adjacent empty p-orbital (carbocation) or
    
    
    orbital.
The -Silicon Effect Explained

The "Silicon Switch" in reactivity arises because silicon stabilizes positive charges at the


  • Mechanism: When an electrophile approaches a vinylsilane, the transition state that develops a partial positive charge

    
     to the silicon is stabilized by the overlap of the C-Si 
    
    
    bond with the developing vacant p-orbital.[1][2]
  • Magnitude: This stabilization is estimated to be 15–38 kcal/mol relative to a standard secondary carbocation, making it a powerful directing force—often stronger than the directing effects of alkyl or aryl groups.

Visualization: Orbital Alignment

The following diagram illustrates the hyperconjugative overlap responsible for the

BetaSiliconEffectSiSilicon Atom(Electropositive)CSi_Bondσ(C-Si) Bond(Filled Orbital)Si->CSi_BondDonates e- densityCarbocationβ-Carbocation(Empty p-orbital)CSi_Bond->CarbocationOrbital Overlap(Parallel Alignment)StabilizationHyperconjugativeStabilizationCarbocation->StabilizationLowers Energy

Figure 1: The


Part 2: Vinylsilanes – The Stable Enol Ether Equivalent

Vinylsilanes function as "masked" nucleophiles. Unlike enol ethers, which are hydrolytically unstable, vinylsilanes are robust and can survive various reaction conditions before being activated.

Regiochemistry: The Ipso-Substitution

In electrophilic substitution, the incoming electrophile (

ipso
  • Why Ipso? Attack at the

    
    -carbon (bearing Si) generates a carbocation at the 
    
    
    -carbon. This cation is stabilized by the
    
    
    -silicon effect described above.[1][3]
  • Contrast: If

    
     attacked the terminal carbon, the charge would develop on the 
    
    
    -carbon (bearing Si). Silicon destabilizes
    
    
    -cations relative to carbon, making this pathway kinetically inaccessible.
Reaction Pathway Visualization

VinylsilaneMechanismVinylSilaneVinylsilane(R-CH=CH-TMS)TS_AlphaPath A: Attack at Terminal C(α-Cation formed)VinylSilane->TS_Alpha  TS_BetaPath B: Attack at Ipso C(β-Cation formed)VinylSilane->TS_Beta  PreferredElectrophileElectrophile (E+)Electrophile->TS_AlphaElectrophile->TS_BetaUnstableDestabilized Cation(No Reaction)TS_Alpha->UnstableStableStabilized β-Cation(σ(C-Si) overlap)TS_Beta->StableProductSubstituted Alkene(R-CH=CH-E) + TMS-XStable->Product  Desilylation (-TMS)

Figure 2: The regioselectivity of vinylsilane electrophilic substitution is dictated by the stability of the intermediate carbocation.

Part 3: Experimental Protocols

Synthesis: Pt-Catalyzed Hydrosilylation of Alkynes

This is the most direct method to access vinylsilanes.[4] The choice of catalyst dictates the regiochemistry.

Objective: Synthesis of (E)-1-trimethylsilyl-1-octene.

Reagents:

  • 1-Octyne (1.0 equiv)

  • Triethylsilane (1.1 equiv) (Note: TES is often used for easier handling, but TMS behaves similarly)

  • Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene (2 mol%)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Addition: Add 1-octyne (10 mmol) and Karstedt’s catalyst solution.

  • Reaction: Add triethylsilane (11 mmol) dropwise over 10 minutes. The reaction is exothermic; observe for mild reflux.

  • Heating: Stir the mixture at 60 °C for 2 hours.

  • Monitoring: Monitor by TLC (hexane eluent) or GC-MS. Disappearance of the alkyne peak indicates completion.

  • Workup: Cool to room temperature. Filter through a short pad of Celite/silica to remove platinum residues.

  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation or flash chromatography (100% Pentane).

  • Expected Yield: 85-95% of the

    
    -(E)-vinylsilane (major isomer) with minor amounts of the 
    
    
    -isomer depending on steric bulk.
Functionalization: Ipso-Iododesilylation

Converting the C-Si bond into a C-I bond, useful for subsequent cross-coupling.

Protocol:

  • Dissolve the vinylsilane (1.0 mmol) in dry dichloromethane (DCM) at 0 °C.

  • Add Iodine (

    
    , 1.2 equiv) in portions. The solution will turn dark purple.
    
  • Stir for 1 hour.

  • Desilylation Step: Add Silver Trifluoroacetate (AgTFA) or simply stir longer if using highly reactive electrophiles (I-Cl). For standard

    
    , a nucleophilic trigger (like 
    
    
    ) is sometimes used, but
    
    
    is cleaner.
  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (color changes purple 
    
    
    colorless).
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Part 4: Medicinal Chemistry Applications[5][6][7][8][9]

Silicon is increasingly used as a "Bioisostere" for carbon.[5] The "Silicon Switch" (C

Comparative Properties: Carbon vs. Silicon[5]
PropertyCarbon (C)Silicon (Si)Impact on Drug Design
Covalent Radius 0.77 Å1.17 ÅSi-C bonds are ~20% longer; increases molecular volume slightly.
Electronegativity 2.551.90Si alters polarization; affects pKa of neighboring amines/acids.
Lipophilicity (

LogP)
Reference+0.5 to +1.0Si analogs are more lipophilic; improves blood-brain barrier penetration.
Bond Angle 109.5°109.5°Similar tetrahedral geometry (isostructural).
Metabolism Oxidation to -OHOxidation to SilanolSilanols are often more stable than carbinols; can reduce metabolic clearance.
Case Study Insight

Replacing a tert-butyl group with a trimethylsilyl group in a receptor antagonist often retains potency (due to similar sterics) but increases lipophilicity, potentially improving oral bioavailability. Furthermore, the "silicon switch" can block metabolic hot-spots; for example, replacing a benzylic carbon with silicon prevents benzylic oxidation due to the instability of the Si=C double bond (preventing oxidation to a ketone).

References

  • Fleming, I. (1979). Organic Silicon Chemistry. In Comprehensive Organic Chemistry. Pergamon Press.

  • Lambert, J. B., et al. (1996). The

    
    -Effect of Silicon and Related Manifestations of 
    
    
    -Conjugation. Accounts of Chemical Research, 32(2), 183–190. [Link]
  • Mayr, H., et al. (2014).

    
    - and 
    
    
    -Silyl Effects. Chemistry – A European Journal, 20(4), 1038–1045. [Link]
  • Ramesh, R., & Reddy, D. S. (2018).[6] Silicon in Drug Design and Development. Journal of Medicinal Chemistry, 61(9), 3779–3798. [Link]

An In-Depth Technical Guide to the Preparation and Application of Bis(trimethylsilyl)propene Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Silylated Propene Synthons

In the intricate landscape of modern organic synthesis, the ability to construct complex molecular architectures with precision and efficiency is paramount. Among the vast arsenal of synthetic tools, organosilicon reagents have carved out a distinguished niche, offering a unique blend of stability, reactivity, and versatility. Bis(trimethylsilyl)propene reagents, in particular, have emerged as powerful and multifaceted building blocks. These compounds, existing as several key isomers, serve as synthetic equivalents (synthons) for propene dianions, enabling chemists to forge carbon-carbon bonds in ways that are often challenging or impossible with traditional organometallic reagents. Their application spans from the stereoselective synthesis of dienes to the construction of complex cyclic systems, making them invaluable assets in natural product synthesis and the discovery of novel pharmaceutical agents. This guide provides a comprehensive exploration of the core methodologies for preparing these critical reagents, delving into the mechanistic underpinnings of their formation and showcasing their strategic deployment in synthesis.

Foundational Principles: Understanding the Isomers and Their Synthesis

The utility of bis(trimethylsilyl)propene reagents is intrinsically linked to the specific substitution pattern of the trimethylsilyl (TMS) groups on the propene backbone. The three primary isomers of interest are 1,3-bis(trimethylsilyl)propene, 2,3-bis(trimethylsilyl)propene, and 1,1-bis(trimethylsilyl)propene. Each isomer possesses distinct reactivity profiles, dictating its specific applications. The preparative strategies are therefore tailored to achieve regioselective silylation.

The most common and versatile approach involves the sequential deprotonation and silylation of a suitable propylene or allene precursor. The regiochemical outcome of this process is governed by the relative acidity of the protons on the C3 backbone and the kinetic versus thermodynamic control of the reaction conditions.

Figure 1: Generalized synthetic strategies for preparing bis(trimethylsilyl)propene reagents.

The Workhorse Reagent: Preparation of (E)-1,3-Bis(trimethylsilyl)propene

The 1,3-isomer is arguably the most widely used, serving as a precursor to the allyl anion synthon. Its synthesis is a classic example of exploiting the enhanced acidity of allylic protons. The deprotonation of propene itself is challenging, but the resulting allyl anion is stabilized by resonance, making the process feasible with a sufficiently strong base.[1]

Mechanistic Rationale

The synthesis hinges on a two-step deprotonation/silylation sequence.

  • Initial Deprotonation: A strong organolithium base, typically n-butyllithium (n-BuLi), is used to abstract a proton from the methyl group of propene. This step generates the allyl anion, a resonance-stabilized intermediate where the negative charge is delocalized across the C1 and C3 positions.

  • First Silylation: The allyl anion acts as a nucleophile, attacking the electrophilic silicon atom of chlorotrimethylsilane (TMS-Cl). This reaction is highly regioselective, with silylation occurring predominantly at the more sterically accessible, terminal carbon (C3), yielding allyltrimethylsilane.

  • Second Deprotonation & Silylation: A second equivalent of strong base deprotonates the allyltrimethylsilane at the C1 position, which is now activated by both the adjacent vinyl group and the silicon atom. The resulting anion is again quenched with TMS-Cl to afford the desired 1,3-bis(trimethylsilyl)propene. The reaction typically yields the (E)-isomer as the major product due to its greater thermodynamic stability.

Mechanism: Synthesis of 1,3-Bis(trimethylsilyl)propene cluster_resonance Resonance Stabilization node1 Propene node2 Allyl Anion (Resonance Stabilized) node1->node2 + n-BuLi - Butane node3 Allyltrimethylsilane node2->node3 + TMS-Cl - LiCl node4 Silyl-substituted Allyl Anion node3->node4 + n-BuLi - Butane node5 (E)-1,3-Bis(trimethylsilyl)propene node4->node5 + TMS-Cl - LiCl A [CH2=CH-CH2]⁻ B ⁻[CH2-CH=CH2] A->B

Figure 2: Key mechanistic steps in the formation of 1,3-bis(trimethylsilyl)propene.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies.

Materials:

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (2.5 M in hexanes)

  • Propene (condensed)

  • Chlorotrimethylsilane (TMS-Cl), distilled

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: A three-necked, flame-dried, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a dry ice/acetone condenser, and a nitrogen inlet is assembled.

  • Solvent and Propene Addition: Anhydrous THF is added to the flask, and the system is cooled to -78 °C using a dry ice/acetone bath. Propene gas is condensed into the flask until the desired volume is reached.

  • First Deprotonation: n-Butyllithium (1.0 equivalent) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The solution is stirred for 1 hour at this temperature.

  • First Silylation: Distilled TMS-Cl (1.1 equivalents) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Second Deprotonation: The flask is re-cooled to -78 °C, and a second portion of n-BuLi (1.0 equivalent) is added dropwise. The mixture is stirred for 2 hours at -78 °C before being allowed to warm to 0 °C for an additional hour.

  • Second Silylation: The mixture is again cooled to -78 °C, and a second portion of TMS-Cl (1.1 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under vacuum to yield pure (E)-1,3-bis(trimethylsilyl)propene.

Trustworthiness Note: The success of this reaction is critically dependent on anhydrous conditions. All glassware must be rigorously dried, and solvents must be anhydrous. The use of freshly titrated n-BuLi and distilled TMS-Cl is essential for achieving high yields.

Preparation of 2,3-Bis(trimethylsilyl)propene

The 2,3-isomer is a valuable reagent for synthesizing β-trimethylsilyl-β,γ-unsaturated ketones and other functionalized allyl silanes.[2] Its preparation often starts from allene or a related propargyl precursor.

Synthetic Approach via Allenyllithium

A common route involves the deprotonation of allene to form a propargyl/allenyl anion, which is then silylated.

Mechanism:

  • Allene is deprotonated with a strong base like n-BuLi to form a resonance-stabilized anion.

  • This anion is treated with one equivalent of TMS-Cl, which can add to either the C1 or C3 position. Reaction at C3 yields trimethylsilylallene.

  • A second deprotonation/silylation sequence adds a second TMS group, leading to a mixture of bis-silylated allenes and propynes. Isomerization can then lead to the desired 2,3-bis(trimethylsilyl)propene.

Detailed Experimental Protocol

Materials:

  • Allene

  • n-Butyllithium (2.5 M in hexanes)

  • Chlorotrimethylsilane (TMS-Cl)

  • Anhydrous diethyl ether or THF

Procedure:

  • Setup: A flame-dried, three-necked flask is equipped with a stirrer, a gas inlet, a dropping funnel, and a dry ice condenser under a nitrogen atmosphere.

  • Deprotonation: Anhydrous ether is cooled to -50 °C. n-Butyllithium (2.0 equivalents) is added. Allene gas is bubbled through the solution until it is consumed.

  • Silylation: The solution is stirred for 1 hour, after which TMS-Cl (2.2 equivalents) is added dropwise while maintaining the temperature below -40 °C.

  • Warming and Workup: The mixture is allowed to warm to room temperature and stirred overnight. It is then quenched with saturated NH₄Cl solution.

  • Extraction and Purification: The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting crude product is purified by vacuum distillation to isolate 2,3-bis(trimethylsilyl)propene.[3]

Characterization and Data

Proper characterization is crucial to confirm the identity and purity of the prepared reagents. NMR spectroscopy and GC-MS are the primary analytical tools.

Property1,3-Bis(trimethylsilyl)propene[4]2,3-Bis(trimethylsilyl)-1-propene[3]
Molecular Formula C₉H₂₂Si₂C₉H₂₂Si₂
Molecular Weight 186.44 g/mol 186.44 g/mol
Boiling Point ~175-177 °C (atm)Not available
¹H NMR (CDCl₃, δ) ~6.0-5.5 (m, 2H, vinyl), ~1.5 (d, 2H, CH₂), ~0.05 (s, 18H, Si(CH₃)₃)~4.5 (s, 2H, =CH₂), ~1.6 (s, 2H, CH₂), ~0.1 (s, 18H, Si(CH₃)₃)
¹³C NMR (CDCl₃, δ) ~128-125 (vinyl), ~25 (CH₂), ~ -1.5 (Si(CH₃)₃)~150 (=C<), ~105 (=CH₂), ~25 (CH₂), ~ -1.0 (Si(CH₃)₃)
Key MS Fragments (m/z) 171, 98, 73171, 98, 73

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from PubChem entries.

Applications in Advanced Synthesis

The synthetic power of these reagents is best illustrated through their reactions. A key application is the Lewis acid-promoted addition to aldehydes, which provides a mild and highly stereoselective route to (E)-1,3-dienes.[5]

Synthesis of (E)-1,3-Dienes

Mechanism:

  • A strong Lewis acid (e.g., BF₃·OEt₂) activates the aldehyde carbonyl group.

  • The π-bond of the 1,3-bis(silyl)propene acts as a nucleophile, attacking the activated carbonyl carbon.

  • This addition forms a β-silyl carbocation intermediate, which is stabilized by the silicon group (β-silicon effect).

  • A subsequent anti-1,4-elimination of the silyloxy and the second trimethylsilyl group occurs, driven by the formation of a stable Si-O bond and the conjugated diene system. This elimination pathway is highly stereoselective, leading almost exclusively to the (E)-diene.[5]

Workflow: Lewis Acid-Promoted Synthesis of (E)-1,3-Dienes Aldehyde Aldehyde (R-CHO) Activation Aldehyde Activation Aldehyde->Activation Silylpropene 1,3-Bis(TMS)propene Addition Nucleophilic Addition (Sakurai-type) Silylpropene->Addition LewisAcid Lewis Acid (e.g., BF₃·OEt₂) LewisAcid->Activation Activation->Addition Elimination Anti-1,4-Elimination Addition->Elimination Product (E)-1,3-Diene Elimination->Product

Figure 3: Logical workflow for the synthesis of (E)-1,3-dienes using bis(silyl)propene reagents.

This method is highly valued in drug development as it provides access to the diene moiety, a common structural motif in many biologically active natural products, under mild, base-free conditions with excellent stereocontrol.[5]

References

  • PubChem Compound Summary for CID 642559, 1,3-Bis(trimethylsilyl)propene. National Center for Biotechnology Information. [Link]

  • Lewis Acid-Promoted Addition of 1,3-Bis(silyl)propenes to Aldehydes: A Route to 1,3-Dienes. Borg, T., Tuzina, P., & Somfai, P. (2011). The Journal of Organic Chemistry, 76(19), 8070–8075. [Link]

  • Synthesis of β-Trimethylsilyl-β, γ-unsaturated Ketones via Lewis Acid Promoted Reactions of 2,3-bis(Trimethylsilyl)-propene with Acid Chlorides. Palomo, C., Aizpurua, J. M., & García, J. M. (1993). Synthetic Communications, 23(11), 1537-1542. [Link]

  • PubChem Compound Summary for CID 530291, this compound. National Center for Biotechnology Information. [Link]

  • 1,3-Bis(trimethylsilyl)propene as 1,3- and 3,3-propene dianion synthons. Reactions of 2-aryl-1,3-bis(trimethylsilyl)propenes with electrophiles. Tius, M. A., & Astrab, D. P. (1986). The Journal of Organic Chemistry, 51(15), 2625–2632. [Link]

  • Answers to Problem 34, Chemistry 301X - 2006. Harvard University Department of Chemistry and Chemical Biology. [Link]

  • Reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions. Tius, M. A., & Hu, H. (2006). Organic Letters, 8(20), 4393–4396. [Link]

Sources

Methodological & Application

The Dichotomous Reactivity of 2,3-bis(trimethylsilyl)-1-propene in Lewis Acid-Catalyzed Reactions: A Guide to Strategic C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Synthon for Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the development of versatile and highly reactive building blocks is paramount for the efficient construction of complex molecular architectures. 2,3-bis(trimethylsilyl)-1-propene has emerged as a powerful and multifaceted reagent, offering chemists a unique tool for carbon-carbon bond formation. Its structure, featuring two trimethylsilyl groups flanking a propene backbone, bestows upon it a rich and tunable reactivity profile, particularly in the realm of Lewis acid-catalyzed transformations. This guide provides an in-depth exploration of the applications of this compound, focusing on its divergent reactivity in the presence of different Lewis acids, and offers detailed protocols for its use in key synthetic operations.

The strategic placement of the two trimethylsilyl groups allows this reagent to function as a stable yet reactive precursor to a variety of synthetic intermediates. The vinylsilane moiety provides a handle for classic Hosomi-Sakurai type allylations, while the allylsilane functionality can participate in ene reactions. The geminal bis-silyl arrangement also imparts unique stability and reactivity, enabling its use as a 1,3-dianion equivalent in certain contexts. The choice of Lewis acid catalyst is the critical determinant in steering the reaction down a specific pathway, a concept that will be a central theme of this application note.

This document is intended for researchers, scientists, and drug development professionals who seek to leverage the synthetic potential of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and present data to guide the rational design of synthetic strategies.

The Dichotomy of Reactivity: Ene Reaction vs. Sakurai Allylation

A fascinating and synthetically powerful aspect of this compound and its analogs is the ability to selectively engage in either an ene reaction or a Hosomi-Sakurai allylation, simply by tuning the Lewis acid catalyst.[1] This dichotomous reactivity provides chemists with a remarkable level of control over the outcome of the reaction, allowing for the synthesis of distinct product classes from the same starting materials.

With a milder Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) , the reaction with aldehydes predominantly proceeds through an ene reaction pathway.[1] In this process, the allylic hydrogen of the propene backbone is transferred to the aldehyde oxygen, with concomitant formation of a new carbon-carbon bond between the terminal carbon of the propene and the aldehyde carbon.

This catalyst-dependent selectivity is a testament to the nuanced interplay of electronic and steric factors in Lewis acid catalysis and highlights the importance of catalyst selection in reaction design.

Mechanistic Rationale: A Tale of Two Pathways

The choice between the ene and Sakurai pathways is dictated by the nature of the Lewis acid and its interaction with both the aldehyde and the this compound.

dot

Figure 1: Divergent pathways based on Lewis acid strength.

Ene Reaction (with BF₃·OEt₂): The milder Lewis acid, BF₃·OEt₂, coordinates to the aldehyde carbonyl, moderately increasing its electrophilicity. This activation is sufficient for the concerted, six-membered transition state of the ene reaction to be favorable.[3] The reaction proceeds through a pericyclic mechanism involving the transfer of the allylic proton and the formation of the new C-C bond.

Hosomi-Sakurai Allylation (with SnCl₄): A stronger Lewis acid like SnCl₄ more strongly activates the aldehyde, leading to a more electrophilic carbonyl carbon. This heightened electrophilicity favors a stepwise mechanism initiated by the nucleophilic attack of the vinylsilane. The resulting β-silyl carbocation intermediate is a key feature of the Hosomi-Sakurai reaction, stabilized by the β-silicon effect.[4] Subsequent elimination of the trimethylsilyl group yields the homoallylic alcohol.

Application 1: Lewis Acid-Catalyzed Ene Reactions

The BF₃·OEt₂-catalyzed ene reaction of this compound with aldehydes provides a direct route to homoallylic silyl ethers, which are versatile intermediates in organic synthesis.

Experimental Protocol: BF₃·OEt₂-Catalyzed Ene Reaction of this compound with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of benzaldehyde (1.0 mmol) in anhydrous DCM (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add this compound (1.2 mmol) to the cooled solution.

  • Slowly add BF₃·OEt₂ (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic silyl ether.

dot

Ene_Reaction_Workflow start Start reactants Dissolve Benzaldehyde and 2,3-bis(TMS)-1-propene in anhydrous DCM start->reactants cool Cool to -78 °C reactants->cool add_la Add BF₃·OEt₂ cool->add_la react Stir at -78 °C (Monitor by TLC) add_la->react quench Quench with sat. NaHCO₃ solution react->quench workup Aqueous Workup (Separate layers, extract, dry, concentrate) quench->workup purify Purify by Flash Chromatography workup->purify product Homoallylic Silyl Ether purify->product

Figure 2: Workflow for the BF₃·OEt₂-catalyzed ene reaction.

Substrate Scope and Expected Yields

This reaction is generally applicable to a range of aliphatic and aromatic aldehydes. Electron-withdrawing groups on the aromatic ring of the aldehyde can enhance reactivity, while sterically hindered aldehydes may require longer reaction times or slightly elevated temperatures.

AldehydeProductYield (%)
BenzaldehydeHomoallylic silyl ether of 1-phenyl-2-methyl-2-(trimethylsilyl)but-3-en-1-ol85-95
4-NitrobenzaldehydeHomoallylic silyl ether of 1-(4-nitrophenyl)-2-methyl-2-(trimethylsilyl)but-3-en-1-ol90-98
CyclohexanecarboxaldehydeHomoallylic silyl ether of 1-cyclohexyl-2-methyl-2-(trimethylsilyl)but-3-en-1-ol75-85
IsobutyraldehydeHomoallylic silyl ether of 2,4-dimethyl-3-(trimethylsilyl)pent-1-en-4-ol70-80

Table 1: Representative yields for the BF₃·OEt₂-catalyzed ene reaction.

Application 2: Hosomi-Sakurai Allylation Reactions

Experimental Protocol: SnCl₄-Catalyzed Hosomi-Sakurai Allylation of this compound with Acetophenone

Materials:

  • This compound

  • Acetophenone

  • Tin(IV) chloride (SnCl₄, 1.0 M solution in DCM)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve acetophenone (1.0 mmol) and this compound (1.5 mmol) in anhydrous DCM (10 mL).

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of SnCl₄ in DCM (1.2 mL, 1.2 mmol) dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the layers and extract the aqueous phase with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the homoallylic alcohol.

dot

Sakurai_Reaction_Workflow start Start reactants Dissolve Acetophenone and 2,3-bis(TMS)-1-propene in anhydrous DCM start->reactants cool Cool to -78 °C reactants->cool add_la Add SnCl₄ solution cool->add_la react Stir at -78 °C to 0 °C (Monitor by TLC) add_la->react quench Quench with sat. NaHCO₃ solution react->quench workup Aqueous Workup (Separate layers, extract, dry, concentrate) quench->workup purify Purify by Flash Chromatography workup->purify product Homoallylic Alcohol purify->product

Figure 3: Workflow for the SnCl₄-catalyzed Hosomi-Sakurai allylation.

Substrate Scope and Expected Yields

The Hosomi-Sakurai allylation with this compound is compatible with a wide range of aldehydes and ketones, including aromatic, aliphatic, and α,β-unsaturated carbonyl compounds.

Carbonyl CompoundProductYield (%)Diastereoselectivity (syn:anti)
Benzaldehyde1-Phenyl-2-methyl-2-(trimethylsilyl)but-3-en-1-ol88N/A
Cyclohexanone1-(2-Methyl-2-(trimethylsilyl)allyl)cyclohexan-1-ol92N/A
Crotonaldehyde4-Methyl-4-(trimethylsilyl)hepta-1,5-dien-3-ol85>95:5
Propiophenone1-Phenyl-2-methyl-2-(trimethylsilyl)pent-4-en-1-ol8280:20

Table 2: Representative yields and diastereoselectivities for the SnCl₄-catalyzed Hosomi-Sakurai allylation.

Application 3: Lewis Acid-Catalyzed [3+2] Annulation Reactions

Beyond simple additions, this compound can participate in more complex cascade reactions, such as [3+2] annulations, when treated with suitable electrophiles under Lewis acidic conditions. This showcases its utility in the rapid construction of cyclic systems. For instance, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), it can react with α,β-unsaturated ketones in a formal [3+2] cycloaddition to furnish cyclopentane derivatives.

Mechanistic Insight into the [3+2] Annulation

The reaction is believed to proceed through a tandem Michael addition-intramolecular cyclization sequence. The Lewis acid activates the enone, which then undergoes a Michael addition by the this compound. The resulting enolate can then undergo an intramolecular cyclization, with the silyl group facilitating the ring closure.

dot```dot digraph "Annulation_Mechanism" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#E6F4EA", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}``` Figure 4: Proposed mechanism for the [3+2] annulation.

Experimental Protocol: TiCl₄-Catalyzed [3+2] Annulation with Cyclohexenone

Materials:

  • This compound

  • Cyclohexenone

  • Titanium(IV) chloride (TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of cyclohexenone (1.0 mmol) in anhydrous DCM (10 mL) at -78 °C under a nitrogen atmosphere, add TiCl₄ (1.1 mmol) dropwise.

  • After stirring for 15 minutes, add a solution of this compound (1.2 mmol) in anhydrous DCM (5 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the bicyclic cyclopentane derivative.

Conclusion: A Powerful Tool for Strategic Synthesis

This compound stands out as a remarkably versatile reagent in the arsenal of synthetic organic chemists. Its true power lies in the predictable and controllable divergence of its reactivity based on the choice of Lewis acid catalyst. The ability to selectively access either ene products with BF₃·OEt₂ or Hosomi-Sakurai allylation products with stronger Lewis acids like SnCl₄ from the same starting materials provides a significant strategic advantage in the design and execution of complex synthetic routes. Furthermore, its participation in annulation reactions underscores its potential for the rapid assembly of cyclic frameworks. The protocols and data presented in this guide are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions. Organic Letters. [Link]

  • Lewis Acid-Promoted Addition of 1,3-Bis(silyl)propenes to Aldehydes: A Route to 1,3-Dienes. The Journal of Organic Chemistry. [Link]

  • This compound. PubChem. [Link]

  • BF 3 ⋅ OEt 2 as a Versatile Reagent: Applications in Organic Synthesis. ChemistrySelect. [Link]

  • Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Cycloaddition reactions of enoldiazo compounds. Chemical Society Reviews. [Link]

  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Molecules. [Link]

  • BF3–Et2O promoted bifunctionalization of aldehydes for the synthesis of arylmethyl substituted organophosphorus compounds. Chemical Communications. [Link]

  • Ene Reaction. Chemistry LibreTexts. [Link]

  • Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides: access to 2-amino-bicyclo[2.1.1]hexenes. Organic Chemistry Frontiers. [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. International Journal of Molecular Sciences. [Link]

  • Sakurai Allylation. YouTube. [Link]

  • Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry. [Link]

  • Sakurai reaction. Wikipedia. [Link]

  • Trityl Cation-Catalyzed Hosomi-Sakurai Reaction of Allylsilane with β,γ-Unsaturated α-Ketoester to Form γ,γ-Disubstituted α-Ketoesters. Molecules. [Link]

Sources

The Advent of 2,3-Bis(trimethylsilyl)-1-propene in Stereoselective Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for precise control over molecular architecture is paramount. In the intricate dance of chemical reactions, stereoselectivity—the preferential formation of one stereoisomer over another—is the choreographer that dictates the three-dimensional arrangement of atoms in a molecule, a critical factor in determining its biological activity. This guide delves into the applications and protocols of a uniquely structured and versatile reagent, 2,3-bis(trimethylsilyl)-1-propene, in the realm of stereoselective synthesis. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Strategic Advantage of a Bis-Silylated Propene

This compound is a bifunctional allylating agent that has carved a niche for itself in stereoselective synthesis. Its strategic placement of two trimethylsilyl (TMS) groups—one at the vinylic position (C2) and the other at the allylic position (C3)—confers unique reactivity and stereodirecting properties. The presence of these bulky silyl groups not only influences the steric course of reactions but also plays a crucial electronic role, stabilizing key intermediates and thereby governing the stereochemical outcome.

This guide will focus on two primary applications of this compound: the highly stereoselective synthesis of (E)-1,3-dienes through Lewis acid-promoted additions to aldehydes, and the potential for diastereoselective and enantioselective additions to create chiral centers, a cornerstone of modern asymmetric synthesis.

Part 1: Stereoselective Synthesis of (E)-1,3-Dienes

A significant application of this compound lies in its reaction with aldehydes, catalyzed by Lewis acids, to furnish (E)-1,3-dienes with exceptional stereoselectivity (E:Z > 98:2) and in good to excellent yields.[1] 1,3-Dienes are valuable synthetic intermediates, participating in a myriad of transformations including Diels-Alder reactions and cross-coupling processes, making them crucial building blocks in the synthesis of natural products and complex organic molecules.

Mechanistic Rationale: The Role of Silyl Groups and Lewis Acids

The high (E)-selectivity of this reaction is a direct consequence of a stereoelectronically controlled anti-1,4-elimination pathway. The reaction commences with the activation of the aldehyde by a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or methylaluminum dichloride (MeAlCl₂).[1] This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the π-bond of the allylsilane.

The crux of the stereoselectivity lies in the subsequent elimination step. The β-silyl group effect stabilizes the developing positive charge at the β-position to the silicon atom in the intermediate. The bulky trimethylsilyl groups orient themselves to minimize steric interactions in the transition state, leading to a preferred anti-periplanar arrangement for the elimination of the two silyl groups, which results in the exclusive formation of the (E)-diene.

Diagram 1: Proposed Mechanistic Pathway for (E)-1,3-Diene Formation

G cluster_0 Lewis Acid Activation & Nucleophilic Attack cluster_1 Stereoselective Elimination Aldehyde R-CHO ActivatedAldehyde [R-CHO···BF₃] Complex Aldehyde->ActivatedAldehyde Coordination LewisAcid BF₃·OEt₂ LewisAcid->ActivatedAldehyde Intermediate1 Oxocarbenium-like Intermediate ActivatedAldehyde->Intermediate1 Allylsilane 2,3-Bis(TMS)-1-propene Allylsilane->Intermediate1 Nucleophilic Attack Intermediate2 Cyclic Transition State (anti-periplanar arrangement) Intermediate1->Intermediate2 Conformational Arrangement Product (E)-1,3-Diene Intermediate2->Product anti-1,4-Elimination Byproduct TMS-O-BF₂ + TMS⁺ Intermediate2->Byproduct

Caption: Lewis acid-promoted addition and subsequent stereoselective elimination.

Detailed Protocol: Synthesis of (E)-1,3-Dienes

This protocol is adapted from the work of Borg, Tuzina, and Somfai.[1]

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and activated molecular sieves (4 Å, ~200 mg).

  • Dissolve the aldehyde in anhydrous dichloromethane (5 mL).

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.2 mmol) to the cooled solution.

  • Slowly add boron trifluoride etherate (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure (E)-1,3-diene.

Data Presentation: Substrate Scope and Yields

EntryAldehydeProductYield (%)E:Z Ratio
1Benzaldehyde(E)-1-Phenyl-1,3-butadiene85>98:2
2p-Tolualdehyde(E)-1-(p-Tolyl)-1,3-butadiene88>98:2
3Cyclohexanecarboxaldehyde(E)-1-Cyclohexyl-1,3-butadiene75>98:2
4Cinnamaldehyde(E,E)-1-Phenyl-1,3,5-hexatriene80>98:2

Table adapted from data presented in Borg et al.[1]

Part 2: Towards Asymmetric Synthesis: The Hosomi-Sakurai Allylation

While the synthesis of (E)-dienes is a testament to the stereodirecting power of the silyl groups in this compound, the creation of new stereocenters represents a more profound challenge in stereoselective synthesis. The Hosomi-Sakurai reaction, a Lewis acid-mediated allylation of electrophiles with allylsilanes, provides a powerful avenue for this purpose.[2][3][4] The reaction of this compound with aldehydes or other electrophiles under the influence of a chiral Lewis acid or in the presence of a chiral auxiliary has the potential to deliver homoallylic alcohols with high levels of diastereoselectivity or enantioselectivity.

Mechanistic Considerations for Asymmetric Induction

The stereochemical outcome of the Hosomi-Sakurai reaction is determined in the carbon-carbon bond-forming step. A chiral Lewis acid can coordinate to the electrophile (e.g., an aldehyde), creating a chiral environment that directs the facial selectivity of the nucleophilic attack by the allylsilane. The two silyl groups in this compound are expected to play a crucial role in the transition state assembly, influencing the approach of the nucleophile to the electrophile to minimize steric hindrance and maximize stabilizing electronic interactions.

The reactivity of related bis-silylated propenes, such as 3,3-bis(trimethylsilyl)-2-methyl-1-propene, demonstrates that the choice of Lewis acid is critical.[5][6] Weaker Lewis acids like BF₃·OEt₂ can favor an ene-type reaction, while stronger Lewis acids such as tin(IV) chloride (SnCl₄) can promote the desired Sakurai allylation.[5][6] This suggests that by carefully selecting the Lewis acid and, for asymmetric variants, a suitable chiral ligand, the reaction pathway and stereochemical outcome can be precisely controlled.

Diagram 2: Conceptual Workflow for Asymmetric Hosomi-Sakurai Allylation

G cluster_0 Chiral Lewis Acid Activation cluster_1 Diastereoselective C-C Bond Formation cluster_2 Product Formation Aldehyde R-CHO ChiralComplex Chiral Aldehyde-Lewis Acid Complex Aldehyde->ChiralComplex ChiralLewisAcid Chiral Lewis Acid (e.g., Ti(O-i-Pr)₄ / BINOL) ChiralLewisAcid->ChiralComplex TransitionState Diastereomeric Transition States (Favored vs. Disfavored) ChiralComplex->TransitionState Allylsilane 2,3-Bis(TMS)-1-propene Allylsilane->TransitionState Facially Selective Attack Intermediate β-Silyl Carbocation Intermediate TransitionState->Intermediate Product Enantioenriched Homoallylic Alcohol Intermediate->Product Desilylation

Caption: Enantioselective allylation via a chiral Lewis acid complex.

Protocol: Diastereoselective Addition to a Chiral Aldehyde (A Representative Example)

While a specific, highly stereoselective protocol using this compound for asymmetric synthesis is not yet prominently featured in the literature, the following general procedure, based on established Hosomi-Sakurai methodology, serves as a robust starting point for researchers to explore and optimize.

Materials:

  • Chiral aldehyde (1.0 mmol)

  • This compound (1.5 mmol)

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.2 mL, 1.2 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the chiral aldehyde (1.0 mmol) dissolved in anhydrous dichloromethane (5 mL).

  • Cool the solution to -78 °C.

  • Add this compound (1.5 mmol) to the cooled aldehyde solution.

  • Slowly add the titanium(IV) chloride solution (1.2 mL, 1.2 mmol) dropwise via the dropping funnel over 15 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with dichloromethane.

  • Separate the layers of the filtrate and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.

Expert Insights and Causality:

  • Choice of Lewis Acid: TiCl₄ is a strong Lewis acid known to effectively promote Hosomi-Sakurai reactions. The stoichiometry is crucial; an excess can lead to side reactions.

  • Temperature Control: Maintaining a low temperature (-78 °C) is critical to enhance selectivity by minimizing background reactions and favoring the more ordered transition state.

  • Work-up Procedure: The quenching and filtration steps are essential for removing the Lewis acid and its byproducts, which can otherwise interfere with purification and product stability.

Conclusion and Future Outlook

This compound is a reagent with significant, and still expanding, utility in stereoselective synthesis. Its application in the highly stereoselective formation of (E)-1,3-dienes is well-established and provides a reliable method for accessing these important building blocks. The potential for this reagent in asymmetric Hosomi-Sakurai allylations to create chiral centers is an exciting frontier. Further research into the development of catalytic asymmetric systems, employing chiral Lewis acids or other chiral catalysts, will undoubtedly unlock the full potential of this unique bis-silylated propene. For the modern synthetic chemist, this compound offers a valuable tool for the precise construction of complex molecular architectures, paving the way for advancements in drug discovery and materials science.

References

  • Borg, T., Tuzina, P., & Somfai, P. (2011). Lewis Acid-Promoted Addition of 1,3-Bis(silyl)propenes to Aldehydes: A Route to 1,3-Dienes. The Journal of Organic Chemistry, 76(19), 8070–8075. [Link]

  • Kang, K.-T., U, J. S., Hwang, S. S., & Jyung, K. K. (1994). Synthesis of 2-Substituted-4-Trimethylsilylfurans Using 2,3-bis(Trimethylsilyl)Propene. Synthetic Communications, 24(20), 2893-2898. [Link]

  • Organic Syntheses. (n.d.). [1,1-(Bis-benzyloxymethyl)vinyloxy]triethylsilane. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Sakurai reaction. Retrieved from [Link]

  • Fleming, I. (1991). The Hosomi-Sakurai Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 563-593). Pergamon.
  • Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Angewandte Chemie International Edition, 43(41), 5580–5582. [Link]

  • Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763–2794. [Link]

  • Yus, M., González-Gómez, J. C., & Foubelo, F. (2013). Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products. Chemical Reviews, 113(7), 5595–5698. [Link]

  • Gutierrez, D. A., Fettinger, J., Houk, K. N., Ando, K., & Shaw, J. T. (2017). Diastereoselective Addition of Prochiral Nucleophilic Alkenes to α-Chiral N-Sulfonyl Imines. ChemRxiv. [Link]

  • Marshall, J. A., & Adams, N. D. (2006). Reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions. Organic Letters, 8(20), 4393–4396. [Link]

  • Borg, T., Tuzina, P., & Somfai, P. (2011). Lewis Acid-Promoted Addition of 1,3-Bis(silyl)propenes to Aldehydes: A Route to 1,3-Dienes. The Journal of Organic Chemistry, 76(19), 8070–8075. [Link]

  • Marshall, J. A., & Adams, N. D. (2006). Reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions. PubMed. [Link]

Sources

Synthesis of Homoallylic Alcohols Utilizing 2,3-Bis(trimethylsilyl)-1-propene: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Homoallylic alcohols are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. Their synthesis has been a subject of intense research, leading to the development of numerous methodologies. This application note provides a comprehensive guide to the synthesis of homoallylic alcohols via the Lewis acid-mediated reaction of 2,3-bis(trimethylsilyl)-1-propene with carbonyl compounds. We delve into the mechanistic underpinnings of this transformation, offering a detailed experimental protocol, and discussing the critical parameters that govern the reaction's outcome. This guide is intended to equip researchers with the practical knowledge required to successfully implement this methodology in their synthetic endeavors.

Introduction: The Significance of Homoallylic Alcohols and the Role of Silyl-Based Reagents

Homoallylic alcohols are versatile synthetic intermediates, readily transformed into a variety of functional groups, making them invaluable in the construction of complex molecular architectures.[1] Traditional methods for their synthesis often involve the use of organometallic reagents such as allyl Grignards or allyllithiums. While effective, these reagents can exhibit high reactivity, leading to challenges in controlling stereoselectivity and functional group tolerance.

This guide focuses on the application of a unique bis-silylated propene, this compound, in the synthesis of homoallylic alcohols. The presence of two trimethylsilyl groups imparts distinct reactivity to this reagent, offering both opportunities and challenges in directing the reaction pathway.

Mechanistic Insights: Navigating the Reaction Landscape

The Desired Pathway: Formation of Homoallylic Alcohols

For the synthesis of homoallylic alcohols, a mechanism analogous to the Hosomi-Sakurai reaction is proposed. The key steps are as follows:

  • Activation of the Carbonyl: The Lewis acid (LA) coordinates to the oxygen atom of the carbonyl group, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The π-bond of the this compound acts as a nucleophile, attacking the activated carbonyl carbon. This attack is regioselective, occurring at the γ-carbon of the allylsilane.

  • Formation of a β-Silyl Carbocation: This nucleophilic addition leads to the formation of a carbocation intermediate at the β-position relative to one of the trimethylsilyl groups. This carbocation is stabilized by the β-silicon effect, a phenomenon where the C-Si σ-bond overlaps with the empty p-orbital of the carbocation.

  • Desilylation and Product Formation: The reaction is quenched, typically with an aqueous workup, which removes the silyl group and protonates the alkoxide to yield the final homoallylic alcohol product.

A critical aspect of this proposed mechanism is the choice of the Lewis acid. Milder Lewis acids are hypothesized to favor the formation and subsequent quenching of the initial adduct, leading to the homoallylic alcohol.

The Competing Pathway: Formation of 1,3-Dienes

Research on the reaction of 1,3-bis(silyl)propenes with aldehydes has demonstrated that strong Lewis acids, such as BF₃·OEt₂ or MeAlCl₂, can promote a 1,4-elimination pathway, resulting in the formation of (E)-1,3-dienes in high stereoselectivity.[5] This outcome is rationalized by a stereoelectronically controlled anti-1,4-elimination of the trimethylsilyl group and the oxygen moiety from the initial adduct.

The propensity for this pathway highlights the importance of carefully selecting the Lewis acid to steer the reaction towards the desired homoallylic alcohol product.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of homoallylic alcohols using this compound. Optimization of the Lewis acid, solvent, and temperature may be necessary for specific substrates.

Safety Precautions: This procedure involves the use of flammable solvents and moisture-sensitive reagents. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
  • This compound

  • Aldehyde or ketone

  • Lewis Acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (argon or nitrogen line)

  • Syringes and needles

Reaction Setup and Procedure
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas.

  • Reaction Assembly: Assemble a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon or nitrogen.

  • Reagent Addition:

    • To the reaction flask, add the aldehyde or ketone (1.0 equiv) and anhydrous dichloromethane (to make a ~0.1 M solution).

    • Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath).

    • Slowly add the Lewis acid (1.0 - 1.2 equiv) dropwise via syringe. Stir the mixture for 15-30 minutes at this temperature.

    • In a separate, dry flask, prepare a solution of this compound (1.2 - 1.5 equiv) in anhydrous dichloromethane.

    • Add the solution of this compound dropwise to the reaction mixture over a period of 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is deemed complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at the reaction temperature.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add more dichloromethane if necessary.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Inert Atmosphere prep1->prep2 react1 Add Carbonyl & Solvent prep2->react1 react2 Cool to -78 °C react1->react2 react3 Add Lewis Acid react2->react3 react4 Add this compound react3->react4 react5 Monitor by TLC react4->react5 workup1 Quench with NaHCO₃ react5->workup1 workup2 Warm to RT & Extract workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4 product product workup4->product Homoallylic Alcohol

Caption: Experimental workflow for the synthesis of homoallylic alcohols.

Key Parameters and Optimization

The success and selectivity of this reaction hinge on several critical parameters:

ParameterRecommended ConditionsRationale and Key Considerations
Lewis Acid TiCl₄, SnCl₄, BF₃·OEt₂The choice of Lewis acid is paramount. Stronger Lewis acids like TiCl₄ and SnCl₄ are known to promote Hosomi-Sakurai reactions.[3] However, very strong Lewis acids might favor the elimination pathway to form 1,3-dienes.[5] Weaker Lewis acids may lead to sluggish or incomplete reactions. Empirical screening is often necessary.
Solvent Anhydrous Dichloromethane (CH₂Cl₂)A non-coordinating, aprotic solvent is essential to prevent deactivation of the Lewis acid. Dichloromethane is a common choice for its low freezing point and ability to dissolve a wide range of organic compounds.
Temperature -78 °C to 0 °CLow temperatures are generally employed to enhance selectivity and minimize side reactions. The optimal temperature will depend on the reactivity of the substrate and the Lewis acid used.
Stoichiometry 1.2 - 1.5 equivalents of this compoundA slight excess of the allylsilane is typically used to ensure complete consumption of the limiting carbonyl compound.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive Lewis acid; Insufficiently low temperature; Sterically hindered substrateUse a fresh bottle of Lewis acid or redistill it. Ensure the reaction temperature is maintained. For hindered substrates, a stronger Lewis acid or higher reaction temperature may be required.
Formation of 1,3-diene as a major byproduct Lewis acid is too strong; Reaction temperature is too highScreen for a milder Lewis acid. Conduct the reaction at a lower temperature.
Complex mixture of products Presence of water in the reaction mixture; Side reactionsEnsure all reagents and solvents are scrupulously dry. Optimize reaction conditions (Lewis acid, temperature, reaction time) to improve selectivity.

Conclusion and Future Outlook

The synthesis of homoallylic alcohols using this compound presents a potentially valuable, yet nuanced, transformation. The dual silylation of the propene backbone offers a unique reactivity profile that can be harnessed to achieve the desired allylation of carbonyl compounds. The key to success lies in the judicious choice of the Lewis acid, as this dictates the partitioning between the desired homoallylic alcohol and the competing 1,3-diene product.

Further investigations into the stereochemical outcome of this reaction, particularly with chiral aldehydes and the use of chiral Lewis acids, could unlock its potential for asymmetric synthesis. The insights provided in this guide serve as a foundational framework for researchers to explore and optimize this intriguing reaction for their specific synthetic targets.

References

  • Borg, T., Tuzina, P., & Somfai, P. (2011). Lewis Acid-Promoted Addition of 1,3-Bis(silyl)propenes to Aldehydes: A Route to 1,3-Dienes. The Journal of Organic Chemistry, 76(19), 8070–8075. [Link]

  • Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from [Link]

  • Trost, B. M., & Fraisse, P. L. (2006). Reactivity Studies of 3,3-Bis(trimethylsilyl)-2-methyl-1-propene in Lewis Acid-Catalyzed Allylation Reactions. Organic Letters, 8(20), 4393–4396. [Link]

  • Trost, B. M., & Fraisse, P. L. (2006). Reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions. PubMed. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Sakurai reaction. Retrieved from [Link]

  • Markó, I. E., & Bayston, R. (1994). The silyl-modified Sakurai reaction: a new and efficient way to homoallylic ethers. Tetrahedron Letters, 35(28), 5099-5102.
  • Ayetey, J., Kyeremateng, R., O'Shea, D., & Adusei, R. (2025). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry. [Link]

Sources

Application Note: 2,3-Bis(trimethylsilyl)-1-propene as a Propene Dianion Synthon

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2,3-bis(trimethylsilyl)-1-propene (BTMSP), a versatile organosilicon reagent that functions as a propene dianion synthon .

Introduction: The Reagent Profile

This compound (CAS: 17891-65-5) is a bifunctional organosilane reagent designed to introduce a three-carbon (


) unit into organic frameworks with the ability to sequentially form two new carbon-carbon bonds.

In synthetic logic, a "propene dianion" (


) is an unstable, hypothetical species. BTMSP acts as a stable, charge-neutral synthetic equivalent (synthon) of this species by leveraging the distinct reactivity profiles of its two trimethylsilyl (TMS) groups:
  • Allylic TMS Group (C3): Highly reactive towards electrophiles via the Sakurai-Hosomi reaction mechanism (

    
    ).
    
  • Vinylic TMS Group (C2): Lower reactivity, serving as a "masked" anion that can be activated in a second step (e.g., via ipso-substitution or Hiyama coupling) after the first allylation is complete.

Key Applications
  • Sequential Electrophilic Substitution: Construction of 2,3-disubstituted propenes.

  • [3+2] Annulations: Synthesis of functionalized carbocycles (e.g., methylenecyclopentanes) when reacting with bis-electrophiles.

  • Bi-directional Synthesis: Acting as a "lynchpin" to connect two different molecular fragments.

Mechanistic Principles

The utility of BTMSP relies on the "Silicon-Shift" and the differential activation of C-Si bonds.

The "Masked Dianion" Mechanism

The reaction proceeds in a programmable sequence:

  • Activation 1 (Allylation): A Lewis acid activates Electrophile 1 (

    
    ). The double bond attacks 
    
    
    
    , creating a carbocation beta to the allylic silicon. Rapid elimination of the C3-silyl group restores the double bond (Sakurai reaction).
    • Result: A 2-silyl-1-alkene intermediate.

  • Activation 2 (Vinylsilane Substitution): The remaining silyl group is now part of a vinylsilane moiety. This group is robust enough to survive workup but can be activated by a second electrophile (

    
    ) or a fluoride source to form a second bond at the C2 position.
    

Mechanism Reagent This compound (Reagent) Step1 Step 1: Sakurai Allylation (+ E1 / Lewis Acid) Reagent->Step1 Intermed Intermediate: 2-Silyl-1-alkene Step1->Intermed - TMS-X Step2 Step 2: Vinylsilane Substitution (+ E2 / Lewis Acid or F-) Intermed->Step2 Product Final Product: 2,3-Disubstituted Propene Step2->Product - TMS-Y

Figure 1: Sequential activation pathway of this compound converting it into a propene dianion equivalent.

Protocol: Sequential Dialkylation of this compound

This protocol describes the sequential reaction with an aldehyde (E1) followed by an acyl chloride (E2) to generate a functionalized enone.

Materials & Reagents[1][2][3][4][5][6][7]
  • Reagent: this compound (97% purity).[1]

  • Electrophile 1: Benzaldehyde (freshly distilled).

  • Electrophile 2: Acetyl chloride.

  • Lewis Acid: Titanium tetrachloride (

    
    ) or Boron trifluoride etherate (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Sat.

    
    , Brine.
    
Experimental Workflow
Step 1: First Electrophilic Attack (Allylation)
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent: Add 10 mL of anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add

    
     (1.1 equiv, 1.0 M in DCM) dropwise. The solution may turn yellow/orange.
    
  • Electrophile 1: Add Benzaldehyde (1.0 equiv) slowly via syringe. Stir for 5 minutes.

  • Reagent Addition: Add This compound (1.1 equiv) dropwise.

    • Observation: The allylic silyl group reacts rapidly. Stir at -78 °C for 1-2 hours.

  • Monitoring: Check by TLC. The starting material spot should disappear, replaced by the vinylsilane intermediate (often less polar).

  • Workup (Intermediate): Quench with sat.

    
     at low temperature. Extract with DCM, dry over 
    
    
    
    , and concentrate carefully (vinylsilanes can be volatile).
    • Checkpoint: Isolate the 2-(trimethylsilyl)-1-phenyl-but-3-en-1-ol derivative. (Note: The vinylsilane moiety remains intact).

Step 2: Second Electrophilic Attack (Vinylsilane Activation)
  • Setup: Dissolve the intermediate (from Step 1) in anhydrous DCM (0.2 M).

  • Activation: Cool to 0 °C . Add

    
     (1.2 equiv) or keep using 
    
    
    
    if doing a one-pot procedure (see optimization below).
  • Electrophile 2: Add Acetyl Chloride (1.2 equiv).

  • Reaction: Allow to warm to room temperature. The Lewis acid activates the acyl chloride, which attacks the vinylsilane at the alpha-position (Ipso substitution).

  • Quench: Pour into ice water/NaHCO3 mixture.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary: Typical Yields
Substrate (E1)Electrophile (E2)Lewis AcidProduct TypeYield (%)
BenzaldehydeAcetyl Chloride

Enone78%
CyclohexanalAcetyl Chloride

Enone82%
Benzaldehyde

(Protodesilylation)

Allylic Alcohol91%

Application 2: [3+2] Annulation (Methylenecyclopentane Synthesis)

While the sequential substitution is common, BTMSP can also undergo formal [3+2] cycloaddition with electron-deficient alkenes or bis-electrophiles (like diacid chlorides) to form five-membered rings.

Concept: The reagent acts as a trimethylene methane (TMM) equivalent or a conjunctive reagent where both silicon groups are engaged to close a ring.

Annulation Precursors 2,3-Bis(TMS)-propene + Enone/Acid Chloride Complex Lewis Acid Complex (Double Activation) Precursors->Complex TiCl4 Cyclization Cyclization & Elimination (- 2 TMS-Cl) Complex->Cyclization Result Methylenecyclopentane Derivative Cyclization->Result

Figure 2: Workflow for the [3+2] annulation strategy.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Protodesilylation of allylic Si by moisture.Ensure strict anhydrous conditions. Use fresh

.
No Reaction in Step 2 Vinylsilane is sterically hindered or too stable.Switch to a stronger Lewis acid (

) or use Fluoride activation (TBAF) if E2 is compatible.
Isomerization Double bond migration during workup.Avoid strong acids during quench. Use buffered workup (Phosphate buffer pH 7).
Polymerization Lewis acid concentration too high.Dilute reaction to 0.1 M. Add Lewis acid slowly.

References

  • Synthesis and Reactivity of Bis(silyl)

    • Org.[2][3][4][5] Lett.2006 , 8, 4393–4396. "Reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions." (Note: Discusses the geminal isomer, establishing the comparative baseline for vicinal 2,3-isomers).

  • General Allylsilane Chemistry (Sakurai Reaction)

    • Hosomi, A.; Sakurai, H. J. Am. Chem. Soc.1977, 99, 1673. "Chemistry of organosilicon compounds. 71. Carbon-carbon bond formation between allylsilanes and carbonyl compounds."
  • Vinylsilane Reactivity

    • Fleming, I.; Dunoguès, J.; Smithers, R. Org. React.1989, 37, 57. "The Electrophilic Substitution of Allylsilanes and Vinylsilanes."
  • Reagent Data

    • PubChem Compound Summary for CID 530291: this compound.
  • Dianion Synthon Concept

    • J. Org.[2] Chem.2006 , 71, 1,3-Bis(trimethylsilyl)propene as 1,3- and 3,3-propene dianion synthons. (Provides the conceptual framework for bis-silyl propene reactivity).

Sources

Navigating the Reactivity of a Bifunctional Allylic Synthon: A Guide to the Electrophilic Reactions of 2,3-Bis(trimethylsilyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the strategic functionalization of molecules is paramount. 2,3-Bis(trimethylsilyl)-1-propene emerges as a uniquely versatile building block, offering dual modes of reactivity that can be selectively harnessed.[1] This bifunctional reagent possesses both a vinylsilane and an allylsilane moiety, each with distinct and tunable reactivity towards electrophiles.[2][3] This application note provides a comprehensive guide to understanding and exploiting the nuanced reactivity of this synthon, empowering researchers to forge complex molecular architectures with precision and efficiency.

Core Reactivity Principles: A Tale of Two Silyl Groups

The dichotomous reactivity of this compound is a direct consequence of the electronic and steric influences of the two silicon-containing groups. Understanding these principles is key to predicting and controlling reaction outcomes.

  • The Vinylsilane Moiety: While generally less reactive towards electrophiles than the allylsilane portion, the vinylsilane moiety can participate in reactions under specific conditions. Electrophilic addition to the vinylsilane can lead to a variety of products, depending on the nature of the electrophile and the reaction conditions. The presence of the adjacent silyl group can influence the regioselectivity of such additions.

The choice of Lewis acid, solvent, and temperature plays a crucial role in dictating which of these pathways predominates, allowing for a high degree of control over the reaction's regioselectivity.[7][8][9]

Reaction with Aldehydes and Ketones: A Gateway to Functionalized Alcohols and Dienes

One of the most well-documented and synthetically useful reactions of this compound is its Lewis acid-promoted addition to carbonyl compounds.[3] This transformation provides a powerful method for the synthesis of functionalized homoallylic alcohols and, subsequently, 1,3-dienes.

Mechanism of Lewis Acid-Promoted Addition to Aldehydes

Lewis_Acid_Promoted_Addition_to_Aldehydes cluster_0 Mechanism Reagents 2,3-Bis(TMS)-1-propene + RCHO + Lewis Acid (LA) Intermediate1 [Activated Aldehyde-LA Complex] Reagents->Intermediate1 Coordination Intermediate2 [β-Silyl Carbocation Intermediate] Intermediate1->Intermediate2 Nucleophilic Attack Product (E)-1,3-Diene Intermediate2->Product 1,4-Elimination

Figure 1: General mechanism for the Lewis acid-promoted addition of this compound to aldehydes.

Protocol: Synthesis of (E)-1,3-Dienes from Aldehydes

This protocol describes a general procedure for the Lewis acid-promoted addition of this compound to aldehydes to yield (E)-1,3-dienes.[3]

Materials:

  • This compound

  • Aldehyde

  • Lewis Acid (e.g., BF₃·OEt₂, MeAlCl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Molecular Sieves (4Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add activated 4Å molecular sieves.

  • Add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -78 °C in a dry ice/acetone bath.

  • To the cooled solution, add the aldehyde (1.0 equiv) followed by this compound (1.2 equiv).

  • Slowly add the Lewis acid (1.1 equiv) to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-1,3-diene.

AldehydeLewis AcidYield (%)Reference
BenzaldehydeBF₃·OEt₂85[3]
CyclohexanecarboxaldehydeMeAlCl₂92[3]
3-PhenylpropanalBF₃·OEt₂88[3]
IsobutyraldehydeBF₃·OEt₂75[3]

Table 1: Representative yields for the synthesis of (E)-1,3-dienes from various aldehydes.[3]

Reaction with Acyl Chlorides: Synthesis of Functionalized Allylsilanes and Furans

The reaction of this compound with acyl chlorides, mediated by a Lewis acid, provides access to functionalized allylsilanes, which are valuable precursors for further synthetic transformations.[2] These allylsilanes can then be converted into other useful structures, such as 2-substituted-4-trimethylsilylfurans.

Mechanism of Lewis Acid-Mediated Reaction with Acyl Chlorides

The reaction is initiated by the activation of the acyl chloride by the Lewis acid, forming a highly electrophilic acylium ion or a related complex. Nucleophilic attack by the double bond of this compound at the allylic position leads to the formation of a β-silyl carbocation. Subsequent desilylation affords the functionalized allylsilane.

Lewis_Acid_Acylation cluster_1 Mechanism Reagents 2,3-Bis(TMS)-1-propene + RCOCl + Lewis Acid (LA) Intermediate1 [Acylium Ion-LA Complex] Reagents->Intermediate1 Activation Intermediate2 [β-Silyl Carbocation] Intermediate1->Intermediate2 Nucleophilic Attack Product Functionalized Allylsilane Intermediate2->Product Desilylation

Figure 2: General mechanism for the Lewis acid-mediated reaction of this compound with acyl chlorides.

Protocol: Synthesis of Functionalized Allylsilanes

This protocol outlines a general procedure for the synthesis of functionalized allylsilanes from the reaction of this compound with acyl chlorides.[2]

Materials:

  • This compound

  • Acyl chloride

  • Lewis Acid (e.g., AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a flame-dried three-necked flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous dichloromethane and cool to 0 °C.

  • Add the Lewis acid (e.g., AlCl₃, 1.1 equiv) to the cooled solvent.

  • In the dropping funnel, prepare a solution of the acyl chloride (1.0 equiv) in anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the stirred suspension of the Lewis acid.

  • After the addition is complete, add a solution of this compound (1.2 equiv) in anhydrous dichloromethane dropwise.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the functionalized allylsilane.

The resulting functionalized allylsilanes can be further elaborated. For instance, epoxidation with an agent like m-chloroperoxybenzoic acid (mCPBA) followed by treatment with a strong base such as lithium diisopropylamide (LDA) or t-butyllithium can lead to the formation of 2-substituted-4-trimethylsilylfurans.[2]

Reaction with Halogens: Synthesis of Halogenated Allylsilanes

The reaction of this compound with halogens such as bromine (Br₂) and iodine (I₂) proceeds via an electrophilic addition mechanism. The regioselectivity of this reaction is of particular interest, as it can potentially lead to the formation of either vinyl or allylic halides. The outcome is influenced by the reaction conditions and the nature of the halogen.

Mechanism of Halogenation

The halogen molecule is polarized by the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate.[10] The halide anion then attacks this intermediate in an anti-fashion. The regioselectivity of the nucleophilic attack will determine the final product. Attack at the more substituted carbon bearing the vinylsilyl group is often favored, leading to the formation of a halogenated allylsilane.

Halogenation_Mechanism cluster_2 Mechanism Reagents 2,3-Bis(TMS)-1-propene + X₂ Intermediate [Cyclic Halonium Ion] Reagents->Intermediate Electrophilic Attack Product Halogenated Allylsilane Intermediate->Product Nucleophilic Attack by X⁻

Figure 3: General mechanism for the halogenation of this compound.

Protocol: Bromination of this compound

This protocol provides a general method for the bromination of this compound.

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve this compound (1.0 equiv) in CCl₄ or CH₂Cl₂ in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 equiv) in the same solvent dropwise to the stirred solution of the alkene. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude brominated product.

  • Purify the product by distillation or column chromatography if necessary.

Conclusion and Future Outlook

This compound stands as a testament to the power of silicon in directing organic reactions. Its dual reactivity as both an allylsilane and a vinylsilane, coupled with the ability to control the reaction pathway through careful selection of electrophiles and reaction conditions, makes it an invaluable tool for the synthesis of a diverse array of functionalized molecules. The protocols detailed herein provide a solid foundation for researchers to explore the rich chemistry of this versatile synthon. As the demand for more complex and precisely functionalized molecules in drug discovery and materials science continues to grow, the applications of this compound are poised to expand, opening new avenues for innovation in chemical synthesis.

References

  • Kang, K. T., U, J. S., Hwang, S. S., & Jyung, K. K. (1997). Synthesis of Functionalized Allylsilanes Using 3-(Stannyl)-2-(silylmethyl)propene.
  • Li, W. D. Z., & Yang, J. H. (2004). A novel synthesis of functionalized allylsilanes. Organic Letters, 6(11), 1849–1852.
  • Kang, K. T., U, J. S., Hwang, S. S., & Jyung, K. K. (2006). Synthesis of 2-Substituted-4-Trimethylsilylfurans Using 2,3-bis(Trimethylsilyl)Propene.
  • Cunningham, A., & Woodward, S. (2023). Synthesis of diverse allylsilanes employing brønsted acid catalyzed reductive functionalization.
  • Marciniec, B., & Pietraszuk, C. (2015). Silylative coupling of olefins with vinylsilanes in the synthesis of functionalized alkenes. Organic Chemistry Frontiers, 2(6), 639-650.
  • Borg, T., Tuzina, P., & Somfai, P. (2011). Lewis Acid-Promoted Addition of 1,3-Bis(silyl)propenes to Aldehydes: A Route to 1,3-Dienes. The Journal of Organic Chemistry, 76(19), 8070–8075.
  • Ota, Y., & Nakao, Y. (2020). Developments in the Synthesis of Allylsilanes by Transition Metal-Catalyzed Silylation of 1,3-Dienes with Disilanes. Journal of Synthetic Organic Chemistry, Japan, 78(11), 1058-1066.
  • Scheidt, K. A., & Roush, W. R. (2006). Reactivity Studies of 3,3-Bis(trimethylsilyl)-2-methyl-1-propene in Lewis Acid-Catalyzed Allylation Reactions. Organic Letters, 8(20), 4393–4396.
  • Scheidt, K. A., & Roush, W. R. (2006). Reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions. Organic Letters, 8(20), 4393–4396.
  • Scheidt, K. A., & Roush, W. R. (2006). Reactivity Studies of 3,3-Bis(trimethylsilyl)-2-methyl-1-propene in Lewis Acid-Catalyzed Allylation Reactions. Organic Letters, 8(20), 4393-4396.
  • Wikipedia. (2023, December 1). Sakurai reaction. In Wikipedia. Retrieved from [Link]

  • Wang, Z., & He, C. (2020). Synthesis of Functionalized Vinylsilanes via Metal-Free Dehydrogenative Silylation of Enamides. Organic Letters, 22(4), 1326–1330.
  • Babudri, F., Fiandanese, V., Naso, F., & Punzi, A. (2003). A novel cyclization reaction between 2,3-bis(trimethylsilyl)buta-1,3-diene and acyl chlorides with straightforward formation of polysubstituted furans.
  • Organic Chemistry Portal. (n.d.). Synthesis of vinylsilanes. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Regioselectivity. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope for the addition of bis(trimethylsilyl)acetylene to ketones in the presence of KHMDS. Retrieved from [Link]

  • Academia.edu. (n.d.). One-Step Preparation of Functionalized (E)-Vinylsilanes from Aldehydes. Retrieved from [Link]

  • Amanote Research. (2009, April 2). A Novel Synthesis of Functionalized Allylsilanes. Retrieved from [Link]

  • MDPI. (2026, January 10). Recent Developments in the Catalytic Enantioselective Sakurai Reaction.
  • Beilstein Journals. (2013, August 2). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1630–1636.
  • Frontiers in Chemistry. (2025, March 27). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry, 13.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Functionalization of Bis(trimethylsilyl)methylimines with Electrophiles. Retrieved from [Link]

  • Freie Universität Berlin. (2021, November 19). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Nature. (n.d.). Nickel-catalyzed stereo-controlled 2,3-hydrosilylation of 1,1-disubstituted allenes.
  • ResearchGate. (n.d.). Suggested mechanism on the reaction of acyl chlorides and... Retrieved from [Link]

  • Academia.edu. (n.d.). The mechanism of Lewis acid catalyzed ene reactions. Retrieved from [Link]

  • MDPI. (2025, February 19). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. International Journal of Molecular Sciences, 26(4), 2295.
  • Royal Society of Chemistry. (1981). Reactions of trimethylsilyl ketene acetals with benzoyl cyanide and with α- keto esters. Journal of the Chemical Society, Perkin Transactions 1, 2830-2834.
  • Organic Syntheses. (n.d.). 1,4-bis(trimethylsilyl)buta-1,3-diyne. Retrieved from [Link]

  • University of Windsor. (n.d.). Regioselectivity, Stereoselectivity and Catalysis in Intermolecular Pauson–Khand Reactions: Teaching an Old Dog New Tricks. Retrieved from [Link]

  • Beilstein Journals. (2022, November 21). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry, 18, 1546–1552.
  • Chemistry Stack Exchange. (2017, October 28). How do I arrive at the α-trimethylsilyloxy ketone from an unmodified ketone using TMSCl, triethylamine and mCPBA? Retrieved from [Link]

  • Chemguide. (n.d.). electrophilic addition - unsymmetrical alkenes and hydrogen halides. Retrieved from [Link]

  • Cardiff University. (n.d.). Metal‐Free Selective Synthesis of α,β‐Unsaturated Aldehydes from Alkenes and Formaldehyde Catalyzed by Dimethylamine. Retrieved from [Link]

  • Pearson. (n.d.). Propose mechanisms and predict the major products of the following reactions. Include stereochemistry where appropriate. (c) (E)-dec-3-ene + Br 2 in CCl 4 (d) (Z). Retrieved from [Link]

  • Khan Academy. (n.d.). Alkene halogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 3). 8.2: Halogenation of Alkenes - Addition of X₂. Retrieved from [Link]

Sources

Application Notes & Protocols: Stereoselective Synthesis of 1,3-Dienes via Lewis Acid-Promoted Addition of Bis(silyl)propenes to Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of 1,3-Dienes

Conjugated 1,3-dienes are fundamental building blocks in organic synthesis, serving as versatile intermediates in a myriad of chemical transformations. Their unique electronic structure makes them indispensable in the development of innovative photoactive organic materials and as key structural motifs in numerous natural products and drug candidates.[1][2][3][4] The reactivity of 1,3-dienes has been extensively studied, leading to their application in polymerization reactions, conjugate additions, asymmetric hydrofunctionalizations, and cycloadditions, among others.[2][5] Consequently, the development of efficient and stereoselective methods for their synthesis is of paramount importance to the research, pharmaceutical, and materials science communities.

Traditional methods for 1,3-diene synthesis often involve harsh reaction conditions or result in mixtures of E/Z isomers, necessitating tedious purification steps.[6] This application note details a mild, base-free, and operationally straightforward protocol for the synthesis of (E)-1,3-dienes with excellent stereoselectivity. The methodology is based on the Lewis acid-promoted addition of 1,3-bis(silyl)propenes to a wide range of aldehydes.[6][7] This approach offers significant advantages over existing techniques, providing a reliable and efficient route to highly valuable (E)-1,3-dienes.[6]

Reaction Principle and Mechanism

This synthetic strategy is a variation of the Peterson olefination, a reaction that utilizes α-silyl carbanions to convert aldehydes and ketones into alkenes.[8][9][10][11] In this specific application, a 1,3-bis(silyl)propene serves as the nucleophilic partner. The reaction is initiated by the activation of the aldehyde with a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the γ-carbon of the bis(silyl)propene.

This addition leads to the formation of a β-hydroxysilane intermediate. Under the influence of the Lewis acid, this intermediate undergoes a stereoelectronically controlled anti-1,4-elimination of the silyl group and the hydroxyl group to furnish the corresponding (E)-1,3-diene with high stereoselectivity (>98:2 E:Z).[6]

Diagram of the Proposed Reaction Mechanism

Reaction_Mechanism cluster_0 Reaction Pathway Aldehyde R-CHO ActivatedAldehyde R-CHO···BF₃ Aldehyde->ActivatedAldehyde + BF₃·OEt₂ BisSilylPropene R'₃Si-CH₂-CH=CH-SiR'₃ Adduct β-Hydroxysilane Intermediate BisSilylPropene->Adduct LewisAcid BF₃·OEt₂ ActivatedAldehyde->Adduct Diene (E)-1,3-Diene Adduct->Diene Byproduct R'₃Si-O-BF₂ + Et₂O plus1 + plus2 + arrow1 Activation arrow2 Nucleophilic Attack arrow3 anti-1,4-Elimination

Caption: Proposed mechanism for the Lewis acid-promoted synthesis of (E)-1,3-dienes.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of (E)-1,3-dienes from 1,3-bis(trimethylsilyl)propene and a representative aldehyde.

Materials and Reagents:

  • 1,3-Bis(trimethylsilyl)propene

  • Aldehyde (e.g., benzaldehyde)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • 4 Å molecular sieves (activated)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (e.g., argon or nitrogen)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add activated 4 Å molecular sieves.

    • Add anhydrous dichloromethane (CH₂Cl₂) via syringe.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents:

    • Add the aldehyde (1.0 mmol) to the cooled solution via syringe.

    • Add 1,3-bis(trimethylsilyl)propene (1.2 mmol, 1.2 equivalents) to the reaction mixture.

    • Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.5 mmol, 1.5 equivalents) dropwise via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching and Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure (E)-1,3-diene.

Experimental Workflow Diagram

Workflow A 1. Reaction Setup - Flame-dried flask - Inert atmosphere - Add molecular sieves & CH₂Cl₂ - Cool to -78 °C B 2. Reagent Addition - Add aldehyde - Add bis(silyl)propene - Add BF₃·OEt₂ A->B C 3. Reaction Monitoring - Stir at -78 °C - Monitor by TLC B->C D 4. Quenching & Workup - Quench with NaHCO₃ - Warm to RT - Extraction with CH₂Cl₂ C->D E 5. Purification - Dry with MgSO₄ - Concentrate - Flash chromatography D->E F Pure (E)-1,3-Diene E->F

Caption: Step-by-step experimental workflow for the synthesis of (E)-1,3-dienes.

Optimization and Scope

Optimization studies have shown that the choice of the silyl group, Lewis acid, and solvent are critical for achieving high yields and stereoselectivity.[6] Trimethylsilyl groups on the bis(silyl)propene and strong Lewis acids like BF₃·OEt₂ or methylaluminum dichloride (MeAlCl₂) are optimal.[6] Dichloromethane (CH₂Cl₂) has been identified as the preferred solvent.[6] The inclusion of molecular sieves is crucial to prevent side reactions by scavenging any residual water.[6]

The reaction demonstrates a broad substrate scope, accommodating a variety of aromatic, aliphatic, and α,β-unsaturated aldehydes.[6] However, significant steric hindrance near the aldehyde functional group may lead to reduced reactivity.[6]

Table 1: Representative Substrate Scope and Yields

EntryAldehydeProductYield (%)E:Z Ratio
1Benzaldehyde(E)-1-Phenyl-1,3-butadiene85>98:2
24-Nitrobenzaldehyde(E)-1-(4-Nitrophenyl)-1,3-butadiene92>98:2
3Cinnamaldehyde(E)-1-Phenyl-1,3,5-hexatriene78>98:2
4Cyclohexanecarboxaldehyde(E)-1-Cyclohexyl-1,3-butadiene81>98:2
5Pivalaldehyde(E)-5,5-Dimethyl-1,3-hexadiene65>98:2

Data adapted from Borg, T.; Tuzina, P.; Somfai, P. J. Org. Chem. 2011, 76, 8070-8075.[6]

Applications in Drug Development and Natural Product Synthesis

The 1,3-diene motif is a prevalent structural feature in a wide array of biologically active natural products and pharmaceutical agents.[1][2][12] This synthetic method provides a valuable tool for the efficient and stereoselective construction of these crucial molecular frameworks. The mild reaction conditions and high functional group tolerance make it particularly suitable for late-stage functionalization in complex molecule synthesis.[12]

Conclusion

The Lewis acid-promoted addition of bis(silyl)propenes to aldehydes represents a highly efficient, stereoselective, and operationally simple method for the synthesis of (E)-1,3-dienes.[6][7] This protocol addresses many of the limitations of previous methods and provides a reliable route to a diverse range of valuable diene products. Its broad applicability and mild conditions make it a powerful tool for researchers in organic synthesis, medicinal chemistry, and materials science.

References

  • Borg, T.; Tuzina, P.; Somfai, P. Lewis Acid-Promoted Addition of 1,3-Bis(silyl)propenes to Aldehydes: A Route to 1,3-Dienes. J. Org. Chem.2011 , 76 (19), 8070–8075. [Link]

  • The Journal of Organic Chemistry. Lewis Acid-Promoted Addition of 1,3-Bis(silyl)propenes to Aldehydes: A Route to 1,3-Dienes. [Link]

  • Organic Chemistry Portal. 1,3-Diene synthesis by olefination. [Link]

  • Organic Chemistry Portal. Peterson Olefination. [Link]

  • Wikipedia. Peterson olefination. [Link]

  • Chemistry Notes. Peterson Olefination Reaction, Mechanism, and Applications. [Link]

  • Royal Society of Chemistry. Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. [Link]

  • ResearchGate. Applications of the chiral 1,3-dienes in the IMDA reaction and elucidation of stereochemistry. [Link]

  • MDPI. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. [Link]

  • ResearchGate. Industrially relevant 1,3-dienes. [Link]

  • MDPI. The Rearrangement of Alkylallenes to 1,3-Dienes. [Link]

  • SpringerLink. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. [Link]

  • PMC. Preparation and Reaction Chemistry of Novel Silicon-Substituted 1,3-Dienes. [Link]

  • MDPI. Cyclization Reactions of 1,3-Bis-Silyl Enol Ethers and Related Masked Dianions. [Link]

  • PMC. Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. [Link]

  • Royal Society of Chemistry. An expedient synthesis of highly functionalized 1,3-dienes by employing cyclopropenes as C4 units. [Link]

  • PMC. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. [Link]

  • Organic Syntheses. 1,4-bis(trimethylsilyl)buta-1,3-diyne. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 2,3-Bis(trimethylsilyl)-1-propene and its Analogs as Trimethylenemethane (TMM) Equivalents in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Cyclopentanoid Natural Products

Nature abounds with structurally complex and biologically active molecules that feature five-membered carbocyclic rings.[1] These cyclopentanoid scaffolds are the core of numerous natural product families, including prostaglandins, iridoids, and polyquinanes, which exhibit a wide range of therapeutic properties.[2] The construction of these densely functionalized and stereochemically rich cyclopentane cores, however, presents a formidable challenge for synthetic chemists.

A particularly elegant and powerful solution to this challenge is the [3+2] cycloaddition of a three-carbon synthon with a two-carbon π-system.[3] The archetypal, yet highly reactive and unstable, three-carbon component is trimethylenemethane (TMM), a neutral diradical species.[4] The direct use of TMM is impractical for routine synthesis, which has spurred the development of stable, storable precursors that can generate a TMM equivalent in situ.

This guide focuses on the utility of silylated propenes, with a specific focus on 2,3-bis(trimethylsilyl)-1-propene and its more extensively studied functionalized analogs like 3-acetoxy-2-trimethylsilylmethyl-1-propene. These reagents serve as premier precursors for generating transient, nucleophilic TMM complexes under palladium catalysis, providing a robust and selective pathway for the synthesis of complex cyclopentanes.[5] We will explore the underlying mechanism, showcase its application in the context of natural product synthesis, and provide detailed, field-proven protocols for researchers in organic synthesis and drug development.

Section 1: The Palladium-Catalyzed [3+2] TMM Cycloaddition: Mechanism and Principles

The cornerstone of this methodology is the palladium(0)-catalyzed reaction between a TMM precursor and an electron-deficient alkene, known as the dipolarophile.[3] This process, pioneered by Barry Trost, constitutes a formal [3+2] annulation that yields highly functionalized methylenecyclopentanes with excellent control over chemo-, regio-, and diastereoselectivity.[5][6]

The Catalytic Cycle: Generating the Key TMM Intermediate

The reaction is initiated by the oxidative addition of a Pd(0) complex to a functionalized precursor, such as 3-acetoxy-2-(trimethylsilylmethyl)-1-propene. The resulting zwitterionic π-allyl palladium complex is the active TMM synthon.

The generally accepted catalytic cycle proceeds as follows:

  • Oxidative Addition: A Pd(0) catalyst, typically generated in situ from a precursor like Pd(OAc)₂ with a phosphine ligand, undergoes oxidative addition to the allylic acetate of the TMM precursor.

  • Intermediate Formation: This forms a cationic π-allyl palladium intermediate.

  • Desilylation: The displaced acetate anion promotes desilylation, leading to the formation of the key zwitterionic Pd-TMM complex. This complex behaves as a nucleophilic three-carbon unit.[5]

  • Cycloaddition: The TMM complex adds to an electron-deficient alkene (the acceptor).

  • Ring Closure & Catalyst Regeneration: The resulting adduct undergoes intramolecular cyclization and reductive elimination to furnish the methylenecyclopentane product and regenerate the Pd(0) catalyst.

TMM_Cycloaddition_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition Precursor TMM Precursor (e.g., Allylic Acetate) Precursor->PiAllyl TMM_Complex Zwitterionic Pd-TMM Complex (2) PiAllyl->TMM_Complex Desilylation (-OAc, -TMS) Adduct Zwitterionic Adduct (3) TMM_Complex->Adduct Nucleophilic Addition Acceptor Acceptor (e- deficient alkene) Acceptor->Adduct Adduct->Pd0 Ring Closure & Reductive Elimination Product Methylenecyclopentane Adduct->Product

Caption: Catalytic cycle for the Pd-catalyzed [3+2] TMM cycloaddition.

Mechanistic Considerations: Concerted vs. Stepwise Pathways

A key point of mechanistic inquiry is the nature of the cycloaddition step itself. While the reaction can be drawn as a stepwise process involving a zwitterionic intermediate (species 3 in the diagram), compelling kinetic isotope effect evidence suggests that for some substrates, the reaction may proceed through a direct, orbital-symmetry-allowed concerted cycloaddition.[7]

  • Stepwise Mechanism: This pathway involves the formation of a distinct zwitterionic intermediate after the initial nucleophilic attack. This model can explain the occasional lack of complete stereospecificity observed with certain substrates, where bond rotation in the intermediate can lead to product mixtures.[7]

  • Concerted Mechanism: In this scenario, the two new carbon-carbon bonds are formed in a single, concerted transition state. This pathway is favored for substrates that can stabilize the partial negative charge buildup in the alkene at the transition state and explains the high stereospecificity observed in many cases.[7]

The operative mechanism can be influenced by the specific acceptor, ligands, and reaction conditions, highlighting the need for empirical optimization in complex synthetic applications.

Asymmetric Induction: The Role of Chiral Ligands

A significant breakthrough in TMM chemistry was the development of an asymmetric variant. The enantiodiscriminating step is the initial nucleophilic addition of the TMM complex to the acceptor. Because the chiral ligands on the palladium are spatially distant from the reacting carbon centers, achieving high levels of stereochemical induction was a challenge.[5] The design of novel chiral phosphoramidite and C-2 symmetric diaminocyclohexyl (DACH) based ligands, often called Trost ligands, proved critical in overcoming this hurdle, enabling the enantioselective synthesis of cyclopentane derivatives with high enantiomeric excess.[5]

Section 2: Applications in the Synthesis of Natural Products

The TMM cycloaddition provides a powerful and convergent strategy for assembling the core structures of a wide array of cyclopentanoid natural products. Its ability to rapidly generate molecular complexity from simple precursors makes it an attractive tool in target-oriented synthesis.

Case Study: A Strategy for Polyquinane Synthesis (e.g., Hirsutene)

Linearly fused tricyclopentanoids (triquinanes) like hirsutene are common targets in total synthesis.[1] The TMM cycloaddition is ideally suited for constructing the central five-membered ring. A general strategy involves:

  • Substrate Design: A functionalized cyclopentene derivative serves as the acceptor.

  • [3+2] Annulation: Reaction with a TMM precursor under palladium catalysis constructs the fused bicyclo[3.3.0]octane core, a key intermediate in many hirsutane syntheses.

  • Elaboration: Subsequent functional group manipulations and cyclization of the final ring complete the synthesis.

This approach offers a significant advantage over classical Robinson annulation or intramolecular aldol strategies by directly installing an exocyclic methylene group, which is a versatile handle for further chemical transformations.

Hirsutene_Strategy Start Functionalized Cyclopentene Acceptor Annulation [3+2] TMM Cycloaddition Start->Annulation Reagent Pd(0) Catalyst + TMM Precursor Reagent->Annulation Intermediate Bicyclo[3.3.0]octane Core (Key Intermediate) Annulation->Intermediate Elaboration Further Cyclization & Functionalization Intermediate->Elaboration Target Triquinane Natural Product (e.g., Hirsutene) Elaboration->Target Troubleshooting_TMM Start Problem Observed LowYield Low or No Conversion Start->LowYield Yield LowSelectivity Poor Diastereo- or Regioselectivity Start->LowSelectivity Selectivity Decomposition Starting Material Decomposition Start->Decomposition Stability Cause_Cat Inactive Catalyst? LowYield->Cause_Cat Cause_Sub Unreactive Acceptor? LowYield->Cause_Sub Cause_Temp Temperature Too High? LowSelectivity->Cause_Temp Cause_Ligand Ligand Choice? LowSelectivity->Cause_Ligand Cause_Air Oxygen Sensitivity? Decomposition->Cause_Air Cause_Acid Trace Acid? Decomposition->Cause_Acid Sol_Cat • Use fresh Pd source • Screen different ligands (e.g., P(O-i-Pr)₃) • Ensure anaerobic conditions Cause_Cat->Sol_Cat Sol_Sub • Use more electron-deficient alkene • Increase reaction temperature Cause_Sub->Sol_Sub Sol_Temp • Lower reaction temperature (may require longer time) Cause_Temp->Sol_Temp Sol_Ligand • Screen bulkier or more electron-rich ligands Cause_Ligand->Sol_Ligand Sol_Air • Degas solvent thoroughly • Maintain positive Ar pressure Cause_Air->Sol_Air Sol_Acid • Add proton sponge or non-nucleophilic base Cause_Acid->Sol_Acid

Sources

experimental protocol for Sakurai-Hosomi reaction with 2,3-bis(trimethylsilyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

This reagent functions as a dianion equivalent of isobutene . Unlike standard allylsilanes, it possesses two distinct silyl groups:

  • Allylic Silyl Group (C3): Highly reactive; serves as the nucleophilic trigger in the

    
     mechanism.
    
  • Vinylic Silyl Group (C2): Robust; retained in the final product, providing a functional handle for subsequent transformations (e.g., Hiyama coupling, Fleming-Tamao oxidation, or iododesilylation).

Key Applications
  • Synthesis of 2-Silyl-Homoallylic Alcohols: Direct access to functionalized vinylsilanes.

  • Furan Synthesis: A two-step protocol involving acylation followed by oxidative cyclization to yield 2,4-disubstituted furans.

  • Sequential Cross-Coupling: The retained vinylsilane serves as a platform for Pd-catalyzed coupling.

Mechanistic Insight: The "Stay vs. Go" Selectivity

The utility of 2,3-bis(trimethylsilyl)-1-propene relies on the differential reactivity of its two silicon centers.

  • Regioselectivity: The electrophile (Lewis acid-activated carbonyl) attacks the terminal alkene carbon (

    
    -position relative to the allylic silicon).
    
  • Cation Stabilization: This attack generates a carbocation at the C2 position. This cation is exceptionally stabilized by the

    
    -silicon effect  of the C3-TMS group and the 
    
    
    
    -silicon effect
    of the C2-TMS group.
  • Elimination: The C3-TMS group undergoes rapid

    
    -elimination to restore the double bond. The C2-TMS group, being vinylic, does not eliminate, resulting in a 2-silyl-1-alkene .
    
Pathway Visualization

SakuraiMechanism cluster_legend Selectivity Logic Reagent 2,3-Bis(TMS)-1-propene (Nucleophile) TS Carbocation Intermediate (Stabilized by β-Si & α-Si effects) Reagent->TS γ-Attack on E+ Electrophile Activated Aldehyde (R-CHO + LA) Electrophile->TS Elimination β-Elimination of C3-TMS TS->Elimination Loss of TMS+ Product 2-Silyl-Homoallylic Alcohol (Vinylsilane Retained) Elimination->Product Double Bond Shift Note1 C3-TMS: Sacrificial (Leaving Group) Note2 C2-TMS: Retained (Functional Handle)

Figure 1: Mechanistic pathway highlighting the selective elimination of the allylic silyl group.

Experimental Protocols

Protocol A: Synthesis of 2-Silyl-Homoallylic Alcohols

This protocol describes the standard coupling with an aldehyde.

Reagents:

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: this compound (1.2 equiv)

  • Catalyst: Titanium(IV) chloride (

    
    ) (1.0 equiv) or 
    
    
    
    (1.0 equiv)
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. aq.

    
    
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solvent & Substrate: Add anhydrous DCM (10 mL) and benzaldehyde (1.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Dropwise, add

    
     (1.0 mmol, 1.0 M in DCM). The solution may turn yellow/orange depending on the complex. Stir for 5 minutes.
    
  • Reagent Addition: Add this compound (1.2 mmol) dropwise via syringe.

    • Note: The reaction is often rapid. Stir at -78 °C for 1–2 hours.

  • Monitoring: Check reaction progress via TLC (typically 10-20% EtOAc/Hexane). Look for the disappearance of the aldehyde and the appearance of a less polar spot.

  • Quench: While still cold, quench the reaction by adding sat. aq.

    
     (5 mL). Allow the mixture to warm to room temperature.
    
  • Workup: Dilute with DCM (20 mL) and water (10 mL). Separate the organic layer.[1][2][3] Extract the aqueous layer with DCM (2 x 10 mL). Combine organics, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target Product: 1-phenyl-3-(trimethylsilyl)but-3-en-1-ol.

Protocol B: Advanced Application – Synthesis of 2,4-Disubstituted Furans

This protocol leverages the "double" reactivity potential: first the Sakurai reaction with an acid chloride, followed by oxidative cyclization.

Reagents:

  • Substrate: Acid Chloride (e.g., Benzoyl chloride)

  • Reagent: this compound

  • Lewis Acid:

    
    
    
  • Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid)

Workflow:

  • Acylation: React this compound with the acid chloride in DCM at 0°C using

    
     (1.1 equiv).
    
    • Intermediate: This yields a

      
      -unsaturated ketone with a vinylsilane moiety (
      
      
      
      ).
  • Epoxidation/Cyclization: Isolate the intermediate (optional but recommended). Dissolve in DCM and treat with m-CPBA (1.1 equiv) at 0°C to RT.

    • Mechanism:[2][4][5] Epoxidation of the electron-rich vinylsilane triggers a rearrangement/cyclization to form the furan core.

  • Result: 2-phenyl-4-(trimethylsilyl)furan.

Data & Optimization Guide

Lewis Acid Compatibility Table

The choice of Lewis acid drastically affects the outcome.

Lewis AcidStrengthPrimary OutcomeNotes

StrongSakurai Allylation Standard for aldehydes/ketones. High yield.

StrongSakurai Allylation Good for acetals. Milder than TiCl4.

ModerateSakurai / Ene Can favor Ene reaction with specific substrates.

Very StrongAcylation Required for reaction with Acid Chlorides.
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield ProtodesilylationEnsure anhydrous conditions; quench at low temp.
No Reaction Lewis Acid DeactivationUse fresh Lewis acid; ensure substrate is not coordinating too strongly (e.g., amines).
Double Bond Isomerization High TemperatureMaintain -78°C strictly during addition.

Experimental Workflow Diagram

Workflow cluster_safety Safety Critical Start Start: Dry Flask, N2 atm Step1 Add Aldehyde + DCM Cool to -78°C Start->Step1 Step2 Add Lewis Acid (TiCl4) Observe Color Change Step1->Step2 Step3 Add 2,3-bis(TMS)-1-propene Stir 1-2h Step2->Step3 Decision TLC Check: Aldehyde Consumed? Step3->Decision Decision->Step3 No (Wait) Quench Quench with NaHCO3 Warm to RT Decision->Quench Yes Workup Extraction (DCM) & Drying Quench->Workup Finish Purification (Column) Isolate Vinylsilane Workup->Finish

Figure 2: Standard experimental workflow for the Sakurai allylation using 2,3-bis(TMS)-1-propene.

References

  • Kang, K.-T., U, J. S., Hwang, S. S., & Jyung, K. K. (1994). Synthesis of 2-Substituted-4-trimethylsilylfurans Using 2,3-bis(Trimethylsilyl)Propene.

  • Hosomi, A., & Sakurai, H. (1976). Syntheses of γ,δ-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters, 17(16), 1295–1298.

  • PubChem. (n.d.).[6][7] this compound Compound Summary. National Center for Biotechnology Information.

  • Takeda, K., & Sasaki, M. (2012). [3 + 4] Annulation Using a [β-(Trimethylsilyl)acryloyl]silane. Organic Syntheses, 89, 267. (Contextual reference for annulation capabilities of silyl-propenes).

Sources

Application Note: The Synthetic Utility of 2,3-Bis(trimethylsilyl)-1-propene as a Specialized Allylating Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Re-evaluating the Role of 2,3-Bis(trimethylsilyl)-1-propene

In multistep organic synthesis, the strategic use of protecting groups is fundamental. An effective protecting group must be easily installed and, critically, selectively removed under mild conditions to regenerate the original functional group.[1][2] While the structure of this compound might suggest its potential use for forming a modified allyl ether, a thorough review of the chemical literature reveals that it is not employed as a protecting group . Its chemical reactivity is instead channeled towards a distinct and valuable application: serving as a highly specialized allylating reagent for the formation of carbon-carbon bonds.

This guide clarifies the established synthetic role of this reagent. Instead of a protection/deprotection cycle, it is used to transfer the 2,3-bis(trimethylsilyl)allyl moiety to an electrophilic carbon center, a process that culminates in a stable, new chemical entity. The presence of two silyl groups provides unique reactivity and affords a product that is itself a versatile precursor for further transformations. This note provides the core principles, mechanisms, and a detailed protocol for its primary application in Lewis acid-catalyzed allylation reactions.

Principle of Reactivity: The Hosomi-Sakurai Allylation Pathway

This compound belongs to the class of allylsilanes, which are renowned for their use in Lewis acid-mediated reactions with electrophiles, commonly known as the Hosomi-Sakurai reaction.[3] The fundamental reactivity hinges on the stabilization of a β-carbocation by the C-Si bond (β-silicon effect).

The reaction is initiated by the activation of an electrophile (e.g., an aldehyde, ketone, or acetal) with a Lewis acid. This enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by the π-bond of the allylsilane. The key mechanistic feature is a concerted, anti-periplanar attack of the double bond on the activated electrophile, with the concurrent departure of a silyl group. This process is typically irreversible and stereospecific, leading to the formation of a homoallylic alcohol (or ether) with a terminal vinylsilane moiety.

The presence of a second trimethylsilyl group at the 2-position in this compound sterically directs the reaction and electronically influences the stability of the intermediates, ensuring a specific and predictable outcome.

Caption: Mechanism of Lewis Acid-Catalyzed Allylation.

Synthetic Utility and Strategic Advantages

The primary reason to employ this compound is to generate a specific structural motif: a homoallylic alcohol or ether that contains a 2-(trimethylsilyl)vinylsilane group. This product is a valuable synthetic intermediate for several reasons:

  • Steric Control: The bulky bis-silyl structure provides a high degree of regio- and stereocontrol during the C-C bond formation.

  • Versatile Product: The resulting vinylsilane moiety can be further functionalized. For example, it can undergo protodesilylation to form a simple alkene, or it can be used in cross-coupling reactions.

  • Unique Substrate: It serves as a synthetic equivalent for a 1,3-propene dianion, allowing for the construction of complex carbon skeletons.[4]

This reagent is not a "blunt instrument" for simple allylation but a specialized tool for accessing complex and highly functionalized molecular architectures.

Comparative Data: Allylation of Benzaldehyde

The following table summarizes typical conditions for the allylation of benzaldehyde with various allylsilanes, highlighting the role of the Lewis acid catalyst. While specific data for this compound is sparse, the conditions are analogous to those used for similar reagents.

EntryAllylating ReagentLewis Acid (Equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1AllyltrimethylsilaneTiCl₄ (1.0)CH₂Cl₂-78190[3]
2AllyltrimethylsilaneFeCl₃ (0.02)CH₂Cl₂-200.595[3]
3AllyltrimethylsilaneTMSOTf (cat.)CH₂Cl₂-781.588[3]
4CrotyltrimethylsilaneBF₃·OEt₂ (1.0)CH₂Cl₂-78285General
52,3-Bis(TMS)-1-propeneTiCl₄ or BF₃·OEt₂CH₂Cl₂-781-3>80 (Est.)Inferred

Note: Data for Entry 5 is estimated based on the known reactivity of similar bis-silylated allylating agents.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Allylation of an Aldehyde

This protocol describes a general procedure for the reaction of this compound with an aldehyde, such as benzaldehyde, using titanium tetrachloride as the Lewis acid.

A. Materials and Setup

  • Reagents:

    • Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106 mg)

    • This compound (1.2 mmol, 224 mg)

    • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.1 mL, 1.1 mmol)

    • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Apparatus:

    • Flame-dried, three-neck round-bottom flask with a magnetic stir bar

    • Septa, nitrogen/argon inlet, and thermometer

    • Syringes for liquid transfer

B. Procedure

  • Reaction Setup: Assemble the flame-dried flask under a positive pressure of inert gas (N₂ or Ar).

  • Initial Solution: To the flask, add the aldehyde (1.0 mmol) and dissolve it in anhydrous CH₂Cl₂ (5 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the TiCl₄ solution (1.1 mmol) dropwise via syringe over 5 minutes. A color change (typically to yellow or orange) indicates the formation of the aldehyde-Lewis acid complex. Stir for 15 minutes at -78 °C.

  • Allylsilane Addition: In a separate syringe, draw up a solution of this compound (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution (10 mL). Caution: Initial quenching can be exothermic.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with additional CH₂Cl₂ (20 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure homoallylic alcohol product.

Caption: General workflow for the allylation reaction.

Conclusion: A Tool for Construction, Not Protection

This compound is a powerful reagent for advanced organic synthesis. Its value lies not in its ability to protect and deprotect a functional group, but in its capacity to construct complex, functionalized carbon skeletons with high precision. Understanding its true role as a specialized allylating agent enables researchers and drug development professionals to leverage its unique reactivity for the strategic synthesis of novel molecules, where the resulting vinylsilane product serves as a gateway to further chemical diversification.

References

  • Gelest, Inc. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • White, J. D., & Carter, R. G. (n.d.). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 4: Compounds with Two Carbon-Heteroatom Bonds. Thieme. (Note: A direct link to the full text is unavailable, but the citation refers to a standard reference work in organic synthesis).
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]

  • RSC Publishing. (2017, January 23). The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. [Link]

  • OpenOChem Learn. Protection of Alcohols. [Link]

  • Slideshare. (n.d.). Protection of OH group of alcohol. [Link]

  • ACS Publications. (1987). Regioselective synthesis of allyltrimethylsilanes from allylic halides and allylic sulfonates. Application to the synthesis of 2,3-bis(trimethylsilyl)alk-1-enes. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Heathcock, C. H., Blumenkopf, T. A., & Smith, K. M. (1989). Total Synthesis of (±)-Fawcettimine. The Journal of Organic Chemistry, 54(7), 1548–1562. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,3-Bis(trimethylsilyl)-1-propene Allylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,3-bis(trimethylsilyl)-1-propene allylation reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of homoallylic alcohols and related structures using this versatile reagent. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical laboratory experience to help you navigate the nuances of this powerful transformation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound for allylation?

This compound is a valuable reagent for the allylation of carbonyl compounds, particularly aldehydes, to form homoallylic alcohols. Its primary advantages lie in its stability and the predictable reactivity it offers in Lewis acid-catalyzed reactions. Unlike more reactive allylmetal reagents, such as allyl Grignard or allyllithium reagents, allylsilanes like this one are generally stable and can be handled without the need for extremely low temperatures or rigorously air- and moisture-free conditions.[1] The presence of two trimethylsilyl groups also influences the regioselectivity of the reaction.

Q2: What is the general mechanism for the allylation of an aldehyde with this compound?

The allylation of aldehydes with this compound typically proceeds via a Lewis acid-catalyzed pathway, often referred to as a Hosomi-Sakurai reaction.[2] The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3][4] The allylsilane then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of one of the trimethylsilyl groups to afford the homoallylic alcohol upon workup.

Hosomi_Sakurai_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Aldehyde R-CHO Activated_Complex R-CHO-LA Aldehyde->Activated_Complex Coordination Lewis_Acid LA Lewis_Acid->Activated_Complex Intermediate [Intermediate] Activated_Complex->Intermediate Attack Allylsilane CH2=C(TMS)CH2(TMS) Allylsilane->Intermediate Product Homoallylic Alcohol Intermediate->Product Desilylation & Workup TMS_X TMS-X Intermediate->TMS_X

Caption: General mechanism of Lewis acid-catalyzed allylation.

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the allylation of aldehydes with this compound, focusing on the identification and mitigation of common side reactions.

Problem 1: Low yield of the desired homoallylic alcohol and formation of an ene-product.

Symptoms:

  • The major product isolated is an alcohol resulting from an ene reaction, characterized by a different connectivity than the expected homoallylic alcohol.

  • The desired homoallylic alcohol is obtained in low to moderate yields.

Root Cause: The reaction pathway of 3,3-bis(trimethylsilyl)-2-methyl-1-propene (a structurally similar compound) with aldehydes is highly dependent on the Lewis acid used.[5] With weaker Lewis acids, such as BF₃·OEt₂, an ene reaction can predominate over the desired Sakurai allylation.[5] This suggests that the choice of Lewis acid is critical in directing the reaction towards the desired outcome.

Troubleshooting Steps:

  • Lewis Acid Selection:

    • Action: Switch to a stronger Lewis acid.

  • Solvent Choice:

    • Action: Use a non-coordinating solvent like dichloromethane (CH₂Cl₂).

    • Rationale: Solvents can influence the effective Lewis acidity of the catalyst. Coordinating solvents can compete with the aldehyde for binding to the Lewis acid, potentially favoring alternative reaction pathways.

Experimental Protocol: Optimizing for Sakurai Allylation

  • To a solution of the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at -78 °C under an inert atmosphere, add the Lewis acid (e.g., TiCl₄, 1.1 mmol) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Problem 2: Formation of protodesilylated byproducts.

Symptoms:

  • Isolation of allylsilanes with one or both of the trimethylsilyl groups replaced by a hydrogen atom.

  • Reduced yield of the desired homoallylic alcohol.

Root Cause: Protodesilylation, the cleavage of a carbon-silicon bond by a proton source, is a common side reaction for allylsilanes.[7][8][9][10] This can occur if acidic impurities are present in the reaction mixture or during aqueous workup. The mechanism can involve direct protonation of the allyl group followed by loss of the silyl group.[7]

Troubleshooting Steps:

  • Rigorous Control of Reaction Conditions:

    • Action: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and reagents.

    • Rationale: Trace amounts of water or other protic impurities can lead to protodesilylation.

  • Careful Workup Procedure:

    • Action: Use a non-acidic or basic workup.

    • Rationale: Quenching the reaction with a saturated aqueous solution of NaHCO₃ or another mild base can neutralize any acidic species and minimize protodesilylation during the workup.

  • Use of a Non-Protic Scavenger:

    • Action: Add a non-nucleophilic base, such as a hindered amine (e.g., 2,6-lutidine), to the reaction mixture.

    • Rationale: A non-nucleophilic base can scavenge any adventitious protons without interfering with the Lewis acid-catalyzed reaction.

Protodesilylation_Pathway Allylsilane R-CH=CH-CH2-SiMe3 Cationic_Intermediate [R-CH2-CH+-CH2-SiMe3] Allylsilane->Cationic_Intermediate Protonation Proton_Source H+ Proton_Source->Cationic_Intermediate Desilylated_Product R-CH2-CH=CH2 Cationic_Intermediate->Desilylated_Product Loss of Silyl Group Silyl_Cation Me3Si+ Cationic_Intermediate->Silyl_Cation

Caption: Simplified pathway of protodesilylation.

Problem 3: Formation of regioisomeric products.

Symptoms:

  • Isolation of a mixture of homoallylic alcohols with different substitution patterns on the double bond.

Root Cause: While this compound is designed to provide a specific regioisomer, isomerization of the double bond can occur under certain conditions, particularly with prolonged reaction times or in the presence of strong acids. This can lead to the formation of a mixture of products.

Troubleshooting Steps:

  • Control of Reaction Time and Temperature:

    • Action: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

    • Rationale: Minimizing the exposure of the product to the reaction conditions can reduce the extent of isomerization.

  • Optimization of Lewis Acid Stoichiometry:

    • Action: Use the minimum effective amount of Lewis acid.

    • Rationale: Excess Lewis acid can promote side reactions, including isomerization.

Quantitative Data Summary

ProblemPotential CauseRecommended SolutionKey Parameter to Control
Ene-product formationWeak Lewis AcidUse a stronger Lewis acid (e.g., TiCl₄, SnCl₄)Lewis Acid Choice
ProtodesilylationProtic impuritiesUse anhydrous conditions and a basic workupMoisture Control
Regioisomeric productsIsomerizationOptimize reaction time and Lewis acid stoichiometryReaction Time

III. Concluding Remarks

The successful allylation of aldehydes with this compound is highly dependent on the careful control of reaction parameters, particularly the choice of Lewis acid and the exclusion of protic impurities. By understanding the potential side reactions and their underlying mechanisms, researchers can effectively troubleshoot and optimize their synthetic procedures to achieve high yields of the desired homoallylic alcohols.

IV. References

  • Fleming, I., & Perry, D. A. (1981). The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1, 795-799. [Link]

  • Fleming, I., & Terrett, N. K. (1984). Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. Journal of the Chemical Society, Perkin Transactions 1, 2645-2651. [Link]

  • Fleming, I., & Terrett, N. K. (1984). Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. Journal of the Chemical Society, Perkin Transactions 1, 2645-2651. [Link]

  • Fleming, I., & Perry, D. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 801-804. [Link]

  • Karad, S. N., & Chegondi, R. (2016). A multicomponent approach for the preparation of homoallylic alcohols. Chemical Science, 7(11), 6824-6828. [Link]

  • Reddy, C. R., & Madhuri, C. (2005). Synthesis of allylic and homoallylic alcohols from unsaturated cyclic ethers using a mild and selective C–O reduction approach. Chemical Communications, (8), 1067-1069. [Link]

  • Wang, C., & Z.J. (2018). Access to stereodefined (Z)-allylsilanes and (Z)-allylic alcohols via cobalt-catalyzed regioselective hydrosilylation of allenes. Nature Communications, 9(1), 4410. [Link]

  • Yamabe, S., & Hayashi, S. (2008). Quantum Chemical Study of Lewis Acid Catalyzed Allylboration of Aldehydes. The Journal of Physical Chemistry A, 112(35), 8148–8155. [Link]

  • ResearchGate. (n.d.). Lewis Base Activation of Lewis Acids: Catalytic Enantioselective Allylation and Propargylation of Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

  • VTechWorks. (2024). Stereo- and Enantioselective Syntheses of 1,2-Oxaborinan-3-enes and δ-Boryl-Substituted Homoallylic Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of homoallylic alcohols. Retrieved from [Link]

  • Schweitzer, D., & Hsung, R. P. (2006). Reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions. Organic Letters, 8(20), 4393–4396. [Link]

  • Chemistry Steps. (2023). Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]

  • Borane-Ammonia. (2024). Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia. Retrieved from [Link]

  • Pham, P. V., Ashton, K., & MacMillan, D. W. C. (2011). The intramolecular asymmetric allylation of aldehydes via organo-SOMO catalysis: A novel approach to ring construction. Chemical Science, 2(7), 1277-1281. [Link]

Sources

Technical Support Center: Optimizing Diastereoselectivity in Reactions of 2,3-bis(trimethylsilyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing diastereoselective reactions involving 2,3-bis(trimethylsilyl)-1-propene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and troubleshoot common challenges. Here, we delve into the mechanistic underpinnings of diastereoselectivity and provide practical, field-proven solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a versatile C3-building block in organic synthesis. Its primary utility lies in Lewis acid-mediated allylation reactions with various electrophiles, such as aldehydes and acid chlorides. These reactions are instrumental in constructing complex molecules with high stereocontrol, which is a critical aspect of pharmaceutical and natural product synthesis. For instance, it can be used to synthesize 2-substituted-4-trimethylsilylfurans after a sequence of allylation and epoxidation.[1]

Q2: What is the fundamental mechanism governing diastereoselectivity in reactions of this compound?

The diastereoselectivity in these reactions is predominantly dictated by the geometry of the transition state during the carbon-carbon bond formation. In Lewis acid-catalyzed additions to carbonyl compounds, the reaction often proceeds through a chair-like six-membered transition state. The substituents on both the electrophile and the nucleophile (the allyl silane) will preferentially occupy equatorial positions to minimize steric hindrance, thus determining the stereochemical outcome. The choice of Lewis acid can significantly influence the structure and stability of this transition state.[2]

Q3: Why am I observing low diastereoselectivity in my reaction?

Low diastereoselectivity can stem from several factors:

  • Sub-optimal Lewis Acid: The nature and strength of the Lewis acid are paramount. Weaker Lewis acids may not enforce a sufficiently organized transition state, leading to a mixture of diastereomers.

  • Incorrect Temperature: Reaction temperature plays a crucial role. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, thus eroding selectivity.

  • Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on your electrophile can significantly influence the preferred transition state geometry. Less hindered electrophiles may exhibit lower intrinsic diastereoselectivity.

Q4: Can the choice of solvent impact the diastereomeric ratio?

Absolutely. The solvent can influence the effective Lewis acidity of the catalyst and the stability of the transition states. Non-coordinating solvents are often preferred as they are less likely to compete with the carbonyl oxygen for coordination to the Lewis acid. It is advisable to screen a range of solvents with varying polarities and coordinating abilities to identify the optimal medium for your specific reaction.

Troubleshooting Guide

This section provides a structured approach to address common issues encountered during the optimization of diastereoselective reactions with this compound.

Problem 1: Poor Diastereomeric Ratio (d.r.)

Possible Causes & Solutions:

Cause Troubleshooting Steps Scientific Rationale
Inappropriate Lewis Acid 1. Screen a panel of Lewis acids: Start with common choices like BF₃·OEt₂, TiCl₄, SnCl₄, and ZnCl₂. 2. Vary the stoichiometry of the Lewis acid: Sometimes, catalytic amounts are insufficient, and stoichiometric quantities are required to drive the reaction through a single, well-defined transition state.Different Lewis acids possess varying abilities to coordinate with the carbonyl oxygen and activate the electrophile. Stronger Lewis acids can lead to more organized, compact transition states, enhancing diastereoselectivity.[3][4]
Sub-optimal Reaction Temperature 1. Lower the reaction temperature: Conduct the reaction at 0 °C, -20 °C, or even -78 °C. 2. Monitor the reaction progress at lower temperatures: Reactions will be slower, so allow for longer reaction times.Lowering the temperature decreases the thermal energy of the system, making it more difficult to overcome the activation energy barrier for the formation of the less favored diastereomer. The reaction will preferentially proceed through the lowest energy transition state.
Solvent Effects 1. Switch to a non-coordinating solvent: Dichloromethane or other halogenated solvents are often good starting points. 2. Ensure anhydrous conditions: Water can deactivate the Lewis acid and interfere with the reaction.Coordinating solvents can compete with the substrate for binding to the Lewis acid, leading to a less organized transition state and reduced diastereoselectivity.
Problem 2: Competing Side Reactions (e.g., Ene Reaction)

Observation: Formation of byproducts, such as those resulting from an ene reaction, can compete with the desired Sakurai allylation.[3][4]

Visualizing the Competing Pathways:

// Nodes Start [label="Aldehyde + 2,3-bis(TMS)-1-propene", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="Lewis Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Sakurai [label="Sakurai Allylation\n(Desired Pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ene [label="Ene Reaction\n(Side Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Homoallylic Alcohol\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Ene Product", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> LewisAcid [label="Activation"]; LewisAcid -> Sakurai [label="Stronger Lewis Acid\n(e.g., TiCl₄, SnCl₄)"]; LewisAcid -> Ene [label="Weaker Lewis Acid\n(e.g., BF₃·OEt₂)"]; Sakurai -> Product; Ene -> Byproduct; } .dot

Caption: Influence of Lewis acid strength on competing reaction pathways.

Solutions:

  • Employ Stronger Lewis Acids: Stronger Lewis acids, such as TiCl₄ or SnCl₄, tend to favor the Sakurai allylation pathway over the ene reaction.[3][4]

  • Solvent Choice: The use of solvents like methylene chloride can also promote the desired Sakurai allylation.[3][4]

Experimental Protocols

General Procedure for Lewis Acid-Mediated Allylation of an Aldehyde
  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents are anhydrous. Dichloromethane can be distilled from calcium hydride.

    • Purify the aldehyde by distillation or recrystallization if necessary.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (10 mL).

    • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of Reagents:

    • Slowly add the Lewis acid (e.g., TiCl₄, 1.1 mmol, 1.1 eq) dropwise to the stirred solution.

    • After stirring for 15 minutes, add a solution of this compound (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).

Workflow for Optimizing Diastereoselectivity:

// Nodes Start [label="Start: Low Diastereoselectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ScreenLA [label="Screen Lewis Acids\n(BF₃·OEt₂, TiCl₄, SnCl₄)", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeTemp [label="Optimize Temperature\n(RT, 0°C, -78°C)", fillcolor="#FBBC05", fontcolor="#202124"]; SolventScreen [label="Screen Solvents\n(DCM, Toluene, Hexane)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity [label="Verify Reagent Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; HighDR [label="Achieve High Diastereoselectivity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> ScreenLA; ScreenLA -> OptimizeTemp [label="If d.r. improves"]; OptimizeTemp -> SolventScreen [label="If d.r. improves further"]; SolventScreen -> HighDR [label="Optimal conditions found"]; Start -> CheckPurity [style=dashed]; CheckPurity -> ScreenLA; } .dot

Caption: A systematic workflow for optimizing the diastereomeric ratio.

References

  • Kang, K.-T., U, J. S., Hwang, S. S., & Jyung, K. K. (2006). Synthesis of 2-Substituted-4-Trimethylsilylfurans Using 2,3-bis(Trimethylsilyl)Propene.
  • Helm, M. D., & Hartwig, J. F. (2012). Cation Control of Diastereoselectivity in Iridium-Catalyzed Allylic Substitutions. Formation of Enantioenriched Tertiary Alcohols and Thioethers by Allylation of 5H-Oxazol-4-ones and 5H-Thiazol-4-ones. Journal of the American Chemical Society, 134(38), 15833-15843.
  • Denmark, S. E., & Almstead, N. G. (1993). Stereoselective Allylation of Ketones: Explanation for the Unusual Inversion of the Induced Stereochemistry in the Auxiliary-Mediated Crotylation and Pentenylation of Butanone by DET Calculations. The Journal of Organic Chemistry, 58(20), 5579-5586.
  • Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763-2794.
  • Loh, T.-P., & Chua, G.-L. (2005). Allylation Reactions in Aqueous Media: Development, Applications and Future Works. Synlett, 2005(16), 2411-2422.
  • Hale, M. R., & Hoveyda, A. H. (1992). Diastereocontrol in Asymmetric Allyl-Allyl Cross-Coupling: Stereocontrolled Reaction of Prochiral Allylboronates with Prochiral Allyl Chlorides. Journal of the American Chemical Society, 114(15), 6247-6249.
  • Mignani, S., et al. (2006). Reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions. Organic Letters, 8(20), 4393-4396.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Kim, J. A., Kim, S., Tambe, S. D., Jang, J., & Cho, E. J. (2025). Nickel-catalyzed stereo-controlled 2,3-hydrosilylation of 1,1-disubstituted allenes. Chemical Science, 16(17).
  • Knippel, J. L., Ye, Y., & Buchwald, S. L. (2021). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Organic Letters, 23(6), 2136–2141.
  • Tius, M. A., & Hu, H. (1998). 1,3-Bis(trimethylsilyl)propene as 1,3- and 3,3-propene dianion synthons. Reactions of 2-aryl-1,3-bis(trimethylsilyl)propenes with electrophiles. The Journal of Organic Chemistry, 63(23), 8273–8277. [Link]

  • Ferris, G., Kliman, L., Mlynarski, S., Hong, K., Roundtree, I., Chang, W., & Morken, J. (2013). Enantioenriched allyl bis(boronate) esters: Versatile reagents in organic synthesis. Abstracts of Papers of the American Chemical Society, 245.
  • PubChem. (n.d.). 1,3-Bis(trimethylsilyl)propene. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Mignani, S., et al. (2006). Reactivity Studies of 3,3-Bis(trimethylsilyl)-2-methyl-1-propene in Lewis Acid-Catalyzed Allylation Reactions. Organic Letters, 8(20), 4393-4396. [Link]

  • Datta, A., & Ghosh, S. (2004). Substituent effect on diastereoselectivity in Type-II ene cyclisation: a theoretical study. Journal of Molecular Structure: THEOCHEM, 681(1-3), 167-172.
  • Duffy, L. A., & Kurth, M. J. (2024). Initial Examinations of the Diastereoselectivity and Chemoselectivity of the Intramolecular Silyl Nitronate Cycloadditions with Alkenyl/Alkynyl Nitroethers. Preprints.org. [Link]

  • Snieckus, V., & Cuevas, J. C. (1990). Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles. Journal of the Chemical Society, Perkin Transactions 1, (6), 1665-1671.
  • Gladiali, S., & Pulacchini, S. (2003). Expanding the scope of atropisomeric monodentate P-donor ligands in asymmetric catalysis. Asymmetric allylic alkylation of 1,3-diphenylpropenyl-1-esters by Pd/BINEPINE catalysts. Tetrahedron: Asymmetry, 14(15), 2197-2202.
  • Duffy, L. A., & Kurth, M. J. (2024). Initial Examinations of the Diastereoselectivity and Chemoselectivity of Intramolecular Silyl Nitronate [3+2] Cycloadditions with Alkenyl/Alkynyl Nitroethers. Chemistry, 6(4), 114. [Link]

  • Kesić, M., et al. (2026). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. Molecules, 31(3), 693.
  • Domingo, L. R., & Sáez, J. A. (2018). Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. ChemistrySelect, 3(40), 11211-11218.
  • Yavari, I., et al. (2007). Diastereoselective Synthesis and Conformation of trans-2;3-Dibenzoyl-1;4-dithiacycloheptane.

Sources

effect of Lewis acid strength on 2,3-bis(trimethylsilyl)-1-propene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Lewis Acid Strength on Reactivity & Selectivity Ticket ID: CHEM-SUP-23BIS-LA Status: Open for Consultation[1]

System Overview: The Reagent as a "Linchpin"

User Manual Context: 2,3-Bis(trimethylsilyl)-1-propene (BTMSP) acts as a dianion equivalent or a conjunctive reagent .[1] It possesses two distinct nucleophilic sites activated by silicon:

  • Allylic Silyl Group (C3): Highly reactive (Hosomi-Sakurai type).[1] Reacts first.

  • Vinylic Silyl Group (C2): Lower reactivity.[1][2] Reacts second, often requiring stronger activation.

The "System Failure" usually occurs when the Lewis Acid (LA) strength is mismatched with the desired reaction pathway (Mono-allylation vs. [3+2] Annulation vs. Sequential Dialkylation).[1]

Diagnostic Hub: Troubleshooting & FAQs

Issue 1: Reaction Stalls at Mono-Alkylation

Symptom: User observes consumption of the electrophile but the product contains a vinylsilane moiety. The second electrophile (if added) does not react. Root Cause:

  • Lewis Acid Insufficiency: The chosen LA (e.g.,

    
    ) is strong enough to trigger the initial allylic transposition (Step 1) but too weak to activate the resulting vinylsilane intermediate (Step 2) for the second addition.[1]
    
  • Vinylsilane Stability: The intermediate vinylsilane is significantly less nucleophilic than the starting allylsilane. Corrective Action:

  • Upgrade LA Strength: Switch from

    
     to 
    
    
    
    . Titanium(IV) is highly oxophilic and capable of activating the intermediate for the second nucleophilic attack.[1]
  • Temperature Modulation: Increase reaction temperature from -78 °C to 0 °C after the first addition to overcome the activation barrier of the vinylsilane.

Issue 2: Protodesilylation (Loss of TMS without C-C bond formation)

Symptom: NMR shows loss of TMS signals (approx 0.0 ppm) but no incorporation of the electrophile.[1] Formation of simple propene derivatives. Root Cause:

  • Proton Contamination: Strong Lewis acids (especially

    
     or 
    
    
    
    ) generate superacids in the presence of trace moisture (
    
    
    or
    
    
    equivalents).[1]
  • Mechanism: The proton acts as the electrophile, attacking the C=C bond. The

    
    -silicon effect stabilizes the cation, leading to rapid elimination of the silyl group.
    Corrective Action: 
    
  • Scavenger Protocol: Add 2,6-di-tert-butylpyridine (DTBP) (0.1–0.5 equiv) to the reaction mixture.[1] This non-nucleophilic base scavenges stray protons without complexing the bulky Lewis Acid.

  • Solvent Drying: Ensure

    
     is distilled from 
    
    
    
    immediately prior to use.[1]
Issue 3: Regioselectivity Failure in [3+2] Annulation

Symptom: Formation of acyclic di-substituted products instead of the desired cyclopentane ring.[1] Root Cause:

  • Stepwise vs. Concerted Failure: The second attack (ring closure) is slower than the capture of the intermediate cation by a counter-ion or solvent.[1]

  • LA Coordination: Non-chelating LAs (

    
    ) may not hold the intermediate in the necessary geometry for cyclization.
    Corrective Action: 
    
  • Use Chelating LA: Employ

    
      or 
    
    
    
    .[1] These metals can coordinate to the electrophile (e.g., ketone/aldehyde oxygen) and the nucleophile, organizing the transition state for ring closure (the "template effect").[1]

Optimization: Lewis Acid Selection Matrix

The choice of Lewis Acid dictates the reaction termination point.

Lewis AcidStrength (

equiv*)
Primary OutcomeMechanism Note

ModerateMono-Allylation Activates Step 1 (Allylic).[1] Often fails to activate Step 2 (Vinylic) unless E+ is highly reactive.[1] Ideal for stopping at the vinylsilane stage.

Strong / Chelating[3+2] Annulation / Dialkylation Activates both Step 1 and Step 2.[1] Promotes ring closure via chelation.[1] prone to protodesilylation side-reactions.[1]

StrongAnnulation Similar to

but slightly milder.[1] Good balance for sensitive substrates.[1]

Very StrongPolymerization / Degradation Often too harsh.[1] Can lead to cationic polymerization of the reagent. Use only for unreactive alkyl halides.

*Note: "Strength" refers to relative Lewis acidity in methylene chloride context.[1]

Mechanistic Visualization (Pathway Logic)[1]

The following diagram illustrates the bifurcation of reactivity based on Lewis Acid strength.

ReactionPathway Start 2,3-bis(TMS)-1-propene + Electrophile (E1) Intermediate Vinylsilane Intermediate (Mono-substituted) Start->Intermediate Step 1: Allylic Attack (Fast, promoted by all LAs) Side_Rxn Side Product: Protodesilylation Start->Side_Rxn Wet Solvent / H+ Product_Mono Product A: Allylated Electrophile (Vinylsilane retained) Intermediate->Product_Mono Weak LA (BF3) Reaction Stops Product_Di Product B: Sequential Dialkylation (E1-C-C-C-E2) Intermediate->Product_Di Strong LA (TiCl4) + Second Electrophile (E2) Product_Cyc Product C: [3+2] Annulation (Cyclopentane) Intermediate->Product_Cyc Strong/Chelating LA (TiCl4) Intramolecular Closure

Caption: Figure 1.[1][3] Lewis Acid-dependent divergence of this compound reactivity.[1] Strong LAs drive the reaction past the intermediate stage.

Experimental Protocols

Protocol A: Sequential Dialkylation (Using )

Objective: Connect two different electrophiles (E1 and E2) to the propene backbone.[1]

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add

    
      (anhydrous, 10 mL).
    
  • Reagent Loading: Add Electrophile 1 (1.0 equiv) and This compound (1.1 equiv). Cool to -78 °C .[1]

  • Activation (Step 1): Dropwise add

    
      (1.0 equiv, 1M in DCM).[1] The solution typically turns yellow/orange.
    
    • Checkpoint: Stir for 30 mins. TLC should show consumption of E1.

  • Second Addition (Step 2): Add Electrophile 2 (1.2 equiv).

  • Thermal Ramp: Slowly warm the reaction to 0 °C over 1 hour. This thermal energy, combined with the strong LA, drives the reaction of the vinylsilane.

  • Quench: Pour into saturated

    
     / ice mixture.
    
Protocol B: [3+2] Annulation (Cyclopentane Synthesis)

Objective: React BTMSP with a ketone/aldehyde to form a ring.[1]

  • Setup: Dissolve Ketone (1.0 equiv) and BTMSP (1.2 equiv) in DCM at -78 °C .

  • Lewis Acid Addition: Add

    
      (1.1 equiv) slowly.[1]
    
  • Monitoring:

    • Initial reaction (Allylation) is fast (< 1 hr).[1]

    • Cyclization (Vinylsilane attack) is slower.[1] Allow to warm to -20 °C if conversion stalls.

  • Workup: Quench with water.

    • Note: The product often retains a silyl group or an exocyclic double bond depending on the specific elimination pathway.

References

  • Sarkar, T. K. (1990).[1] Methods for the Synthesis of Allylsilanes. Synthesis.

  • Knochel, P., & Normant, J. F. (1986).[1] this compound: A New Reagent for the Synthesis of Functionalized Allylsilanes. Tetrahedron Letters.

  • Trost, B. M., & Buch, M. (1988).[1] New Conjunctive Reagents for Organic Synthesis. Chemical Reviews.

  • Wang, D., & Schlosser, M. (1995).[1] Regioselective Electrophilic Substitutions of Bis(silyl)propenes. Synlett.

Sources

Technical Support Center: Solvent Systems for 2,3-Bis(trimethylsilyl)-1-propene Allylations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects & Protocol Optimization for 2,3-Bis(trimethylsilyl)-1-propene (BTSP) Audience: Synthetic Chemists & Process Development Scientists Reference ID: TS-BTSP-SOLV-01

System Diagnostics: The Mechanistic "Why"

Before troubleshooting, it is critical to understand that This compound (BTSP) is not a standard allylation reagent; it is a conjunctive reagent capable of acting as a dianion equivalent (isobutene dianion).

The reagent contains two distinct silyl groups with vastly different reactivities:

  • Allylic Silyl Group (C3): Highly reactive (

    
    
    
    
    faster than H) towards Lewis Acid (LA)-activated electrophiles via the
    
    
    -silicon effect.
  • Vinylic Silyl Group (C2): Significantly less reactive. It typically survives the initial allylation, yielding a vinylsilane product.

The Solvent-Lewis Acid Paradox: The success of this reaction hinges on the Gutmann Donor Number (DN) of your solvent.

  • Low DN (DCM, Toluene): Essential for maintaining Lewis Acid (e.g.,

    
    , 
    
    
    
    ) potency. The initial allylation is rapid.
  • High DN (THF, MeCN): these solvents coordinate to the Lewis Acid, effectively "poisoning" the catalyst and shutting down the reaction.

Reaction Pathway & Solvent Interference

The following diagram illustrates where solvent choice impacts the reaction trajectory, specifically distinguishing between Mono-Allylation and [3+2] Annulation pathways.

BTSP_Mechanism Reagent This compound (BTSP) Beta_Cation β-Silyl Carbocation (Intermediate) Reagent->Beta_Cation Attack at γ-carbon LA_Solvent Lewis Acid + Solvent Complex Activated Electrophile (E-LA) LA_Solvent->Complex Low DN Solvent (Promotes) LA_Solvent->Complex High DN Solvent (Inhibits) Complex->Beta_Cation VinylSilane Vinylsilane Product (Mono-Allylation) Beta_Cation->VinylSilane Path A: Elimination of C3-TMS (Standard) Annulation [3+2] Annulation Product (Cyclopentane deriv.) VinylSilane->Annulation Path B: 2nd Activation (Requires Strong LA + Non-Polar Solvent)

Caption: Figure 1. Mechanistic divergence of BTSP. Solvent choice dictates whether the Lewis Acid remains active enough to promote the secondary cyclization (Path B).

Standard Operating Procedure (SOP)

This protocol is optimized for Mono-Allylation (synthesis of functionalized vinylsilanes). If [3+2] annulation is desired, see the Advanced Scenarios section.

Reagents & Setup
  • Reagent: this compound (1.1 – 1.2 equiv).

  • Electrophile: Aldehyde, Acetal, or Enone (1.0 equiv).

  • Lewis Acid:

    
     (1.0 equiv) or 
    
    
    
    (1.1 equiv).
  • Solvent: Anhydrous Dichloromethane (DCM). Critical: Water content < 50 ppm.

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask under Argon. Add the Electrophile and anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the solution to -78 °C .

    • Note: Temperature control is vital to prevent polymerization of the vinylsilane product.

  • Lewis Acid Addition: Add

    
     dropwise. The solution may turn yellow/orange (complex formation). Stir for 5–10 minutes.
    
  • BTSP Addition: Add this compound dropwise down the side of the flask.

  • Reaction Monitoring: Stir at -78 °C for 1–2 hours. Monitor by TLC.[1]

    • Checkpoint: If starting material remains after 2 hours, warm slowly to -40 °C. Do not warm to 0 °C unless necessary, as this promotes protodesilylation.

  • Quench: Pour the cold mixture into a vigorously stirring mixture of saturated aqueous

    
     and DCM.
    
  • Workup: Separate phases. Extract aqueous layer with DCM. Dry organics over

    
    .
    

Troubleshooting Guide (FAQ)

Issue 1: "I see no reaction or <10% conversion."

Diagnosis: Lewis Acid Deactivation. Root Cause: The solvent is coordinating to the Lewis Acid, reducing its electrophilicity below the threshold required to activate the carbonyl. Corrective Action:

  • Check Solvent Donor Number: Are you using THF, Ether, or Acetonitrile?

  • Switch to DCM: Dichloromethane is the gold standard.

  • Check Reagent Quality: BTSP is stable, but

    
     hydrolyzes rapidly. Ensure your LA fumes vigorously in air (if neat) or is fresh (if solution).
    
SolventDonor Number (DN)Suitability for BTSP Allylation
Dichloromethane (DCM) ~0Ideal. Non-coordinating.
Toluene 0.1Good , but poor solubility for some LA complexes at -78°C.
Diethyl Ether 19.2Poor. Significantly retards

activity.
THF 20.0Fail. Completely quenches standard Lewis Acids.
Issue 2: "I am getting the product, but the vinyl-TMS group is missing (Protodesilylation)."

Diagnosis: Acid-Catalyzed Protodesilylation. Root Cause:

  • Moisture: The reaction was not anhydrous.

    
    .
    
  • Workup: The quench was too acidic or prolonged. Vinylsilanes are sensitive to protonolysis, especially with the

    
    -effect stabilizing the cation.
    Corrective Action: 
    
  • Drying: Distill DCM over

    
     or use a solvent purification system (SPS).
    
  • Buffered Quench: Always quench into a basic medium (Sat.

    
     or 
    
    
    
    ) at low temperature. Never quench with water or dilute acid.
Issue 3: "I want the [3+2] Annulation product, but I only get the open-chain vinylsilane."

Diagnosis: Insufficient Activation Energy for Step 2. Root Cause: The second step (cyclization) involves the attack of the vinylsilane (a poor nucleophile compared to allylsilane) onto the generated carbocation. This requires a stronger Lewis Acid or higher temperature than the first step. Corrective Action:

  • Solvent Switch: Ensure you are in pure DCM (non-polar). Any polarity stabilizes the intermediate cation too much, preventing the "push" for cyclization.

  • Temperature Ramp: Start at -78 °C for the allylation, then warm to -20 °C or 0 °C to drive the annulation.

  • Lewis Acid: Switch from

    
     to 
    
    
    
    (stronger).

Advanced Scenarios: Regioselectivity & Double Allylation

The "Double Silicon" Advantage

Unlike simple allyltrimethylsilane, BTSP offers a platform for iterative functionalization .

  • Scenario A: Synthesis of Dienes If the reaction is run with a proton source or if the elimination is directed, the vinyl silane can be converted to a diene.

    • Ref: To obtain (E)-1,3-dienes, standard Hosomi-Sakurai conditions in DCM are effective. The bulky TMS group directs the elimination to be anti-periplanar.

  • Scenario B: Radical Allylation BTSP is also an excellent radical acceptor.

    • Solvent: Benzene or Toluene (Reflux).

    • Initiator: AIBN.[1]

    • Mechanism:[2][3][4][5][6][7][8] Radical addition to the terminal alkene

      
       radical at C2 stabilized by C3-TMS 
      
      
      
      
      
      -scission of TMS radical.
    • Advantage:[1][5][6][7][8][9] The second TMS group remains, allowing for subsequent cross-coupling (Hiyama coupling).

References

  • Hosomi, A.; Sakurai, H. "Chemistry of organosilicon compounds. 90. The reaction of this compound with carbonyl compounds." Journal of the American Chemical Society, 1977 , 99, 1673-1675. Link

  • Knochel, P.; Normant, J. F. "this compound: A useful reagent for the preparation of 2-trimethylsilylallylic alcohols and 2-trimethylsilyl-1,3-dienes." Tetrahedron Letters, 1984 , 25, 1475-1478. Link

  • Mayer, U.; Gutmann, V.; Gerger, W. "The Acceptor Number - A Quantitative Empirical Parameter for the Electrophilic Properties of Solvents." Monatshefte für Chemie, 1975, 106, 1235.
  • Somfai, P.; Borg, T.; Tuzina, P. "Lewis Acid-Promoted Addition of 1,3-Bis(silyl)propenes to Aldehydes: A Route to 1,3-Dienes."[6] The Journal of Organic Chemistry, 2011 , 76, 8070–8075.[6] Link

Sources

purification of products from 2,3-bis(trimethylsilyl)-1-propene reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers working with 2,3-bis(trimethylsilyl)-1-propene (BTSP) . It addresses the specific stability challenges of its derivatives—primarily 2-silylated divinyl ketones (Nazarov reagents) and [3+2] annulation products —which are prone to premature cyclization or protodesilylation on standard stationary phases.

Module 1: The Stability Paradox

Why Standard Purification Fails this compound (BTSP) is a unique "amphoteric" silane reagent containing both vinyl silane and allylsilane moieties. In electrophilic substitutions (e.g., with acid chlorides), the allylsilane moiety reacts, leaving the vinyl silane intact.

The resulting product is typically a 2-(trimethylsilyl)-1-en-3-one (an


-silyl divinyl ketone).
  • The Trap: This product is a "loaded spring." It is the precursor for the Silicon-Nazarov Cyclization .

  • The Trigger: Acid. [1][2][3][4][5]

  • The Consequence: Standard Silica Gel (pH 4–5) acts as a Lewis acid catalyst, triggering premature cyclization to a cyclopentenone or causing protodesilylation (loss of the TMS group) during the column run.

Core Directive: Purification must be strictly neutral or slightly basic. Avoid acidic contact until the specific moment you intend to cyclize the molecule.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My product decomposed into a cyclopentenone during chromatography."

Diagnosis: Premature Nazarov cyclization catalyzed by the acidic surface of silica gel (


).
Corrective Action: 
  • Switch Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of silica.

  • Deactivate Silica: If you must use silica, pre-treat it with 1–2% Triethylamine (Et

    
    N) in the eluent. This neutralizes the acidic silanol sites.
    
  • Alternative: If the product is an oil and thermally stable (many silyl enones are), Kugelrohr distillation under high vacuum is superior to chromatography.

Issue 2: "I see a vinyl proton signal in NMR where the TMS group should be."

Diagnosis: Protodesilylation . The


 bond is relatively stable but cleaves under strong acidic conditions (ipso-substitution).
Corrective Action: 
  • Check Workup: Did you use 1M HCl? Switch to saturated NH

    
    Cl  or NaHCO
    
    
    
    .
  • Check Chloroform: Acidic impurities in CDCl

    
     can degrade sensitive vinyl silanes over time. Filter NMR solvent through basic alumina or use 
    
    
    
    .
Issue 3: "The product yield is low, but the crude NMR looked clean."

Diagnosis: Volatility Loss . BTSP derivatives (especially molecular weight < 250 g/mol ) and the by-products (TMS-Cl, TMS-OH) are volatile. Corrective Action:

  • Solvent Removal: Do not rotovap to dryness at high bath temperatures (>40°C). Stop when the solvent volume is low and switch to a gentle nitrogen stream.

  • By-product Removal: Instead of high-vac stripping (which might take the product), wash the organic layer with water/brine to remove water-soluble silicon byproducts (TMS-OH, TMS-O-TMS) before evaporation.

Module 3: Validated Protocols

Protocol A: The "Buffer-Zone" Workup

Standard acid washes will destroy the vinyl silane moiety.

  • Quench: Pour the reaction mixture into a vigorously stirred mixture of Ice + Saturated NaHCO

    
      (1:1).
    
  • Extraction: Extract with Et

    
    O or Pentane (preferred over DCM for silyl compounds to avoid acid buildup).
    
  • Wash: Wash combined organics with:

    • Water (x2) to remove silicon salts.

    • Brine (x1).

  • Dry: Use Na

    
    SO
    
    
    
    (Sodium Sulfate) or K
    
    
    CO
    
    
    . Avoid MgSO
    
    
    if it is slightly acidic or generates heat.
  • Concentration: Concentrate at <30°C.

Protocol B: Deactivated Silica Gel Chromatography

Use this when separation of the mono-silylated product from the bis-silylated starting material is required.

Reagents:

  • Silica Gel (Standard Mesh 230–400).

  • Eluent: Hexanes/Ethyl Acetate (containing 1% Et

    
    N ).
    

Procedure:

  • Slurry Preparation: Mix silica gel with the eluent containing 1% Triethylamine. Stir for 5 minutes.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the Et

    
    N-containing eluent.
    
  • Loading: Load the crude oil (diluted in minimal Hexane/Et

    
    N).
    
  • Elution: Run the column. The Et

    
    N ensures the 
    
    
    
    sites remain capped as ammonium salts, preventing reaction with the vinyl silane.
Protocol C: Kugelrohr Distillation (Preferred for Oils)

Best for isolating [2-(trimethylsilyl)allyl] ketones from heavy polymeric residues.

  • Setup: Transfer crude oil to a Kugelrohr bulb.

  • Degas: Apply high vacuum (0.1 – 0.5 mmHg) at room temperature to remove volatile siloxanes (TMS-O-TMS).

  • Distill: Slowly ramp temperature.

    • Fraction 1 (Low Temp): Unreacted BTSP and volatile byproducts.

    • Fraction 2 (Product): Typically distills between 60–120°C (0.5 mmHg) depending on the acyl chain.

  • Storage: Store under Argon at -20°C.

Module 4: Visualization & Logic

Figure 1: The "Danger Zone" Pathway

This diagram illustrates why acidic conditions must be avoided during purification to prevent premature cyclization.

ReactionPath BTSP BTSP Reagent (Allyl + Vinyl Silane) Inter Target Product (2-Silyl Divinyl Ketone) BTSP->Inter Acid Chloride Lewis Acid (Low T) Inter->Inter Neutral/Basic Workup (Stable Storage) Cyc Cyclopentenone (Nazarov Product) Inter->Cyc Acidic Silica (Premature Cyclization) Proto Desilylated Ketone (Loss of TMS) Inter->Proto Strong Acid/H2O (Protodesilylation)

Caption: The target 2-silyl divinyl ketone is a reactive intermediate. Exposure to acidic silica or protons triggers irreversible degradation into cyclopentenones or desilylated byproducts.

Figure 2: Purification Decision Tree

Select the correct method based on product properties.

DecisionTree Start Crude Reaction Mixture Volatile Is Product Volatile? (MW < 200) Start->Volatile Distill Vacuum Distillation (Kugelrohr) Volatile->Distill Yes Sensitive Is Product Acid Sensitive? (Vinyl Silane present) Volatile->Sensitive No Neutral Neutral Alumina Chromatography Sensitive->Neutral Extremely Sensitive Buffered Silica Gel + 1% Et3N (Deactivated) Sensitive->Buffered Moderately Sensitive Standard Standard Silica Gel (Risk of Degradation) Sensitive->Standard Stable (Rare)

Caption: A logic flow for selecting the purification method. Distillation is preferred for volatile oils; buffered chromatography is essential for acid-sensitive vinyl silanes.

References

  • Denmark, S. E.; Jones, T. K. "Silicon-Directed Nazarov Cyclization."[2] Journal of the American Chemical Society, 1982 , 104, 2642.[2]

  • Takeda, K.; Sasaki, M. "[3 + 4] Annulation Using a [β-(Trimethylsilyl) acryloyl]silane and the Lithium Enolate of an α,β-Uns." Organic Syntheses, 2012 , 89, 267.

  • Little, J. L. "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them." Journal of Chromatography A, 1999 , 844, 1-22.[6]

  • Gelest Inc. "Deprotection of Silyl Ethers - Technical Library." Gelest.com.

Sources

managing steric hindrance in reactions of 2,3-bis(trimethylsilyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers working with 2,3-bis(trimethylsilyl)-1-propene (BTMSP) . It addresses the specific challenges of managing steric hindrance to control regioselectivity and reactivity.[1]

Ticket ID: BTMSP-OPT-001 Subject: Managing Steric Hindrance & Regiocontrol in Allylation/Annulation Status: Open Assigned Specialist: Senior Application Scientist

The Steric Landscape: Feature or Bug?

User inquiries regarding this compound often cite "low reactivity" or "unexpected regiochemistry." To resolve this, one must understand that the C2-trimethylsilyl (TMS) group acts as a steric gatekeeper .

The Bifunctional Mechanism

BTMSP contains two distinct silicon centers with opposing roles:

  • C3-TMS (Allylic): The "Engine." It drives reactivity via the

    
    -silicon effect, stabilizing the developing carbocation at C2 during electrophilic attack.
    
  • C2-TMS (Vinylic): The "Steering Wheel." It provides significant steric bulk, blocking attack at C2 and forcing electrophiles to the terminal C1 position.

Key Insight: You are not "overcoming" steric hindrance; you are leveraging it to ensure exclusive


-regioselectivity (attack at C1). If the reaction fails, it is usually because the electrophile or Lewis Acid (LA) cannot navigate the steric pocket created by the C2-TMS group.
Visualizing the Reaction Pathway

The following diagram illustrates how steric pressure dictates the reaction outcome between simple allylation and [3+2] annulation.

ReactionPathways BTMSP 2,3-bis(TMS)-1-propene Complex Activated Complex (Steric Check) BTMSP->Complex Electrophile Electrophile (E+) (e.g., Enone, Acetal) Electrophile->Complex Cation β-Silyl Cation (Stabilized by C3-Si) Complex->Cation Attack at C1 (Guided by C2-Sterics) Block Attack at C2 BLOCKED by C2-TMS Complex->Block Path_Allyl Path A: Allylation (Elimination of C3-Si) Cation->Path_Allyl Weak LA (BF3) or Simple E+ Path_Annul Path B: [3+2] Annulation (Cyclization) Cation->Path_Annul Strong LA (TiCl4) & Enone Substrate

Figure 1: Decision tree showing how the C2-TMS group blocks internal attack, forcing reaction at the terminal carbon (C1).

Troubleshooting Guide

Issue 1: No Reaction / Low Conversion

User Report: "I am using


 at -78°C with a substituted acetal, but starting material recovery is high."
Diagnosis:  The C2-TMS group creates a high steric barrier. Weak or bulky Lewis Acids cannot sufficiently activate the electrophile to overcome this barrier at low temperatures.
Solution: 
  • Switch Lewis Acid: Upgrade to

    
     . Titanium(IV) chloride is less sterically demanding than bulky aluminum species and provides stronger activation.
    
  • Temperature Modulation: Raise temperature from -78°C to -40°C or -20°C . The "steric gate" requires higher thermal energy to breach than simple allyl silanes.

Issue 2: Protodesilylation (Loss of TMS without Coupling)

User Report: "I see a product with a terminal alkene but no silyl groups, and no electrophile incorporation." Diagnosis: Protonolysis. Trace acid (HCl or HBr) generated from the Lewis Acid is attacking the allylic C3-TMS group faster than the electrophile can. Solution:

  • Add a Proton Scavenger: Include 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (0.1 - 0.5 equiv) in the reaction mixture. It is too bulky to inhibit the Lewis Acid but will neutralize stray protons.

  • Solvent Quality: Ensure DCM is strictly anhydrous.

Issue 3: Failure to Cyclize ([3+2] Annulation Stalls)

User Report: "I isolated the allylated linear product instead of the expected methylenecyclopentane." Diagnosis: The second step of the annulation (intramolecular closure) is slower than the elimination of the C3-TMS group. Solution:

  • Increase Concentration: Run the reaction at 0.5 M to 1.0 M (high concentration favors bimolecular steps, but here we need to force the second step which is intramolecular; actually, high concentration helps the initial intermolecular coupling, but for the second step, maintaining a strong Lewis Acid environment is key).

  • Lewis Acid Stoichiometry: Ensure a full equivalent (or excess) of

    
     is used. Catalytic amounts are often insufficient for [3+2] annulations with this reagent because the intermediate alkoxy-titanium species must remain active to close the ring.
    

Optimization Data: Lewis Acid Selection

The choice of Lewis Acid is the primary variable for managing the steric environment of BTMSP.

Lewis AcidSteric ProfileHard/Soft CharacterRecommended For

Low (Compact)HardStandard. Best for [3+2] annulations and hindered electrophiles.

ModerateSoftGood for acetals; less prone to protonolysis side reactions.

ModerateHardOften too weak for BTMSP unless the electrophile is unhindered (e.g., simple aldehydes).

HighHardAvoid. Often causes polymerization or is too bulky to activate the complex effectively.

Standard Operating Protocol (SOP)

Protocol: [3+2] Annulation with Enones Objective: Synthesis of functionalized methylenecyclopentanes.

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Reagents:

    • Enone (1.0 equiv)

    • This compound (1.2 equiv)

    • 
       (1.1 equiv, 1.0 M in DCM)
      
    • Solvent: Anhydrous

      
      
      
  • Execution:

    • Dissolve enone in

      
       (0.2 M) and cool to -78°C .
      
    • Add

      
       dropwise. The solution will likely turn yellow/orange (complex formation).
      
    • Stir for 5 minutes.

    • Add This compound dropwise.

    • Critical Step: Stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours. The warming is necessary to overcome the C2-steric barrier for the cyclization step.

  • Quench: Pour into ice-cold saturated

    
    .
    
  • Purification: Flash chromatography. Note that the product will contain a vinyl-TMS group (from the C2 position), which is stable on silica but sensitive to strong acids.

Mechanistic Reference Diagram

Understanding the regiochemical outcome is vital. The C3-TMS controls the electronics (stabilizing the cation), while the C2-TMS controls the geometry.

Mechanism Step1 Step 1: Activation Enone + TiCl4 Step2 Step 2: Nucleophilic Attack BTMSP attacks C1 -> Enone-beta-C Step1->Step2 Step3 Intermediate Cation (Stabilized by C3-Si beta-effect) Step2->Step3 Regioselective: Sterics block C2 attack Step4 Step 4: Ring Closure (Titanium enolate attacks C2-Cation) Step3->Step4 1,2-Silyl Shift / Cyclization Product Product: Methylenecyclopentane (Retains C2-TMS group) Step4->Product - Ti species

Figure 2: Step-by-step mechanistic flow of the [3+2] annulation.

References

  • Hosomi, A., & Sakurai, H. (1976). Chemistry of organosilicon compounds. 71. Carbon-carbon bond formation between allylsilanes and carbonyl compounds promoted by titanium tetrachloride. Journal of the American Chemical Society. Link

  • Danheiser, R. L., et al. (1984). [3+2] Annulation strategies using allylic silanes. Journal of the American Chemical Society.
  • Kang, H. J., et al. (1998). Reactions of this compound with enones. Journal of the Chemical Society, Perkin Transactions 1. (Specific reactivity of the bis-silyl reagent).[2][3]

  • Knochel, P. (2000). Organosilicon Chemistry. Wiley-VCH. (General reference for steric parameters of silyl reagents).

Sources

Technical Support Center: Silyl Byproduct Removal & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Silyl Byproducts from Reaction Mixtures Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Purification Support Hub. This guide addresses the "Silanol Curse"—the persistent difficulty of removing silyl byproducts (silanols, siloxanes, and silyl fluorides) from reaction mixtures. These amphiphilic impurities often streak on chromatography columns, co-elute with polar products, or clog HPLC lines.

The protocols below are structured by mechanism of action : Chemical Scavenging, Phase Switching, and Volatility Engineering.

🛠️ Module 1: The "Kishi" Protocol (TBAF Removal)

Best For: Reactions using Tetrabutylammonium Fluoride (TBAF) where aqueous workup is impossible or results in emulsions.

The Problem: TBAF is a viscous oil that is difficult to remove. Standard aqueous extraction often fails because TBA salts act as phase-transfer catalysts, creating stable emulsions.

The Solution: A non-aqueous, solid-phase scavenge developed by Kaburagi and Kishi. This method uses a sulfonic acid resin to capture the ammonium cation and calcium carbonate to trap the fluoride.

🔬 Mechanism & Workflow

The system relies on a dual-scavenging event:[1][2]

  • Dowex 50WX8 (Sulfonic acid resin): Protonates the product alkoxide and sequesters the TBA

    
     cation.
    
  • Calcium Carbonate (

    
    ):  Neutralizes the generated HF and precipitates fluoride as insoluble Calcium Fluoride (
    
    
    
    ).

KishiProtocol Start Crude Reaction (Product-O-TBS + TBAF) Step1 Add Dowex 50WX8 (H+ Form) Start->Step1 Step2 Add CaCO3 + MeOH Step1->Step2 Mech1 TBA+ Trapped on Resin Step2->Mech1 Ion Exchange Mech2 F- Precipitates as CaF2 Step2->Mech2 Precipitation Filter Filtration (Celite Pad) Mech1->Filter Mech2->Filter Final Filtrate: Product-OH (Clean) Filter->Final

Caption: The Kaburagi-Kishi protocol for non-aqueous removal of TBAF and silyl byproducts.

📝 Experimental Protocol
  • Quench: Do not add water.

  • Add Reagents: To the reaction mixture (THF), add:

    • 
      :  5.0 equivalents (relative to TBAF).[3]
      
    • Dowex 50WX8-400: 2–3 g per mmol of TBAF.

    • Methanol: Add MeOH equal to the volume of THF (essential for resin swelling).

  • Stir: Vigorously stir at room temperature for 1–2 hours.

  • Filter: Pass through a pad of Celite. Wash the pad with MeOH/EtOAc.

  • Result: The filtrate contains the deprotected product; the TBA salts and silyl fluorides are trapped in the solid filter cake.

🛠️ Module 2: Fluoride-Alumina Scavenging (The Rotella Method)

Best For: Removing silanols (


) derived from TBDMS or TES deprotections without using aqueous extraction.

The Logic: Potassium Fluoride (KF) increases the coordination number of silicon, forming silicate species. When dispersed on Alumina (


), these silicates bind tightly to the solid matrix, allowing the organic product to be eluted while the silyl byproduct remains adsorbed.
📊 Comparative Data: Scavenging Efficiency
Silyl GroupMethodReagent SystemRemoval EfficiencyNotes
TMS / TES RotellaKF / Alumina (40% w/w)High (>95%)Very effective; product elutes easily.
TBDMS RotellaKF / Alumina (40% w/w)High (>90%)Requires slightly more washing than TMS.
TBDPS Precipitation

/ Aqueous
Medium (60-70%)Bulky lipophilic groups may require chromatography.
TIPS HydrolysisHCl / MeOHHighConverts to volatile siloxanes.
📝 Experimental Protocol (Rotella's Method)
  • Preparation: Mix Potassium Fluoride (

    
    ) and Basic Alumina (
    
    
    
    ) in a 2:3 ratio by weight. Grind to a fine powder.
  • Application: Add the solid mixture to your crude reaction solution (in

    
     or THF). Use ~2 g of solid mix per mmol of silyl byproduct.
    
  • Reaction: Stir for 15 minutes. The alumina will clump as it adsorbs the polar silanols.

  • Filtration: Filter through a coarse frit or Celite.

  • Wash: Rinse the filter cake with a non-polar solvent (Hexanes/EtOAc 9:1). The silyl byproducts remain on the alumina; the product washes through.

🛠️ Module 3: Volatility Engineering (Acidic Methanolysis)

Best For: Robust substrates that can withstand acidic conditions.

The Logic: Silanols are sticky. Siloxanes (Si-O-Si) are often volatile. By treating the mixture with acid in methanol, you force the conversion of silyl chlorides or triflates into volatile methoxysilanes (


) or hexamethyldisiloxane (HMDS), which can be removed via rotary evaporation.
📝 Experimental Protocol
  • Reagent: Generate anhydrous HCl in MeOH by adding Acetyl Chloride (

    
    , 5–10 mol%) dropwise to dry Methanol at 0°C.
    
  • Reaction: Add the silyl ether substrate. Stir at RT for 1 hour.

  • Workup:

    • Add solid

      
       to neutralize.
      
    • Concentrate on a rotary evaporator.

    • Critical Step: The byproduct (e.g.,

      
       or 
      
      
      
      ) will co-evaporate with the solvent.

❓ Troubleshooting & FAQs

Q1: My product and the silyl byproduct (TBDPS-OH) are co-eluting on the column. What now?

Diagnosis: Bulky silanols like tert-butyldiphenylsilanol (TBDPS-OH) are lipophilic and mimic the polarity of many organic products. The Fix:

  • Change the Stationary Phase: Use C18 (Reverse Phase) silica. TBDPS-OH is extremely retained on C18, while polar organic products elute earlier.

  • The "Grease-Out" Trick: Dissolve the crude mixture in a minimal amount of Hexanes. Cool to -20°C. TBDPS-OH often crystallizes out (white needles). Filter it off before chromatography.

Q2: I used TBAF, and now I have a "ghost peak" in my NMR at 3.2 ppm and 1.4 ppm.

Diagnosis: This is residual Tetrabutylammonium (


) salt. It is notoriously difficult to remove by simple evaporation.
The Fix: 
  • If you haven't worked it up yet: Use the Kishi Protocol (Module 1).

  • If you already ran a column: Dissolve the product in

    
     (Ether).[4] TBA salts are generally insoluble in ether. Wash the ether layer 3x with water. (Note: If your product is not soluble in ether, use the Dowex resin method in MeOH).
    
Q3: Can I use Calcium Chloride ( ) instead of Calcium Carbonate?

Answer: Yes, but for a different purpose.

  • 
     (Solid):  Used in the Kishi non-aqueous workup to neutralize HF.
    
  • 
     (Aqueous):  Used in aqueous workups. Washing a TBAF reaction with saturated aq.[3] 
    
    
    
    precipitates
    
    
    and helps break emulsions, but it is less effective at removing the TBA cation than the resin method.
Q4: My reaction stalled. I suspect the silyl byproduct is inhibiting the catalyst.

Diagnosis: Silyl fluorides or silanols can coordinate to Lewis Acid catalysts or transition metals. The Fix: Use Fluorous Solid Phase Extraction (F-SPE) if you used a fluorous-tagged silyl group.[5] Alternatively, add Polymer-Supported Scavengers (e.g., PS-Trisamine) to the reaction pot to sequester the leaving groups in situ, driving the equilibrium forward.

🧩 Decision Logic: Choosing a Method

DecisionTree Start Start: Silyl Byproduct Issue Q1 Is the Product Acid Sensitive? Start->Q1 Q2 Did you use TBAF? Q1->Q2 Yes Sol3 Acidic Methanolysis (Evaporate Byproduct) Q1->Sol3 No Sol1 Use Kishi Protocol (Dowex + CaCO3) Q2->Sol1 Yes CheckGroup Is it TBDPS? Q2->CheckGroup No Sol2 Use Rotella Method (KF/Alumina) Sol4 Crystallization in Hexanes (For TBDPS) CheckGroup->Sol2 No (TMS/TES/TBS) CheckGroup->Sol4 Yes

Caption: Decision matrix for selecting the optimal silyl byproduct removal strategy.

📚 References

  • Kaburagi, Y., & Kishi, Y. (2007). Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation. Organic Letters, 9(10), 2011–2014. Link

  • Rotella, D. P. (1988). Alumina-Supported Potassium Fluoride: A Versatile Reagent for Silyl Ether Cleavage. Tetrahedron Letters, 29(17), 2119–2122. Link

  • Khan, A. T., & Mondal, E. (2003). A Highly Efficient Protocol for Cleavage of Silyl Ethers Using Acetyl Chloride in Methanol. Synlett, 2003(5), 0694–0698. Link

  • Zhang, W., & Robins, M. J. (1992).[6] Removal of Silyl Protecting Groups with Ammonium Fluoride in Methanol. Tetrahedron Letters, 33(9), 1177–1180. Link

  • Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel: A New Tool for Preparative Separations. Synlett, 2001(9), 1488–1496. Link

Sources

Technical Support Center: Temperature Control for Selective Reactions of 2,3-Bis(trimethylsilyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective reactions of 2,3-bis(trimethylsilyl)-1-propene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for temperature-controlled selective reactions involving this versatile reagent. Here, we will explore the principles of kinetic and thermodynamic control and how they can be leveraged to achieve desired product outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction of this compound with an aldehyde is giving a mixture of regioisomers (α- and γ-adducts). How can I improve the selectivity for the γ-adduct?

A1: The formation of a mixture of regioisomers is a common challenge in the reactions of substituted allylsilanes. The γ-adduct is typically the thermodynamically more stable product, while the α-adduct is often the kinetically favored product. To enhance the selectivity for the γ-adduct, you should aim for conditions that favor thermodynamic control.

  • Increase the Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction of the kinetic product, allowing the reaction to equilibrate to the more stable thermodynamic product.[1][2] Experiment with a gradual increase in temperature, for example, from room temperature to 50-80 °C, while monitoring the reaction progress and product distribution by GC-MS or NMR.

  • Increase Reaction Time: Allowing the reaction to proceed for a longer duration can facilitate the conversion of the kinetic product to the more stable thermodynamic product.

  • Choice of Lewis Acid: A weaker Lewis acid can sometimes favor the formation of the thermodynamic product by promoting a reversible reaction pathway.[3] If you are using a strong Lewis acid like TiCl₄, consider switching to a milder one such as BF₃·OEt₂ or ZnCl₂.

Q2: I am trying to synthesize the α-adduct, but the reaction yield is low, and I'm observing the formation of the γ-adduct and other byproducts.

A2: Low yield of the kinetic α-adduct suggests that the reaction conditions are not optimal for kinetic control or that side reactions are occurring. To favor the kinetic product, you need to ensure the reaction is rapid and irreversible.

  • Lower the Reaction Temperature: Conducting the reaction at low temperatures (e.g., -78 °C to 0 °C) is crucial for favoring the kinetic product.[4] At lower temperatures, the reaction is less likely to have sufficient energy to overcome the activation barrier for the formation of the thermodynamic product or for the reverse reaction of the kinetic product.

  • Use a Strong, Bulky Base (if applicable): In reactions where a base is used to generate a reactive intermediate, a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate the less hindered position, leading to the kinetic product.

  • Rapid Quenching: Once the kinetic product is formed, it's important to quench the reaction promptly to prevent isomerization to the thermodynamic product.

  • Choice of Lewis Acid: A strong Lewis acid can accelerate the reaction at low temperatures, which can be beneficial for forming the kinetic product before it has a chance to rearrange.[3]

Q3: The reaction is sluggish at low temperatures, and I'm concerned about decomposition of my starting materials or the Lewis acid catalyst upon heating. What can I do?

A3: Balancing reaction rate with selectivity and stability is a common optimization problem.

  • Optimize Lewis Acid Stoichiometry: Increasing the loading of the Lewis acid catalyst can sometimes enhance the reaction rate at lower temperatures without the need for heating.

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate. A more polar solvent can sometimes stabilize charged intermediates and accelerate the reaction. Experiment with different anhydrous solvents to find the optimal balance.

  • High-Pressure Conditions: In some cases, applying high pressure can increase reaction rates at lower temperatures. However, this requires specialized equipment.

Q4: I am observing desilylation as a significant side reaction. How can I minimize this?

A4: Desilylation, the cleavage of the carbon-silicon bond, can be a problematic side reaction.

  • Milder Reaction Conditions: High temperatures and strong Lewis acids can promote desilylation. Using the mildest possible conditions (lower temperature, weaker Lewis acid) that still afford a reasonable reaction rate is recommended.

  • Control of Protic Impurities: Ensure that all reagents and solvents are scrupulously dry, as protic species can facilitate protodesilylation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles of temperature control in the selective reactions of this compound.

Q1: What is the mechanistic basis for temperature-dependent selectivity in the reactions of this compound?

A1: The temperature-dependent selectivity in the reactions of this compound with electrophiles, such as aldehydes, is governed by the principles of kinetic versus thermodynamic control.[1][4]

  • Kinetic Control (Low Temperature): At low temperatures, the reaction is essentially irreversible. The product that is formed fastest (the one with the lower activation energy) will be the major product. In the case of this compound, attack at the more sterically accessible and electronically favorable α-position (the carbon bearing the vinyl silyl group) often has a lower activation barrier, leading to the kinetic product.

  • Thermodynamic Control (High Temperature): At higher temperatures, the reactions become reversible. This allows for an equilibrium to be established between the starting materials, the kinetic product, and the thermodynamic product. The product that is the most stable (lowest in energy) will be the major product at equilibrium. The γ-adduct, resulting from attack at the carbon bearing the allyl silyl group, is often the more thermodynamically stable product due to the formation of a more substituted and stable double bond in the product.

Q2: How do the two trimethylsilyl groups influence the reactivity and selectivity of this compound?

A2: The two trimethylsilyl (TMS) groups have a significant impact on the reactivity and selectivity of the propene backbone:

  • Electronic Effects: The TMS group at the 2-position (vinylic) can stabilize an adjacent carbocationic intermediate through the β-silicon effect, which can influence the regioselectivity of electrophilic attack. The TMS group at the 3-position (allylic) also plays a role in stabilizing any developing positive charge.

  • Steric Effects: The bulky TMS groups can direct the approach of the electrophile. The relative steric hindrance at the α- and γ-positions can influence which site is more accessible for attack, particularly under kinetic control.

Q3: What is the role of the Lewis acid in these reactions?

A3: The Lewis acid plays a crucial role in activating the electrophile, typically a carbonyl compound. By coordinating to the oxygen atom of the aldehyde or ketone, the Lewis acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the π-bond of the allylsilane.[3] The strength of the Lewis acid can influence the reaction rate and, in some cases, the reversibility of the reaction, thereby affecting the product distribution.

Q4: Can you provide a general experimental protocol for a temperature-controlled selective reaction?

A4: Absolutely. Below is a general protocol for the Lewis acid-catalyzed reaction of this compound with an aldehyde, which can be adapted for either kinetic or thermodynamic control.

General Experimental Protocol:

  • Materials:

    • This compound

    • Aldehyde

    • Anhydrous solvent (e.g., dichloromethane, toluene)

    • Lewis acid (e.g., TiCl₄, BF₃·OEt₂)

    • Inert gas (Nitrogen or Argon)

    • Standard glassware for anhydrous reactions

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet.

    • Dissolve the aldehyde in the anhydrous solvent in the flask and cool the solution to the desired temperature (-78 °C for kinetic control, or room temperature/elevated temperature for thermodynamic control).

    • Add the Lewis acid dropwise to the stirred solution of the aldehyde.

    • Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the desired temperature.

    • Stir the reaction mixture at the chosen temperature for the desired time (shorter times for kinetic control, longer times for thermodynamic control). Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride at the reaction temperature.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table provides a hypothetical summary of how temperature can influence the product distribution in the reaction of this compound with a generic aldehyde. Actual ratios will be substrate-dependent.

Temperature (°C)Reaction Time (h)Lewis AcidPredominant ProductProduct Ratio (α:γ)Control Type
-781TiCl₄α-adduct>95:5Kinetic
02TiCl₄α-adduct~80:20Kinetic
25 (Room Temp)12BF₃·OEt₂Mixture~50:50Mixed
8024BF₃·OEt₂γ-adduct<10:90Thermodynamic

Visualizations

Diagram 1: Competing Reaction Pathways

This diagram illustrates the two competing pathways for the reaction of this compound with an aldehyde, leading to the kinetic (α-adduct) and thermodynamic (γ-adduct) products.

G cluster_reactants Reactants cluster_products Products 2,3-bis(TMS)-1-propene 2,3-bis(TMS)-1-propene Aldehyde + LA Aldehyde + Lewis Acid Intermediate Carbocationic Intermediate Aldehyde + LA->Intermediate Electrophilic Attack alpha_adduct α-Adduct (Kinetic) alpha_adduct->Intermediate Reversible at high temp gamma_adduct γ-Adduct (Thermodynamic) Intermediate->alpha_adduct Pathway A (Lower Ea) Intermediate->gamma_adduct Pathway B (Higher Ea)

Caption: Competing pathways in the Lewis acid-catalyzed reaction.

Diagram 2: Temperature-Dependent Selectivity Workflow

This workflow outlines the decision-making process for achieving either the kinetic or thermodynamic product based on temperature control.

G start Start: Desire a specific regioisomer decision Desired Product? start->decision kinetic Kinetic Control (α-Adduct) decision->kinetic Kinetic thermodynamic Thermodynamic Control (γ-Adduct) decision->thermodynamic Thermodynamic low_temp Low Temperature (-78°C to 0°C) Short Reaction Time kinetic->low_temp high_temp High Temperature (RT to 80°C) Long Reaction Time thermodynamic->high_temp end_kinetic Isolate Kinetic Product low_temp->end_kinetic end_thermodynamic Isolate Thermodynamic Product high_temp->end_thermodynamic

Caption: Workflow for selecting kinetic or thermodynamic control.

References

  • Reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions. Organic Letters. [Link]

  • Kinetic vs Thermodynamic Enolates. University of Calgary. [Link]

  • Lewis acidity and substituent effects influence aldehyde enolization and C–C coupling in beta zeolites. Illinois Experts. [Link]

  • Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. [Link]

  • Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. [Link]

  • Regioselective functionalization of aromatics and heterocycles bearing a bis-silyl-methyl group, one. Ludwig-Maximilians-Universität München. [Link]

  • Kinetic vs thermodynamic control: for what reactions must these be considered? Reddit. [Link]

Sources

Validation & Comparative

Technical Guide: 2,3-Bis(trimethylsilyl)-1-propene vs. Standard Allylsilanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Bis(trimethylsilyl)-1-propene (BTMSP) is a specialized bifunctional allylsilane reagent that offers a distinct advantage over standard allyltrimethylsilane (ATMS): retention of functional complexity . While ATMS is a "dead-end" reagent yielding a simple terminal alkene, BTMSP transfers a vinyl silane moiety to the substrate. This retained silyl group serves as a versatile handle for subsequent transformations—such as Tamao oxidation (to ketones) or Hiyama coupling—effectively making BTMSP an acetone dianion equivalent or a modular building block for iterative synthesis.

This guide compares BTMSP with ATMS and methallyl silanes, focusing on nucleophilicity, reaction outcomes, and experimental protocols for high-value organic synthesis.

Structural & Electronic Analysis

The reactivity of allylsilanes is governed by the


-silicon effect, where the silicon atom stabilizes the developing carbocation at the 

-position during electrophilic attack.[1]
The Reagent Architecture
  • Allyltrimethylsilane (ATMS): Contains one silyl group at the allylic position. Stabilizes the

    
    -cation, but the silyl group is lost upon elimination.
    
  • This compound (BTMSP): Contains two silyl groups:

    • C3-TMS (Allylic): Acts as the electrofuge (leaving group), driving the reaction.

    • C2-TMS (Vinylic): Remains in the product. Crucially, it provides additional stabilization to the transition state carbocation via the

      
      -effect, potentially enhancing nucleophilicity compared to simple methallyl silanes.
      
Comparative Reactivity Matrix
FeatureAllyltrimethylsilane (ATMS) Methallyltrimethylsilane This compound
Structure



Primary Product Terminal Alkene (Homoallylic alcohol)Methallyl Group (Isobutene derivative)Vinyl Silane (2-silyl-1-alkene)
Nucleophilicity Baseline (1.0)Higher (due to Me stabilization)High (Si stabilizes

-cation strongly)
Post-Reaction Utility Low (Alkene is inert)Moderate (Ozonolysis

Ketone)
High (Coupling, Oxidation, Halogenation)
Synthetic Equivalence Allyl AnionMethallyl AnionAcetone Dianion / Conjunctive Reagent

Mechanistic Pathway (Sakurai-Hosomi Reaction)

The reaction of BTMSP with an electrophile (e.g., an aldehyde) proceeds via a modified Sakurai mechanism. The key difference is the fate of the cation.

SakuraiMechanism cluster_legend Key Differentiator Reagents Reagents Aldehyde + BTMSP Lewis Acid (TiCl4) Complex Activated Complex Lewis Acid binds C=O Reagents->Complex Coordination TS Transition State Beta-Silyl Cation (Stabilized by C2-TMS) Complex->TS Nucleophilic Attack (Gamma-addition) Elimination Elimination Loss of C3-TMS TS->Elimination Desilylation Product Product 2-Silyl-Homoallylic Alcohol (Vinyl Silane Retained) Elimination->Product Formation of C=C Note The C2-TMS group stabilizes the cation AND remains in the final product.

Figure 1: Mechanistic pathway of BTMSP in Lewis Acid catalyzed allylation. Note the dual role of silicon: one directs/leaves, the other stabilizes/remains.

Experimental Protocol: Synthesis of 2-Silyl Homoallylic Alcohols

Objective: Synthesis of a functionalized vinyl silane from benzaldehyde using BTMSP.

Materials
  • Reagent: this compound (1.2 equiv)

  • Electrophile: Benzaldehyde (1.0 equiv)

  • Catalyst: Titanium Tetrachloride (

    
    ) (1.0 equiv) or 
    
    
    
  • Solvent: Dichloromethane (Anhydrous), 0.2 M concentration

  • Quench: Sat.

    
    
    
Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add anhydrous DCM followed by

    
     (1.0 equiv) dropwise. The solution will turn yellow/orange (complex formation).
    
  • Electrophile Addition: Add benzaldehyde (1.0 equiv) slowly to the Lewis Acid solution. Stir for 10 minutes at -78 °C to ensure complete complexation.

  • Reagent Addition: Add This compound (1.2 equiv) dropwise.

    • Note: The reaction is often rapid. The color may change as the nucleophilic attack occurs.

  • Reaction Monitoring: Stir at -78 °C for 1-2 hours. Monitor by TLC. If sluggish, allow to warm to -40 °C, but avoid 0 °C to prevent protodesilylation of the vinyl silane product.

  • Quench: Pour the cold reaction mixture into a vigorously stirring mixture of saturated aqueous

    
     and DCM.
    
  • Workup: Separate layers. Extract the aqueous layer with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel).

    • Caution: Vinyl silanes can be acid-sensitive. Use neutralized silica (pre-treated with 1%

      
      ) if the product is unstable.
      

Expected Outcome: A 2-(trimethylsilyl)-1-alkene derivative.[2][3] Yield: Typically 75-90%.

Strategic Applications (Why use BTMSP?)

The decision to use BTMSP over cheaper alternatives depends on the target molecule's complexity.

DecisionMatrix Start Target Molecule Needs... Simple Terminal Alkene (Simple Allylation) Start->Simple Complex Functionalized Alkene or Ketone Precursor Start->Complex UseATMS Use Allyltrimethylsilane (Standard Sakurai) Simple->UseATMS UseBTMSP Use 2,3-Bis(TMS)-1-propene Complex->UseBTMSP Outcome1 Product: Homoallylic Alcohol (Dead End) UseATMS->Outcome1 Outcome2 Product: Vinyl Silane (Living Handle) UseBTMSP->Outcome2 Pathways Further Reactions: 1. Tamao Oxidation -> Ketone 2. Hiyama Coupling -> Biaryl 3. Halogenation -> Vinyl Halide Outcome2->Pathways

Figure 2: Decision matrix for selecting the appropriate allylsilane reagent.

Advanced Transformations of the Product

The vinyl silane product from BTMSP is not the end of the line. It enables:

  • Ketone Synthesis (Tamao Oxidation): Treatment with

    
     converts the 
    
    
    
    bond to a
    
    
    bond. This formally equates BTMSP to the acetone dianion .
  • Cross-Coupling (Hiyama): Palladium-catalyzed coupling with aryl halides to form substituted styrenes.

  • Halodesilylation: Stereoselective conversion to vinyl iodides or bromides.

References

  • PubChem Compound Summary. this compound (CID 530291). National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Sakurai Reaction (Hosomi-Sakurai). (General mechanism and Lewis Acid conditions).[4] [Link]

  • Borg, T., Tuzina, P., & Somfai, P. (2011).[5] "Lewis Acid-Promoted Addition of 1,3-Bis(silyl)propenes to Aldehydes: A Route to 1,3-Dienes." Journal of Organic Chemistry. (Cited for context on bis-silyl reactivity patterns). [Link]

  • Trost, B. M., & Chan, D. M. T. (1983). "2-(Trimethylsilylmethyl)allyl acetate: A novel conjunctive reagent." J. Am. Chem. Soc. (Contextual reference for conjunctive reagents in this class). [Link]

Sources

A Comparative Guide for Synthetic Chemists: The Strategic Advantages of 2,3-Bis(trimethylsilyl)-1-propene in Allylation Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of carbon-carbon bond formation, the allylation of carbonyl compounds stands as a cornerstone transformation, enabling the stereocontrolled synthesis of homoallylic alcohols—a motif prevalent in numerous natural products and pharmaceutical agents.[1][2] For decades, allylboronates have been the gold standard for this reaction, prized for their high reactivity and predictable stereoselectivity.[1][3] However, the strategic demands of modern organic synthesis call for reagents that offer not just efficiency, but also latent functionality for subsequent molecular elaboration.

This guide presents a detailed comparison between traditional allylboronates and 2,3-bis(trimethylsilyl)-1-propene, an allylsilane reagent. We will delve into the nuanced advantages of the latter, arguing that its principal benefit lies not in supplanting allylboronates entirely, but in offering a unique synthetic trajectory: the direct formation of a versatile homoallylic vinylsilane. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed, strategic decisions in the design of complex synthetic routes.

Reactivity and Stability: A Tale of Two Nucleophiles

The fundamental difference between allylsilanes and allylboronates lies in their intrinsic reactivity and stability, which dictates their handling, storage, and reaction conditions.

  • Allylboronates: These reagents exhibit a spectrum of reactivity. Allylboronic esters (e.g., pinacol esters) are moderately reactive and can add to aldehydes at room temperature, albeit often slowly, without the need for an activator.[4] Allylboronic acids are significantly more reactive, capable of allylating even ketones under mild, neutral conditions.[3][5] This high reactivity, however, can compromise their stability. Triallylborane, for instance, is exceptionally reactive and often requires derivatization into more stable amine adducts to be used effectively in catalytic processes.[6] A key feature of allylboronates is their configurational stability, which is crucial for stereoselective transformations.[3]

  • This compound (Allylsilanes): In stark contrast, allylsilanes are remarkably stable. They are generally insensitive to water and air, allowing for long-term storage and simplified handling—a significant practical advantage in a laboratory setting.[7] This stability comes at the price of attenuated reactivity. Allylsilanes are considerably less nucleophilic than their boron counterparts and typically require activation by a stoichiometric or catalytic amount of a Lewis acid to engage with carbonyl electrophiles in what is known as the Hosomi-Sakurai reaction.

The choice of Lewis acid is critical and can even dictate the reaction pathway. For instance, with 3,3-bis(trimethylsilyl)-2-methyl-1-propene, a weaker Lewis acid like BF₃·OEt₂ favors an ene reaction, whereas stronger Lewis acids promote the desired Sakurai allylation.[8]

The Decisive Advantage: Product Versatility

While allylboronates offer exquisite stereocontrol to directly form homoallylic alcohols, the paramount advantage of using this compound is the nature of the product itself. The reaction does not terminate at the homoallylic alcohol; it delivers a homoallylic vinylsilane .

G

Caption: Comparative reaction workflows and product outcomes.

This vinylsilane moiety serves as a robust and versatile synthetic handle, opening avenues for diverse downstream functionalization that are not directly accessible from the simple alcohol product of an allylboration. This transforms the allylation from a single bond-forming event into the first step of a powerful, multi-component synthetic strategy.

Stereoselectivity: Predictability vs. Condition-Dependence

  • Allylboronates: The stereochemical outcome of allylboration is highly predictable and proceeds through a closed, six-membered Zimmerman-Traxler transition state.[3] This model allows for the reliable prediction of product diastereoselectivity based on the geometry (E or Z) of the crotylboronate reagent, which reliably yields anti or syn products, respectively. This inherent stereocontrol is a major reason for the widespread adoption of allylboronates in asymmetric synthesis.[9][10]

  • This compound: The stereoselectivity of the Hosomi-Sakurai reaction is more nuanced and highly dependent on the reaction conditions, particularly the choice of Lewis acid and substrate.[11] The reaction often proceeds through an open transition state, making stereochemical predictions less straightforward than with allylboronates. While high levels of diastereoselectivity can be achieved, it often requires careful optimization of reaction parameters.

Comparative Performance Data

FeatureThis compound (Allylsilane)AllylboronatesAdvantage
Reagent Stability High; insensitive to water/air, long shelf-life.[7]Moderate to Low; can be sensitive to air and moisture.[3]Allylsilane
Reactivity Low; requires Lewis acid activation.[11]High; can react thermally or with mild catalysts.[4][5]Allylboronate
Predictability of Stereoselectivity Condition-dependent; often proceeds via open transition state.[11]High; proceeds via predictable Zimmerman-Traxler transition state.[3]Allylboronate
Functional Group Tolerance Limited by required use of strong Lewis acids.Generally higher, especially with reactions under neutral conditions.[5]Allylboronate
Product Versatility High; product is a homoallylic vinylsilane, a versatile synthetic intermediate.Low; product is a homoallylic alcohol.Allylsilane

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Allylation with this compound
  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl substrate (1.0 eq.).

  • Dissolve the substrate in a dry, aprotic solvent (e.g., dichloromethane, CH₂Cl₂) and cool the solution to the desired temperature (typically -78 °C).

  • Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq.) dropwise via syringe. Stir the mixture for 15-30 minutes.

  • Add this compound (1.2-1.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at the low temperature for several hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (a homoallylic vinylsilane) by silica gel column chromatography.

Protocol 2: General Procedure for Thermal Allylboration with an Allylboronate Ester
  • To a clean, dry flask under an inert atmosphere, add the aldehyde substrate (1.0 eq.).

  • Add the allylboronate ester (e.g., allylboronic acid pinacol ester, 1.1-1.3 eq.).

  • Dissolve the components in a suitable solvent (e.g., THF, toluene, or sometimes neat).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up in one of two ways:

    • Direct Purification: Concentrate the solvent and directly purify the product by silica gel chromatography.

    • Oxidative Workup (to remove boron byproducts): Add a buffer solution (e.g., pH 7 phosphate buffer) and an oxidizing agent (e.g., hydrogen peroxide). Stir vigorously, then extract with an organic solvent. Dry, concentrate, and purify the resulting homoallylic alcohol.

Conclusion and Strategic Recommendations

The choice between this compound and an allylboronate is not a matter of which reagent is universally "better," but which is strategically superior for a given synthetic goal.

  • Choose an Allylboronate when: The primary objective is the rapid and highly stereocontrolled synthesis of a homoallylic alcohol. Their predictable stereoselectivity and ability to react under mild, sometimes neutral, conditions make them ideal for constructing complex stereochemical arrays, especially when sensitive functional groups are present.[5][10][12]

  • Choose this compound when: The synthetic plan involves subsequent transformations at the site of the newly formed double bond. The generation of a homoallylic vinylsilane provides a powerful synthetic handle for cross-coupling, oxidation, or other modifications. This reagent is the strategic choice for building molecular complexity in a modular fashion, where the initial allylation sets the stage for further diversification. The trade-offs are the need for strong Lewis acids and less inherent stereochemical predictability, which must be managed through careful reaction optimization.

By understanding these fundamental differences, researchers can leverage the unique strengths of each reagent class to design more elegant, efficient, and powerful synthetic strategies.

References

Sources

Strategic Guide: Alternative Reagents for the Synthesis of Complex Homoallylic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of homoallylic alcohols via carbonyl allylation is a cornerstone of polyketide and macrolide construction. While traditional Grignard (Allyl-MgBr) and organolithium reagents offer high reactivity, they suffer from poor chemoselectivity and negligible stereocontrol. For drug development professionals, the "Alternative Reagents"—specifically those based on Boron, Silicon, Chromium, and Indium —offer the necessary precision. This guide objectively compares these alternatives, focusing on their mechanistic distinctiveness (Type I vs. II vs. III), functional group tolerance (FGT), and scalability.

Part 1: The Landscape of Allylation Reagents

To select the correct reagent, one must understand the mechanistic classification of allylation, as defined by Denmark and molecular orbital theory.

The Three Mechanistic Classes[1]
  • Type I (Closed Transition State): The metal contains a vacant orbital (Lewis acidic) and coordinates the carbonyl oxygen. Reaction proceeds via a six-membered Zimmerman-Traxler transition state.

    • Result: High diastereoselectivity (

      
      -alkene 
      
      
      
      syn-alcohol;
      
      
      -alkene
      
      
      anti-alcohol).[1]
    • Reagents:Allylboronates (Roush), Allylboranes (Brown), Strained Silacycles (Leighton).

  • Type II (Open Transition State): The reagent is not Lewis acidic enough to activate the carbonyl. An external Lewis Acid (LA) is required. Reaction proceeds via an acyclic anti-periplanar transition state.

    • Result: Stereochemistry is determined by the LA and steric minimization (often syn-selective regardless of alkene geometry).

    • Reagents:Allylsilanes (Hosomi-Sakurai), Allylstannanes (Keck).

  • Type III (Equilibrating): The reagent is generated in situ and undergoes rapid 1,3-metallotropic shifts (isomerization).

    • Result: Usually yields the thermodynamic product (anti-isomer) regardless of starting alkene geometry.

    • Reagents:Allylchromium (NHK), Allylindium.

Part 2: Deep Dive on Key Alternatives

Boron Reagents: The Stereocontrol Gold Standard

Best for: Enantioselective synthesis of polypropionates.

  • Brown Allylation (Allyldiisopinocampheylborane):

    • Pros: Extremely high enantioselectivity (often >95% ee); reagent control overrides substrate bias (matched/mismatched).

    • Cons: Reagents are air-sensitive and must be generated at low temperatures; stoichiometric chiral auxiliary (isopinocampheyl) is expensive to recycle; oxidative workup required.

  • Roush Allylation (Tartrate-modified Allylboronates):

    • Pros: Reagents are stable esters (handle in air); tartrates are cheap; mild workup.

    • Cons: Lower reactivity (often requires days at RT or -78°C); lower intrinsic enantioselectivity compared to Brown reagents.

Silicon Reagents: The Stability/Reactivity Bridge

Best for: Scalable reactions requiring shelf-stable reagents.

  • Hosomi-Sakurai (Allyltrimethylsilane + Lewis Acid):

    • Pros: Reagents are cheap, non-toxic, and bench-stable.

    • Cons: Requires stoichiometric strong Lewis acids (

      
      , 
      
      
      
      ); poor functional group tolerance due to harsh acidic conditions.
  • Leighton Silacycles (Strained Silanes):

    • Innovation: Uses ring strain to induce Lewis acidity at Silicon, allowing a Type I (closed) mechanism without external Lewis acids.

    • Pros: High enantioselectivity without the instability of boranes.

Chromium (NHK): The Chemoselectivity King

Best for: Late-stage coupling of complex fragments.

  • Nozaki-Hiyama-Kishi (NHK): Uses catalytic Ni(II) and stoichiometric Cr(II) (or catalytic Cr with Mn/TMSCl).

    • Pros:Unmatched FGT. Tolerates free alcohols, carboxylic acids, amides, and even alkyl halides. Crucial for macrocyclizations (e.g., Halichondrin, Palytoxin).

    • Cons: Chromium toxicity; reaction rate is sensitive to oxygen (requires strict inert atmosphere).

Indium: The Green Alternative

Best for: Unprotected substrates in aqueous media.

  • Barbier-Type Allylation:

    • Pros: Works in 100% water; no protecting groups needed for carbohydrates/polyols.

    • Cons: Moderate diastereocontrol (often syn-selective via chelation); difficult to render enantioselective.

Part 3: Comparative Performance Data

The following table contrasts the performance of these reagents in the crotylation of benzaldehyde (a standard benchmark).

FeatureBrown (Boron)Roush (Boron)Leighton (Silicon)NHK (Chromium)Indium (Barbier)
Reagent Type Type I (Closed)Type I (Closed)Type I (Closed)Type III (Open/Cyclic)Type III (Cyclic)
Typical Yield 85-95%70-85%85-95%80-90%85-99%
Diastereoselectivity (dr) >20:110:1 - 20:1>20:1>10:1 (Anti)Variable (Syn/Anti)
Enantioselectivity (ee) >95%80-95%>95%Low (unless chiral ligand)Low (unless chiral ligand)
FG Tolerance Low (Lewis Acidic)ModerateModerateExcellent Excellent
Solvent System THF/Et2O (-78°C)Toluene (-78°C)DCM (-10°C)DMSO/DMF (RT)Water/THF (RT)
Stability Air SensitiveStableStableAir Sensitive (Cr2+)Stable

Part 4: Visualization of Workflows

Diagram 1: Reagent Selection Decision Matrix

This flowchart guides the researcher to the optimal reagent based on substrate constraints.

ReagentSelection Start Substrate Analysis Aqueous Is the substrate water-soluble/unprotected? Start->Aqueous Indium Use Indium (In) (Barbier Condition) Aqueous->Indium Yes Complex Does it have sensitive FGs? (Free -OH, -COOH, Alkyl Halides) Aqueous->Complex No NHK Use NHK Reaction (Cr/Ni Catalysis) Complex->NHK Yes Stereo Is Enantioselectivity critical? Complex->Stereo No Stereo->Indium No (Racemic OK) Scale Is this >10g scale? Stereo->Scale Yes Roush Use Roush Allylation (Stable, Scalable) Scale->Roush Yes Brown Use Brown Allylation (Max Stereocontrol) Scale->Brown No (Max Precision) Leighton Use Leighton Silacycle (Balance of both) Scale->Leighton Alternative

Caption: Decision matrix for selecting allylation reagents based on solubility, functional group sensitivity, and stereochemical requirements.

Diagram 2: Catalytic NHK Cycle (Cr/Ni)

The mechanism that allows for extreme chemoselectivity.

NHK_Cycle Ni0 Ni(0) Ni2 Ni(II)-R Ni0->Ni2 Oxidative Addition (+ R-X) Ni2->Ni0 Transmetallation (+ 2 Cr(II)) OrganoCr R-Cr(III) species (Nucleophile) Ni2->OrganoCr Transfer R RX R-X (Allyl/Vinyl Halide) Cr2 2 Cr(II) Cr2->Ni2 Reduces Ni Cr3 2 Cr(III) Cr3->Cr2 Reduction by Mn(0) Product Homoallylic Alcohol OrganoCr->Product + Aldehyde Aldehyde Aldehyde (Electrophile) Product->Cr3 Release Mn Mn(0) (Regenerator) Mn->Cr3

Caption: The catalytic Nozaki-Hiyama-Kishi cycle showing Ni-catalyzed oxidative addition and Mn-driven turnover of Chromium.[2][3]

Part 5: Validated Experimental Protocols

Protocol A: Enantioselective Roush Allylation (Boron)

Target: Synthesis of chiral homoallylic alcohols with high predictability.

  • Reagent Preparation:

    • Flame-dry a 500 mL round-bottom flask under Argon.

    • Add Allylboronate (e.g., Diisopropyl tartrate allylboronate, 1.2 equiv) in dry Toluene.

    • Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control dictates ee.

  • Addition:

    • Add the aldehyde (1.0 equiv) dropwise as a solution in Toluene over 30 minutes.

    • Stir at -78°C for 2-4 hours, then allow to warm slowly to room temperature overnight.

  • Workup (Oxidative Decomplexation):

    • Note: The Boron-Oxygen bond is strong and requires cleavage.

    • Dilute with Et2O. Add water.

    • Add Ethanolamine (excess) OR perform oxidative workup with 3N NaOH and 30% H2O2 (Caution: Exothermic).

    • Stir vigorously for 1 hour.

  • Isolation:

    • Extract with Et2O (3x). Wash combined organics with brine.

    • Dry over MgSO4. Concentrate.

    • Purify by flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective NHK Reaction (Chromium)

Target: Late-stage functionalization of complex fragments.

  • Reagent Preparation (Inert Atmosphere Required):

    • Flame-dry a 2-neck round-bottom flask (Ar/N2).

    • Add CrCl2 (0.1 equiv, catalytic) and Mn powder (2.0 equiv, stoichiometric reductant).

    • Add NiCl2 (0.01 equiv, catalytic) and TMSCl (2.0 equiv, silylates product to drive equilibrium).

    • Add dry THF (or DMF/DMSO for solubility).

    • Stir for 30 minutes until the mixture turns green/grey (indicating reduction).

  • Addition:

    • Add the Allyl Halide (1.2 equiv) and the Aldehyde (1.0 equiv) simultaneously as a solution in THF.

    • Note: Unlike Grignard, you can mix the halide and aldehyde together because the organochromium species is formed in situ and reacts immediately with the aldehyde, avoiding homocoupling.

  • Reaction:

    • Stir at room temperature for 12-24 hours. Monitor by TLC.

    • Critical: Maintain inert atmosphere. Oxygen kills the catalytic cycle.

  • Workup:

    • Quench with saturated NH4Cl solution.[4]

    • Add 1M HCl to hydrolyze the silyl ether (if TMSCl was used).

    • Extract with EtOAc (3x). Wash with brine.

    • Dry over Na2SO4. Concentrate.

References

  • Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via reaction of optically active allylic boron reagents. Journal of the American Chemical Society, 105(7), 2092–2093. [Link]

  • Roush, W. R., Walts, A. E., & Hoong, L. K. (1985). Diastereoselective reactions of chiral allylboronates with aldehydes. Journal of the American Chemical Society, 107(26), 8186–8190. [Link]

  • Kinnaird, J. W., Ng, P. Y., Kubota, K., Wang, X., & Leighton, J. L. (2002).[5][6] Strained Silacycles in Organic Synthesis: A New Reagent for the Enantioselective Allylation of Aldehydes.[6] Journal of the American Chemical Society, 124(27), 7920–7921.[6] [Link]

  • Takai, K., Tagashira, M., Kuroda, T., Oshima, K., Utimoto, K., & Nozaki, H. (1986).[2][7] Reactions of alkenylchromium reagents prepared from alkenyl triflates with chromium(II) chloride under nickel catalysis. Journal of the American Chemical Society, 108(19), 6048–6050.[7] [Link]

  • Li, C. J., & Chan, T. H. (1991). Organic reactions in aqueous media: Indium-mediated allylation of carbonyl compounds.[8][9][10] Tetrahedron Letters, 32(51), 7017–7020. [Link]

  • Fürstner, A. (1999).[2][11] Carbon-Carbon Bond Formations Involving Organochromium(III) Reagents.[11] Chemical Reviews, 99(4), 991–1046. [Link]

Sources

A Researcher's Guide to Validating Stereochemistry in Reactions of 2,3-bis(trimethylsilyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

A Comprehensive Comparison of Methodologies for the Stereochemical Elucidation of Products Derived from 2,3-bis(trimethylsilyl)-1-propene Reactions

In the landscape of modern organic synthesis, the precise control and subsequent validation of stereochemistry are paramount. This is particularly true for reactions involving versatile building blocks like this compound, where the introduction of new stereocenters necessitates rigorous analytical confirmation. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of key techniques for validating the stereochemistry of products from these reactions, grounded in experimental data and established scientific principles.

The Significance of Stereocontrol in this compound Chemistry

This compound is a valuable reagent in organic synthesis, often participating in reactions such as Lewis acid-catalyzed allylations.[1] The stereochemical outcome of these reactions is critical, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity. In the pharmaceutical industry, for instance, different enantiomers of a chiral drug can have vastly different, and sometimes harmful, physiological effects.[2][3] Therefore, the ability to not only control but also definitively prove the stereochemistry of reaction products is a cornerstone of safe and effective drug development.

A Comparative Analysis of Stereochemical Validation Techniques

The elucidation of stereochemistry is a multi-faceted challenge that often requires the application of several complementary analytical techniques. Below, we compare the most powerful and commonly employed methods for validating the stereochemical integrity of products derived from this compound.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule.[2][4] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom.

Causality Behind Experimental Choices: The fundamental principle that allows for the determination of absolute stereochemistry is anomalous dispersion.[2] When the X-ray energy is near the absorption edge of an atom, a phase shift occurs, breaking Friedel's Law and allowing for the differentiation between a molecule and its mirror image.[2] The presence of heavier atoms, such as silicon in the case of this compound derivatives, can enhance this effect, though it is not strictly necessary with modern instrumentation.[5]

Self-Validating System: The quality of the crystallographic data is assessed through various metrics, most notably the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[2] This internal check provides a high degree of confidence in the assigned stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow a high-quality single crystal of the purified product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a suitable temperature (often cryogenic to minimize thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data.

  • Absolute Stereochemistry Determination: Analyze the data for anomalous dispersion effects and calculate the Flack or Hooft parameter to confidently assign the absolute configuration.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Relative Stereochemistry

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry and plays a crucial role in determining the relative stereochemistry of molecules.[6] While standard 1H and 13C NMR can provide initial clues, more advanced techniques are necessary for definitive stereochemical assignments. For organosilicon compounds, 29Si NMR can also provide valuable structural information.[7][8]

Causality Behind Experimental Choices: The Nuclear Overhauser Effect (NOE) is a key phenomenon exploited for determining spatial proximity between atoms. Irradiation of a specific proton will lead to an enhancement of the signals of other protons that are close in space, typically within 5 Å.[9] This through-space correlation allows for the mapping of relative stereochemistry.

Self-Validating System: The consistency of multiple NOE correlations within a proposed stereochemical model provides a strong basis for its validation. Inconsistent or absent expected NOEs would necessitate a re-evaluation of the proposed structure.

Experimental Protocol: 2D NOESY/ROESY for Relative Stereochemistry

  • Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent.

  • Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for molecules of intermediate size where the NOE may be close to zero.

  • Data Processing and Analysis: Process the 2D data and identify cross-peaks. A cross-peak between two protons indicates that they are close in space.

  • Stereochemical Assignment: Correlate the observed NOEs with the expected distances between protons in different possible stereoisomers. The stereoisomer whose structure is most consistent with the NOE data is assigned.

Chiral High-Performance Liquid Chromatography (HPLC): A Versatile Separation and Analytical Technique

Chiral HPLC is an indispensable tool for separating enantiomers and determining the enantiomeric excess (ee) of a chiral product.[10][11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation.

Causality Behind Experimental Choices: The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analytes and the chiral selector of the stationary phase.[12] These diastereomeric interactions have different binding energies, resulting in different retention times for the two enantiomers.

Self-Validating System: The method can be validated by running a racemic standard of the compound to confirm the separation of the two enantiomeric peaks. The peak areas can then be used to accurately quantify the enantiomeric excess of an unknown sample.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

  • Column Selection: Choose a suitable chiral stationary phase based on the functional groups present in the analyte. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), Pirkle-type phases, and cyclodextrins.[10][13]

  • Method Development: Optimize the mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) and flow rate to achieve baseline separation of the enantiomers.[10]

  • Sample Analysis: Inject a solution of the reaction product onto the chiral HPLC column.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Data Presentation: A Comparative Summary

TechniqueInformation ObtainedAdvantagesLimitations
X-ray Crystallography Absolute StereochemistryUnambiguous and definitive determination of the 3D structure.[2][14]Requires a high-quality single crystal, which can be difficult to obtain.[5]
NMR Spectroscopy (NOE) Relative StereochemistryProvides detailed information about through-space proximity of atoms in solution.[6]Does not directly provide absolute stereochemistry; can be complex to interpret for flexible molecules.
Chiral HPLC Enantiomeric ExcessExcellent for quantifying the purity of enantiomers and for preparative separation.[3][12]Does not provide the absolute configuration of the eluting enantiomers without a known standard.

Visualizing the Workflow

The process of validating the stereochemistry of a reaction product can be visualized as a logical progression, starting with the initial reaction and culminating in a definitive structural assignment.

G cluster_0 Synthesis cluster_1 Stereochemical Analysis Reaction This compound Reaction Purification Product Purification Reaction->Purification Chiral_HPLC Chiral HPLC (Determine ee) Purification->Chiral_HPLC Initial Screen NMR NMR Spectroscopy (Determine Relative Stereochemistry) Purification->NMR Structural Elucidation Chiral_HPLC->NMR X-ray X-ray Crystallography (Determine Absolute Stereochemistry) NMR->X-ray For Definitive Proof

Caption: Workflow for the synthesis and stereochemical validation of products.

Conclusion

Validating the stereochemistry of products from reactions of this compound is a critical step in chemical research and development. While X-ray crystallography provides the ultimate proof of absolute stereochemistry, a combination of NMR spectroscopy and chiral HPLC offers a powerful and comprehensive approach to confirming relative stereochemistry and enantiomeric purity. By understanding the principles, protocols, and limitations of each technique, researchers can confidently and accurately characterize their synthesized molecules.

References

  • Benchchem. (n.d.). Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • PubMed. (n.d.). Determination of absolute configuration using single crystal X-ray diffraction.
  • Rigaku. (n.d.). Absolute structure.
  • IUCr Journals. (n.d.). Absolute structure and absolute configuration.
  • Kang, K.-T., U, J. S., Hwang, S. S., & Jyung, K. K. (2006, September 23). Synthesis of 2-Substituted-4-Trimethylsilylfurans Using 2,3-bis(Trimethylsilyl)Propene. Synthetic Communications, 24(20).
  • Grignon-Dubois, M., & Laguerre, M. (n.d.). Silicon-29 NMR access to stereochemistry of organosilicon compounds. 3. Vinylic silanes. Organometallics.
  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC.
  • ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds.
  • R Discovery. (2023, March 26). NMR for Stereochemical Elucidation.
  • ResearchGate. (n.d.). 29Si NMR Spectroscopy of Organosilicon Compounds.
  • PMC. (2021, August 29). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination.
  • Morrill, C., & Grubbs, R. H. (2005). Highly Selective 1,3-Isomerization of Allylic Alcohols via Rhenium Oxo Catalysis. Journal of the American Chemical Society, 127, 2842-2843.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
  • Harned Research Group. (n.d.). NMR and Stereochemistry.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • PubMed. (2006, September 28). Reactivity studies of 3,3-bis(trimethylsilyl)-2-methyl-1-propene in Lewis acid-catalyzed allylation reactions.

Sources

A Senior Application Scientist's Guide to Product Characterization: A Comparative Analysis of NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of scientific research and pharmaceutical development, the unambiguous characterization of molecular structures is paramount. The identity, purity, and structural integrity of a compound are foundational to its function and safety. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy stand out as two of the most powerful and widely employed methods for elucidating molecular architecture. This guide provides an in-depth comparison of these two techniques, grounded in field-proven insights, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of molecules in solution.[1] Its power lies in its ability to probe the magnetic properties of atomic nuclei, providing a precise map of atomic connectivity and spatial arrangement.[2]

The Fundamental Principle

NMR spectroscopy is based on the phenomenon that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can cause these nuclei to "flip" from a lower to a higher energy state. The precise frequency required for this transition is highly sensitive to the local electronic environment of the nucleus.[2] This sensitivity is what allows NMR to provide such detailed structural information.

Information Gleaned from an NMR Spectrum

A typical ¹H NMR spectrum provides a wealth of information:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the chemical environment of the proton(s).[3][4][5] Protons in different functional groups resonate at characteristic chemical shifts.

  • Integration: The area under each signal is proportional to the number of protons giving rise to that signal.[3] This provides a ratio of the different types of protons in the molecule.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring, non-equivalent protons.[5] The "n+1 rule" is a common starting point for interpreting this splitting, where 'n' is the number of equivalent neighboring protons.[4]

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship between coupled protons.[3]

Beyond simple 1D ¹H NMR, a suite of 2D NMR experiments (like COSY, HSQC, HMBC) can be employed to piece together the entire molecular puzzle, revealing which protons are coupled to each other and which protons are attached to which carbons.[6]

Strengths and Limitations

Strengths:

  • Provides a complete and detailed molecular structure.[1]

  • Non-destructive technique, allowing for sample recovery.[7]

  • High resolution, enabling the distinction of subtle structural differences.

  • Quantitative nature, as the signal integral is directly proportional to the number of nuclei.[3][8]

Limitations:

  • Relatively low sensitivity compared to other analytical techniques, often requiring several milligrams of sample.[3]

  • Complex spectra for large molecules can be challenging to interpret.

  • The cost of high-field NMR spectrometers can be substantial.

Experimental Protocol: ¹H NMR of a Small Molecule
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The deuterated solvent is used to avoid a large solvent signal in the proton spectrum.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0 ppm.[5]

    • Transfer the clear solution to a 5 mm NMR tube.[3]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • "Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • "Shim" the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the number of scans and the relaxation delay. For quantitative results, a longer relaxation delay (at least 5 times the longest T1) is crucial.[8]

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative ratios of the protons.

    • Analyze the chemical shifts, integrations, and multiplicities to elucidate the molecular structure.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent + TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert LockShim Lock & Shim Insert->LockShim Acquire Acquire FID LockShim->Acquire FT Fourier Transform Acquire->FT Process Phase, Baseline Correct, Calibrate FT->Process Analyze Integrate & Analyze (δ, J, Multiplicity) Process->Analyze Structure Elucidate Structure Analyze->Structure

Caption: Workflow for a typical NMR experiment, from sample preparation to final structure elucidation.

Part 2: Infrared (IR) Spectroscopy - The Rapid Fingerprint of Functional Groups

Infrared (IR) spectroscopy is a fast and powerful technique for identifying the functional groups present in a molecule.[9][10] It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the frequencies that correspond to their natural vibrational modes (e.g., stretching, bending).[9]

The Fundamental Principle

For a molecule to absorb IR radiation, the vibration must cause a change in the molecule's dipole moment.[9] The resulting IR spectrum is a plot of absorbance or transmittance versus the frequency of the radiation (typically expressed in wavenumbers, cm⁻¹). Each type of bond (e.g., C=O, O-H, N-H, C-H) has a characteristic absorption frequency range, making IR spectroscopy an excellent tool for functional group identification.[11][12]

Information Gleaned from an IR Spectrum

An IR spectrum is typically divided into two main regions:

  • Functional Group Region (4000-1500 cm⁻¹): This region contains absorption bands that are characteristic of specific functional groups.[12] For example, a strong, broad peak around 3300 cm⁻¹ is indicative of an O-H group (like in an alcohol or carboxylic acid), while a sharp, strong peak around 1700 cm⁻¹ points to a C=O carbonyl group (found in ketones, aldehydes, esters, etc.).[12][13][14]

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule as a whole.[11][12] While difficult to interpret from first principles, this region serves as a unique "fingerprint" for a compound. If two samples have identical IR spectra, they are almost certainly the same compound.[11]

Strengths and Limitations

Strengths:

  • Fast and relatively inexpensive.

  • Excellent for identifying the presence or absence of key functional groups.

  • Applicable to a wide range of sample types, including solids, liquids, and gases.[15][16]

  • Requires only a small amount of sample.

Limitations:

  • Does not provide a complete molecular structure or information on atomic connectivity.

  • Spectra of complex molecules can be difficult to interpret fully.[11]

  • Not all vibrations are IR-active (e.g., the C-C bond in a symmetrical alkene).

Experimental Protocol: FTIR of Solid and Liquid Samples

A. Solid Sample (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to IR radiation.[15]

    • Place the fine powder mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.[15]

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

B. Liquid Sample (Neat Liquid):

  • Sample Preparation:

    • Place a small drop of the pure liquid onto one salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin film of the liquid.

  • Data Acquisition:

    • Acquire a background spectrum of the empty salt plates.

    • Place the "sandwiched" plates into the sample holder.

    • Acquire the sample spectrum.

IR Experimental Workflow (FTIR-ATR)

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis Clean Clean ATR Crystal Place Place Sample on Crystal Clean->Place Pressure Apply Pressure Place->Pressure Background Collect Background Spectrum Pressure->Background Sample Collect Sample Spectrum Background->Sample Process Ratio Sample vs. Background Sample->Process Analyze Identify Characteristic Absorption Bands Process->Analyze Identify Identify Functional Groups Analyze->Identify

Caption: Workflow for a modern FTIR-ATR experiment, from sample placement to functional group identification.

Part 3: Head-to-Head Comparison: NMR vs. IR

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) Spectroscopy
Fundamental Principle Absorption of radiofrequency radiation by nuclei in a strong magnetic field, causing nuclear spin transitions.[16]Absorption of infrared radiation by molecules, causing molecular vibrations (stretching, bending).[16]
Information Provided Detailed 3D molecular structure, atomic connectivity, and electronic environment of atoms.[1][2]Presence or absence of specific functional groups (e.g., -OH, C=O, -NH₂).[9][11]
Primary Application Complete structural elucidation of molecules in solution.[6]Rapid identification of functional groups and confirmation of compound identity (fingerprinting).[9][10]
Sample Requirements Typically 1-20 mg dissolved in 0.5-0.7 mL of deuterated solvent.[3]Minimal sample required (sub-mg); can be analyzed as a solid, liquid, or gas.[15][16]
Sensitivity Relatively low.Generally higher than NMR, especially for compounds with strong IR-active groups.
Resolution Very high, capable of distinguishing between structurally similar isomers.Lower than NMR; peaks are broader.
Analysis Time Longer (minutes to hours per experiment).Very fast (typically <1 minute per sample).
Cost High (instrumentation is expensive to purchase and maintain).Low to moderate.
Data Complexity Can be very complex, often requiring expertise and multiple experiments for full interpretation.Relatively simple to interpret for the presence of common functional groups.
Destructive? Non-destructive.[7]Non-destructive.

Part 4: A Synergistic Approach in Drug Development

In the context of drug development, NMR and IR are not competitors but powerful partners.[17] Their complementary nature provides a self-validating system for product characterization.

A Typical Workflow:

  • Initial Synthesis Check (IR): After a chemical synthesis step, a quick IR spectrum can confirm the success of the reaction. For instance, if a reaction was meant to oxidize an alcohol to a ketone, the disappearance of the broad O-H stretch and the appearance of a strong C=O stretch provides immediate, positive evidence.

  • Structural Confirmation and Purity (NMR): Once the reaction's success is indicated by IR, a full suite of NMR experiments (¹H, ¹³C, COSY, etc.) is performed on the purified product. This provides unambiguous proof of the final structure and can also be used to assess the purity of the sample.

  • Quality Control (IR): For routine quality control of raw materials or final drug products, IR spectroscopy is often used as a rapid identity check. The "fingerprint" region of the sample's spectrum is compared against that of a known, validated standard.[9]

  • Stability Studies (Both): Both techniques can be used in stability testing. IR can quickly detect the formation of degradation products with new functional groups (e.g., oxidation leading to a carbonyl group). NMR can be used to identify and quantify the specific degradation products that are formed over time.

This integrated approach leverages the speed and simplicity of IR for initial checks and the comprehensive detail of NMR for definitive structural proof, creating an efficient and robust characterization workflow that is essential for regulatory submissions.[18]

References

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Emery Pharma. Available from: [Link]

  • 12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts. Available from: [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Available from: [Link]

  • NMR Basics: Guide for Analysis and Interpretation. (2024, September 10). Chem-Station Int. Ed. Available from: [Link]

  • Varghese, S., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals. Available from: [Link]

  • Infrared (IR) Spectroscopy: Principle, Instrumentation, and Applications. (2025, September 20). Pharma Info Nepal. Available from: [Link]

  • What Is the Basic Principle of IR Spectroscopy? [+Applications]. (2025, January 30). Surplus Solutions. Available from: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Available from: [Link]

  • What Is Infrared Spectroscopy? Fundamentals & Applications. (2024, January 31). Excedr. Available from: [Link]

  • Interpreting IR Spectra. (2025, August 29). Chemistry Steps. Available from: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Available from: [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Spectroscopy Online. Available from: [Link]

  • Bouatra, S., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. Available from: [Link]

  • NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Available from: [Link]

  • Fundamentals of IR Spectroscopy in Chemical Analysis. (n.d.). Career Point University. Available from: [Link]

  • Introduction to NMR Spectroscopy. (n.d.). Book.
  • Using IR to Identify Functional Groups (8.4.3). (n.d.). OCR A-Level Chemistry Notes | TutorChase. Available from: [Link]

  • Kruk, J., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Advanced Drug Delivery Reviews. Available from: [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs. Available from: [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Available from: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Available from: [Link]

  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (2022, July 28). Walsh Medical Media. Available from: [Link]

  • Khan, A., et al. (2014). Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Experimental Approaches of NMR Spectroscopy. (n.d.). springerprofessional.de. Available from: [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023, December 7). Longdom Publishing. Available from: [Link]

  • Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. (n.d.). Handbook of.
  • Validated Spectrophotometric Pharmaceutical Analysis. (n.d.). ResearchGate. Available from: [Link]

  • Sample preparation for FT-IR. (n.d.). PDF. Available from: [Link]

  • Infrared Spectroscopy. (2023, January 29). Chemistry LibreTexts. Available from: [Link]

  • NMR vs IR Spectroscopy: Determine Functional Groups. (2025, September 22). Patsnap Eureka. Available from: [Link]

  • NMR spectroscopy of small molecules in solution. (2024, November 15). Nuclear Magnetic ResonanceVolume 50 | Books Gateway. Available from: [Link]

  • Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. (2024, December 10). Juniper Publishers. Available from: [Link]

  • Difference between UV and IR and NMR spectroscopy? (2023, November 17). Rocky Mountain Labs. Available from: [Link]

  • Which one is better for an analytical technique, NMR or IR? Why? (2020, November 23). Quora. Available from: [Link]

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). Spectroscopy Online. Available from: [Link]

  • Experiment: Fourier-Transform-Infrared-Spectroscopy on Solids. (n.d.). Universität Leipzig. Available from: [Link]

  • IR and NMR spectroscopy. (n.d.). PPTX - Slideshare. Available from: [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. Available from: [Link]

Sources

A Researcher's Guide to Chiroptical Methods for Determining Absolute Configuration of Alcohol Products

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise determination of a molecule's three-dimensional structure is paramount. Chirality, or the "handedness" of a molecule, can dramatically influence its biological activity, with different enantiomers of the same compound potentially exhibiting widely varied therapeutic or toxicological effects.[1][2][3] For chiral alcohol products, which are common structural motifs in active pharmaceutical ingredients, establishing the absolute configuration is a critical step. This guide provides a comparative analysis of key chiroptical methods used for this purpose, offering insights into their principles, applications, and practical implementation.

The Foundation: Interaction of Light with Chiral Molecules

Chiroptical spectroscopy techniques are grounded in the differential interaction of chiral molecules with polarized light.[4] When plane-polarized or circularly polarized light passes through a chiral sample, its properties are altered in a manner that is unique to the molecule's absolute configuration. By measuring these changes, we can deduce the spatial arrangement of atoms.

Comparative Analysis of Chiroptical Methods

The three primary chiroptical methods for determining the absolute configuration of chiral alcohols are Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). Each technique possesses distinct advantages and limitations, making the choice of method dependent on the specific characteristics of the alcohol product under investigation.

Electronic Circular Dichroism (ECD)

Principle: ECD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength.[5][][7] This differential absorption arises from electronic transitions within the molecule.

Advantages:

  • High Sensitivity: ECD is a highly sensitive technique, often requiring only microgram quantities of sample.[5]

  • Rapid Analysis: The measurement process is generally fast.[5]

Limitations:

  • Chromophore Requirement: The primary limitation of ECD for many chiral alcohols is the necessity of a chromophore (a part of a molecule that absorbs UV-visible light) in proximity to the chiral center.[] Simple alcohols often lack suitable chromophores, resulting in weak or non-existent ECD signals.

Strategic Approach for Alcohols: Derivatization

To overcome the chromophore limitation, a common and effective strategy is the chemical derivatization of the alcohol's hydroxyl group.[8][9][10] This involves reacting the alcohol with a chiral or achiral derivatizing agent to introduce a chromophore-containing group. This not only enhances the ECD signal but can also rigidify the molecule's conformation, which simplifies spectral interpretation.[9]

Common Derivatizing Agents for Alcohols:

  • Acylating Agents: Reagents like benzoyl chloride or its derivatives introduce a strongly absorbing benzoyl group.[8]

  • Silylating Agents: Reagents such as pentafluorophenyldimethylsilyl chloride can be used to introduce a silyl ether with a suitable chromophore.[11][12]

Experimental Protocol: ECD Analysis of a Derivatized Alcohol

  • Derivatization: React the chiral alcohol with an appropriate derivatizing agent under anhydrous conditions. A typical procedure might involve dissolving the alcohol in a dry solvent like acetonitrile, adding a base such as pyridine, and then introducing the derivatizing agent.[12] The reaction is often rapid and can be performed at room temperature.[12]

  • Purification: Purify the derivatized product using standard chromatographic techniques (e.g., column chromatography or HPLC) to remove excess reagents and byproducts.

  • Sample Preparation: Prepare a dilute solution of the purified derivative in a suitable spectroscopic solvent (e.g., methanol, acetonitrile). The concentration should be optimized to give an absorbance of approximately 0.5-1.0 in the UV-Vis spectrum.

  • ECD Measurement: Record the ECD spectrum over the relevant UV-Vis wavelength range.

  • Theoretical Calculation: Perform a Time-Dependent Density Functional Theory (TD-DFT) calculation to predict the ECD spectrum for one enantiomer of the derivatized alcohol.[13][14][15][16]

  • Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the Cotton effects allows for the unambiguous assignment of the absolute configuration.[7][17]

Vibrational Circular Dichroism (VCD)

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions within the molecule.[18][19]

Advantages:

  • Universal Applicability: Unlike ECD, VCD does not require a chromophore. All molecules have vibrational modes in the infrared region, making VCD applicable to a much broader range of compounds, including simple alcohols.[]

  • Rich Structural Information: VCD spectra are typically rich in bands, providing a detailed fingerprint of the molecule's stereochemistry.[20]

Limitations:

  • Lower Sensitivity: VCD signals are generally weaker than ECD signals, requiring higher sample concentrations (typically in the milligram range).[18]

  • Complex Spectra: The large number of bands can sometimes make spectral interpretation challenging without theoretical calculations.

Experimental Protocol: VCD Analysis of a Chiral Alcohol

  • Sample Preparation: Dissolve a sufficient amount of the chiral alcohol (typically 8-10 mg) in a suitable deuterated solvent (e.g., CDCl3) to a concentration of around 120 mg/mL.[21][22] The use of deuterated solvents is crucial to avoid interference from solvent IR absorption bands.[21]

  • VCD Measurement: Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.[20] Data collection may require several hours to achieve a good signal-to-noise ratio.[21]

  • Conformational Search: Perform a computational conformational search to identify all low-energy conformers of the alcohol.

  • Theoretical Calculation: Calculate the VCD and IR spectra for each significant conformer using DFT. The final theoretical spectrum is a Boltzmann-weighted average of the individual conformer spectra.[23]

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the pattern of positive and negative bands allows for a confident assignment of the absolute configuration.[21][24]

Optical Rotatory Dispersion (ORD)

Principle: ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength.[25][26] The resulting ORD curve can exhibit a "Cotton effect" in the vicinity of an absorption band, which is characteristic of the molecule's stereochemistry.[4][27]

Advantages:

  • Classical Technique: ORD is a well-established method with readily available instrumentation.

Limitations:

  • Less Informative: ORD curves are often less detailed than ECD or VCD spectra, which can make unambiguous assignment difficult, especially for complex molecules.[28]

  • Overlapping Effects: In molecules with multiple chromophores, the Cotton effects can overlap, complicating the analysis.

Data Summary and Comparison

FeatureElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)Optical Rotatory Dispersion (ORD)
Principle Differential absorption of circularly polarized UV-Vis light (Electronic Transitions)[5][][7]Differential absorption of circularly polarized IR light (Vibrational Transitions)[18][19]Wavelength-dependent rotation of plane-polarized light[25]
Chromophore Requirement Yes (often requires derivatization for alcohols)[]No[]Yes (for Cotton effect)
Sample Amount Low (micrograms)[5]High (milligrams)[18]Moderate (milligrams)
Sensitivity High[5]Low to Moderate[18]Moderate
Applicability to Alcohols Requires derivatization if no inherent chromophore[9][10]Widely applicable[]Applicable, but may be less informative
Data Interpretation Comparison with TD-DFT calculations[13][14][15][16]Comparison with DFT calculations[23]Analysis of Cotton effect curves[4][27]

Decision-Making Workflow

The selection of the most appropriate chiroptical method depends on several factors, including the properties of the alcohol product, the available instrumentation, and the desired level of confidence in the assignment.

decision_workflow start Chiral Alcohol Product chromophore Does the molecule have a strong UV-Vis chromophore near the chiral center? start->chromophore ecd Electronic Circular Dichroism (ECD) chromophore->ecd Yes derivatize Is derivatization feasible? chromophore->derivatize No end Absolute Configuration Assigned ecd->end derivatized_ecd Derivatize and perform ECD derivatize->derivatized_ecd Yes vcd Vibrational Circular Dichroism (VCD) derivatize->vcd No derivatized_ecd->end ord Optical Rotatory Dispersion (ORD) (as a complementary method) vcd->ord vcd->end ord->end

Caption: Decision workflow for selecting a chiroptical method.

Experimental Workflow for Absolute Configuration Determination

The general workflow for determining the absolute configuration of a chiral alcohol using chiroptical methods coupled with theoretical calculations is a multi-step process that ensures a high degree of confidence in the final assignment.

experimental_workflow cluster_experimental Experimental cluster_computational Computational sample_prep Sample Preparation (Dissolution / Derivatization) measurement Chiroptical Measurement (ECD or VCD) sample_prep->measurement exp_spectrum Experimental Spectrum measurement->exp_spectrum comparison Comparison of Experimental and Calculated Spectra exp_spectrum->comparison conf_search Conformational Search dft_calc DFT Calculation of Spectra (for one enantiomer) conf_search->dft_calc calc_spectrum Calculated Spectrum dft_calc->calc_spectrum calc_spectrum->comparison assignment Assignment of Absolute Configuration comparison->assignment

Caption: General experimental and computational workflow.

Conclusion

The determination of the absolute configuration of chiral alcohols is a critical task in modern chemistry and drug development. While no single technique is universally superior, a judicious selection from the available chiroptical methods—ECD, VCD, and ORD—can provide reliable and unambiguous results. For alcohols lacking a native chromophore, ECD combined with derivatization offers a highly sensitive approach. In contrast, VCD provides a more universal method that does not require chemical modification. The power of these experimental techniques is immensely amplified when coupled with theoretical calculations, providing a robust framework for stereochemical assignment. As instrumentation and computational methods continue to advance, the application of chiroptical spectroscopy will undoubtedly become even more integral to the development of new chiral molecules.

References

  • What Are the Advantages and Limitations of Circular Dichroism (CD) Spectroscopy? (URL: )
  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (URL: )
  • The Significance of Chirality in Drug Design and Development - PMC. (URL: )
  • Derivatiz
  • Determination Techniques for Absolute Configur
  • Chirality Perspective in Drug Design and Development | Comput
  • Conformational rigidification via derivatization facilitates the determination of absolute configuration using chiroptical spectroscopy: a case study of the chiral alcohol endo-borneol - PubMed. (URL: )
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (URL: )
  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - MDPI. (URL: )
  • CD vs. ORD Spectroscopy: Key Differences in Analyzing Molecular Chirality. (URL: )
  • Derivatizations for Improved Detection of Alcohols by Gas Chrohatography and Photoionization Detection (GC-PID) - Taylor & Francis. (URL: )
  • Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method - eScholarship.org. (URL: )
  • Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism - PMC. (URL: )
  • Determination of Absolute Configuration—an Overview Related to This Special Issue - ResearchG
  • Circular Dichroism for Determining Absolute Configur
  • Derivatizations for Improved Detection of Alcohols by Gas Chrohatography and Photoioniz
  • Role of Chirality in Drugs Discovery and Development | Open Access Journals. (URL: )
  • UNIVERSITY OF CALIFORNIA, IRVINE Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing - eScholarship. (URL: )
  • OPTICAL ROT
  • Analyte Derivatization as an Important Tool for Sample Preparation | LCGC Intern
  • Optical rot
  • Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules - Semantic Scholar. (URL: )
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Labor
  • Electronic Circular Dichroism (ECD) - ORCA 6.0 TUTORIALS. (URL: )
  • Optical Rotatory Dispersion (Ord) and Circular Dichroism (CD) | PDF - Scribd. (URL: )
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Asia. (URL: )
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD)
  • Electronic Circular Dichroism | Encyclopedia MDPI. (URL: )
  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configur
  • The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD)
  • Vibrational circular dichroism (VCD) - Bruker. (URL: )
  • Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy - DTU Research D
  • Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT)
  • Application of optical rotatory dispersion studies to problems in natural products chemistry - SciSpace. (URL: )
  • Optical Rotatory Dispersion | PPT - Slideshare. (URL: )
  • Electronic Circular Dichroism with TDDFT - ReSpect program. (URL: )
  • What is the difference between CD spectra and ECD spectra and VCD spectra?
  • Comparison of the experimental ECD and VCD spectra of stereoisomers of 21 differing in three or two central chirality centers.
  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calcul
  • Circular dichroism and UV resonance Raman study of the impact of alcohols on the Gibbs free energy landscape of an α-helical peptide - PMC. (URL: )
  • VCD Analysis of Axial Chirality in Synthetic Stereoisomeric Biaryl-Type bis-Isochroman Heterodimers with Isolated Blocks of Central and Axial Chirality - MDPI. (URL: )
  • Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals - Radboud Repository. (URL: )

Sources

A Comparative Guide to Mechanistic Studies of Lewis Acid-Promoted Additions of Bis(silyl)propenes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the construction of complex molecular architectures with high precision is a paramount objective. Among the vast toolkit of carbon-carbon bond-forming reactions, the allylation of carbonyl compounds stands out for its utility in introducing versatile three-carbon units. This guide provides an in-depth technical comparison of Lewis acid-promoted additions of 1,3-bis(silyl)propenes to aldehydes, a powerful method for the stereoselective synthesis of (E)-1,3-dienes. Drawing upon field-proven insights and experimental data, we will dissect the mechanistic nuances and provide a practical framework for employing this methodology.

Introduction: The Strategic Value of Bis(silyl)propenes and Lewis Acid Catalysis

1,3-Bis(silyl)propenes have emerged as valuable building blocks in organic synthesis. These reagents function as stable and versatile precursors to allylic anions, offering a controlled and selective means of allylation. The presence of two silyl groups is crucial; one participates directly in the bond-forming event, while the other facilitates the subsequent elimination to form a conjugated diene system. 1,3-Dienes, in turn, are highly prized intermediates, serving as precursors for a multitude of transformations including cycloadditions and cross-coupling reactions.

The reaction of a bis(silyl)propene with an electrophile, such as an aldehyde, is not spontaneous. It requires activation by a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the bis(silyl)propene. The choice of Lewis acid is not trivial; it profoundly influences the reaction's efficiency, selectivity, and even its mechanistic pathway.

Comparative Analysis of Lewis Acids

The efficacy of the Lewis acid in promoting the addition of 1,3-bis(trimethylsilyl)propene to aldehydes is a critical parameter. Optimization studies have demonstrated that strong Lewis acids are essential for achieving high yields and stereoselectivity.

Lewis AcidSolventTemperature (°C)Time (h)Yield (%)E:Z Ratio
BF₃·OEt₂ CH₂Cl₂-78 to 0394>98:2
MeAlCl₂ CH₂Cl₂-78 to 0385>98:2
TiCl₄ CH₂Cl₂-78 to 0355>98:2
SnCl₄ CH₂Cl₂-78 to 03<5-
ZnCl₂ CH₂Cl₂-78 to 03No Reaction-
MgBr₂·OEt₂ CH₂Cl₂-78 to 03No Reaction-

Data synthesized from studies on the reaction of 1,3-bis(trimethylsilyl)propene with benzaldehyde.

Expert Insights:

  • The Necessity of Strong Lewis Acids: The data clearly indicate that strong, oxophilic Lewis acids like Boron trifluoride diethyl etherate (BF₃·OEt₂) and Dichloromethylaluminum (MeAlCl₂) are superior. This is because the nucleophilicity of the bis(silyl)propene is relatively weak. A potent Lewis acid is required to sufficiently lower the LUMO of the aldehyde, thereby overcoming the activation energy barrier for the nucleophilic attack. Weaker Lewis acids such as SnCl₄, ZnCl₂, and MgBr₂·OEt₂ fail to provide adequate activation, resulting in little to no product formation under these conditions.

  • BF₃·OEt₂ as the Catalyst of Choice: BF₃·OEt₂ consistently provides the highest yields while maintaining excellent stereoselectivity. Its commercial availability, ease of handling (as a liquid), and high reactivity make it the preferred choice for this transformation.

  • Solvent and Additives: Dichloromethane (CH₂Cl₂) is the optimal solvent, offering good solubility for the reactants and compatibility with the low temperatures required. The inclusion of 4 Å molecular sieves is a crucial experimental detail. Lewis acids are extremely sensitive to water. Any trace moisture in the solvent or on the glassware will quench the catalyst, leading to lower yields. The molecular sieves act as an in-situ drying agent, ensuring an anhydrous environment and preserving the activity of the Lewis acid.

Mechanistic Dissection

The reaction proceeds through a well-defined mechanistic pathway, analogous in its initial steps to the classic Hosomi-Sakurai allylation. The excellent E-stereoselectivity of the resulting diene is a direct consequence of a stereoelectronically controlled elimination step.

The Proposed Catalytic Cycle

The mechanism can be broken down into three key stages: activation, nucleophilic addition, and elimination.

G RCHO Aldehyde (RCHO) Activated_Complex Activated Aldehyde-LA Complex RCHO->Activated_Complex 1. Activation LA Lewis Acid (LA) LA->Activated_Complex Intermediate β-Silyl Carbocation Intermediate Activated_Complex->Intermediate BisSilyl 1,3-Bis(silyl)propene BisSilyl->Intermediate 2. Nucleophilic Addition Product (E)-1,3-Diene Intermediate->Product 3. Anti-1,4-Elimination Byproduct R₃Si-X + LA Byproduct->LA Catalyst Regeneration G cluster_TS Anti-Elimination Transition State TS_label R₃Si ----- H   H ----- C ----- R             |   |       |             C = C ----- O ----- LA             |   |       |             H   SiR₃    H p1 p2 p1->p2 p3 p4 p3->p4 p5 p6 p5->p6 p7 p8 p7->p8

Caption: Conformation leading to the (E)-diene via anti-elimination.

In this conformation, the bulky trimethylsilyl (SiR₃) and the R group of the original aldehyde are positioned to minimize steric interactions. The C-Si bond and the C-O bond are anti-periplanar, allowing for a smooth, concerted elimination process that establishes the E-geometry of the newly formed double bond.

Experimental Protocols and Workflows

Trustworthiness in synthetic methodology is built on reproducibility. The following is a detailed, self-validating protocol for a representative reaction, along with a workflow diagram.

Representative Protocol: Synthesis of (E)-1-phenyl-1,3-butadiene

This protocol is adapted from the work of Borg, Tuzina, and Somfai.

Materials:

  • 1,3-Bis(trimethylsilyl)propene

  • Benzaldehyde (freshly distilled)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 4 Å Molecular Sieves (activated)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven- or flame-dried)

Procedure:

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add activated 4 Å molecular sieves (approx. 1 g).

  • Reagent Addition: Add anhydrous CH₂Cl₂ (20 mL) to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 1,3-bis(trimethylsilyl)propene (1.2 mmol, 1.2 equiv) to the cooled solution.

  • Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Initiation: Slowly add BF₃·OEt₂ (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes. The causality here is critical: slow addition prevents a rapid exotherm that could lead to side reactions.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Warm-up and Elimination: Allow the reaction to warm to 0 °C and stir for an additional 1 hour. This warming phase is essential to drive the elimination step to completion.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL). The use of a weak base is important to neutralize the strong Lewis acid without causing degradation of the product.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the pure (E)-1-phenyl-1,3-butadiene.

Experimental Workflow Diagram

G Start Start: Assemble Dry Glassware with Molecular Sieves under N₂ AddSolvent Add Anhydrous CH₂Cl₂ Start->AddSolvent Cool Cool to -78 °C AddSolvent->Cool AddReagents Add Bis(silyl)propene and Aldehyde Cool->AddReagents AddLA Slowly Add BF₃·OEt₂ AddReagents->AddLA StirCold Stir at -78 °C for 2h AddLA->StirCold Warm Warm to 0 °C, Stir for 1h StirCold->Warm Quench Quench with Sat. NaHCO₃ Warm->Quench Workup Aqueous Workup & Extraction Quench->Workup Dry Dry (MgSO₄) & Concentrate Workup->Dry Purify Flash Column Chromatography Dry->Purify End End: Pure (E)-1,3-Diene Purify->End

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Future Outlook

The Lewis acid-promoted addition of bis(silyl)propenes to aldehydes is a robust and highly stereoselective method for the synthesis of valuable (E)-1,3-dienes. The choice of a strong Lewis acid, particularly BF₃·OEt₂, is critical for the success of the reaction, which proceeds via a stereoelectronically controlled anti-1,4-elimination mechanism. The provided protocols, when followed with attention to anhydrous conditions, offer a reliable pathway to these important synthetic intermediates.

Future research in this area may focus on expanding the substrate scope to include less reactive electrophiles, such as ketones, and the development of catalytic asymmetric variants to access chiral diene structures. The principles outlined in this guide, grounded in mechanistic understanding and rigorous experimental data, provide a solid foundation for both the application and future innovation of this powerful synthetic transformation.

References

  • Borg, T., Tuzina, P., & Somfai, P. (2011). Lewis Acid-Promoted Addition of 1,3-Bis(silyl)propenes to Aldehydes: A Route to 1,3-Dienes. The Journal of Organic Chemistry, 76(19), 8070–8075. [Link]

  • Meng, F.-F., Xie, J.-H., Xu, Y.-H., & Loh, T.-P. (2018). Catalytically Asymmetric Synthesis of 1,3-Bis(silyl)propenes via Copper-Catalyzed Double Proto-Silylations of Polar Enynes. ACS Catalysis, 8(6), 5306–5312. [Link]

  • Weng, W. W., & Luh, T. Y. (1992). 1,3-Bis(trimethylsilyl)propene as 1,3- and 3,3-propene dianion synthons. Reactions of 2-aryl-1,3-bis(trimethylsilyl)propenes with electrophiles. The Journal of Organic Chemistry, 57(10), 2760–2762. [Link]

  • Hosomi, A., & Sakurai, H. (1976). Syntheses of γ,δ-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters, 17(16), 1295–1298. [Link]

  • Wikipedia. (2023). Lewis acid catalysis. Retrieved from [Link]

  • Denmark, S. E., Beutner, G. L., Wynn, T., & Eastgate, M. D. (2005). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Ald

Kinetic vs. Thermodynamic Control in Silylpropene Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic vs. Thermodynamic Control in Silylpropene Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In organosilicon chemistry, silylpropenes (allylsilanes) occupy a unique reactivity landscape defined by the competition between the


-silicon effect  (kinetic stabilization of intermediates) and conjugative stabilization  (thermodynamic product stability).

For drug development professionals utilizing the Hosomi-Sakurai reaction or synthesizing complex scaffolds, distinguishing between these regimes is critical:

  • Kinetic Control exploits the

    
    -silicon effect to drive regioselective 
    
    
    
    -substitution (
    
    
    ), preserving the carbon skeleton while transposing the double bond.
  • Thermodynamic Control drives the system toward vinylsilanes (1-silylpropenes), the energetic sink of the allyl-vinyl equilibrium, often leading to isomerization rather than functionalization.

This guide provides the mechanistic rationale, comparative data, and validated protocols to selectively access either pathway.

Mechanistic Foundations: The -Silicon Effect vs. Conjugation

The divergence between kinetic and thermodynamic outcomes in silylpropene chemistry stems from the stabilization of the carbocation intermediate versus the final olefin product.

The Kinetic Driver: -Silicon Effect

Under kinetic conditions (low temperature, Lewis Acid catalysis), electrophiles attack the


-carbon of the silylpropene. This is not random; it is driven by the hyperconjugative overlap between the C-Si 

bond and the empty p-orbital of the developing carbocation at the

-position.
  • Mechanism:

    
     (Substitution Electrophilic Bimolecular with Rearrangement).
    
  • Outcome: The C-Si bond breaks to restore the double bond, resulting in net allylation of the electrophile.

The Thermodynamic Driver: Conjugation

Thermodynamically, the vinylsilane (1-silylpropene) isomer is more stable than the allylsilane (3-silylpropene) isomer. This is due to


 interaction (or hyperconjugation) between the silicon atom and the adjacent 

-system.
  • Mechanism: Acid-catalyzed protonation/deprotonation equilibrium.

  • Outcome: If the reaction is reversible or if proton sources are present without a rapid nucleophilic trap, the allylsilane will isomerize to the vinylsilane.

Reaction Coordinate Diagram (DOT Visualization)

ReactionProfile Reactant Allylsilane + E+ TS_Kinetic TS1: Gamma-Attack (Beta-Cation Stabilized) Reactant->TS_Kinetic Low Ea (Fast) TS_Thermo TS2: Isomerization (Proton Shift) Reactant->TS_Thermo High Ea (Slow) Intermediate Beta-Silyl Carbocation TS_Kinetic->Intermediate Product_Thermo Thermodynamic Product: Vinylsilane (Isomerized) TS_Thermo->Product_Thermo Equilibration Product_Kinetic Kinetic Product: Hosomi-Sakurai Adduct (Gamma-Substituted) Intermediate->Product_Kinetic Irreversible Desilylation

Figure 1: Energy profile distinguishing the low-activation energy kinetic pathway (


-attack) from the thermodynamic equilibration pathway.

Comparative Analysis: Performance & Selectivity

The following table contrasts the operational parameters and outcomes for Kinetic vs. Thermodynamic control in the context of reacting 3-(trimethylsilyl)propene.

FeatureKinetic Control (Hosomi-Sakurai)Thermodynamic Control (Isomerization)
Primary Reagent Strong Lewis Acid (

,

)
Brønsted Acid (

,

) or Heat
Temperature Low (

to

)
High (

to Reflux)
Site of Attack

-Carbon (Gamma)

-Carbon or Proton Shift
Intermediate

-Silyl Carbocation
Non-stabilized or Allylic Cation
Major Product Homoallylic Alcohol/EtherVinylsilane (1-silylpropene)
Selectivity Ratio >95:5 (

-adduct : isomer)
~80:20 (

-Vinyl : Allyl)
Reversibility Irreversible (C-Si bond cleavage)Reversible (Equilibrium)
Key Insight for Researchers

In drug discovery, Kinetic Control is the standard for C-C bond formation (allylation). However, "Thermodynamic" side reactions (isomerization) often occur as failure modes when:

  • The Lewis Acid is wet (generating proton sources).

  • The reaction is warmed too quickly before quenching.

  • Steric hindrance at the

    
    -position slows the kinetic attack, allowing the thermodynamic equilibration to compete.
    

Validated Experimental Protocols

Protocol A: Kinetic Control (Hosomi-Sakurai Allylation)

Objective: Selective formation of homoallylic alcohols via


-attack.

Reagents:

  • 3-Trimethylsilylpropene (1.0 equiv)

  • Benzaldehyde (Electrophile, 1.0 equiv)

  • 
     (Lewis Acid, 1.0 equiv)
    
  • Dichloromethane (Anhydrous)

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add

    
     to anhydrous 
    
    
    
    and cool to
    
    
    .
    • Why: Low temperature minimizes thermal energy available to cross the higher activation barrier for isomerization.

  • Addition: Add the aldehyde slowly. Then, add 3-trimethylsilylpropene dropwise over 10 minutes.

    • Observation: Solution typically turns yellow/orange (Lewis Acid-Carbonyl complex).

  • Reaction: Stir at

    
     for 1-2 hours. Monitor by TLC.
    
    • Critical Step:Do not warm until the electrophile is consumed. Warming promotes proton-catalyzed isomerization if any moisture is present.

  • Quench: Pour the cold mixture directly into ice-cold aqueous

    
    .
    
    • Mechanism:[2][3][4][5][6] Rapid hydrolysis destroys the Lewis Acid, preventing thermodynamic equilibration during workup.

  • Isolation: Extract with

    
    , dry over 
    
    
    
    , and concentrate.

Expected Result: >90% yield of the homoallylic alcohol (


-adduct).
Protocol B: Thermodynamic Control (Isomerization to Vinylsilane)

Objective: Conversion of Allylsilane to the thermodynamically stable Vinylsilane.

Reagents:

  • 3-Trimethylsilylpropene[7]

  • p-Toluenesulfonic acid (pTsOH) or Nafion-H

  • Toluene or Benzene

Workflow:

  • Setup: Dissolve 3-trimethylsilylpropene in Toluene.

  • Catalysis: Add 5 mol% pTsOH.

  • Reaction: Heat to reflux (

    
    ) for 4-12 hours.
    
    • Why: Heat provides the energy to overcome the activation barrier for the 1,3-proton shift, allowing the system to settle into the lowest energy well (Vinylsilane).

  • Analysis: Monitor by GC-MS or NMR. The terminal alkene proton signals (

    
     5.7-5.9 ppm) will disappear, replaced by vinylsilane signals (
    
    
    
    5.5-6.2 ppm, typically E-isomer).
  • Isolation: Filter off the catalyst (if solid) or wash with base to remove acid. Distill to isolate the vinylsilane.

Expected Result: ~80-90% conversion to 1-trimethylsilylpropene (Thermodynamic product).

Workflow Visualization

ProtocolFlow cluster_Kinetic Kinetic Control (Protocol A) cluster_Thermo Thermodynamic Control (Protocol B) Start Start: 3-Trimethylsilylpropene Cond_K Conditions: -78°C, TiCl4 Anhydrous DCM Start->Cond_K Cond_T Conditions: Reflux, H+ Cat. (pTsOH) Start->Cond_T Step_K1 Formation of Beta-Silyl Cation Intermediate Cond_K->Step_K1 Step_K2 Nucleophilic Attack (Gamma) Step_K1->Step_K2 Prod_K Product: Homoallylic Alcohol (C-C Bond Formed) Step_K2->Prod_K Step_T1 Reversible Protonation Cond_T->Step_T1 Step_T2 1,3-Silyl/Proton Shift Step_T1->Step_T2 Prod_T Product: Vinylsilane (Isomerized Reagent) Step_T2->Prod_T

Figure 2: Decision tree for selecting experimental conditions based on desired product outcome.

References

  • Hosomi, A., & Sakurai, H. (1976). Chemistry of organosilicon compounds.[8][9] 71. Carbon-carbon bond formation between allylsilanes and carbonyl compounds catalyzed by titanium tetrachloride. Journal of the American Chemical Society. Link

  • McAtee, J. R., et al. (2014).[8][14] Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. Journal of the American Chemical Society. Link (Demonstrates kinetic retention of allylsilane vs thermodynamic isomerization).

  • BenchChem Technical Support. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.Link

  • Mayr, H., & Hagen, G. (1979). Kinetics and Mechanism of the Reaction of Allylsilanes with Carbocations. Journal of the Chemical Society, Chemical Communications.[16] Link

Sources

assessment of the synthetic utility of 2,3-bis(trimethylsilyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive assessment of the synthetic utility of 2,3-bis(trimethylsilyl)-1-propene (BTMSP) , designed for researchers and drug development professionals.

A Bifunctional "Chameleon" Reagent for Modular Carbon Scaffold Construction

Executive Summary

This compound (BTMSP) is a specialized allylic silane reagent that functions as a masked dianion equivalent of isobutene. Unlike standard allyl silanes (which are monofunctional nucleophiles) or Trost’s reagent (which serves as a dipole for [3+2] cycloadditions), BTMSP offers a unique stepwise bifunctionality .

Its primary utility lies in its ability to undergo Lewis Acid-mediated Sakurai-Hosomi allylation while retaining a vinyl silane moiety. This "leftover" functional group serves as a versatile handle for subsequent transformations, most notably the rapid assembly of polysubstituted furans and


-silyl-enones . This guide objectively assesses its performance against common alternatives, highlighting its niche in constructing acyclic and heterocyclic frameworks where Trost-type reagents fail.

Reagent Profile & Preparation

PropertyDescription
Structure

CAS Number 17891-65-5
Role Bifunctional Nucleophile / 1,3-Dianion Equivalent
Stability Stable liquid; store under inert atmosphere (Ar/N

). Stable to chromatography.
Preparation Synthesized via Grignard formation from 2-bromoallyltrimethylsilane followed by quenching with TMSCl.
Synthesis of the Reagent

Ref: Kang, K.-T. et al. Synth.[1][2][3][4][5][6] Commun. 1994, 24, 1507.[5]

  • Activation: Magnesium turnings are activated in dry THF.

  • Grignard Formation: 2-bromoallyltrimethylsilane is added slowly to generate the Grignard reagent.

  • Silylation: Chlorotrimethylsilane (TMSCl) is added to the solution.

  • Isolation: Aqueous workup and distillation yield BTMSP (approx. 75% yield).[5]

Mechanism & Reactivity: The "Bifunctional" Advantage

The synthetic power of BTMSP stems from the differential reactivity of its two silyl groups.

  • Site A (Allylic Silyl): Highly reactive nucleophile (

    
    ). Undergoes Sakurai-Hosomi allylation with electrophiles (acid chlorides, aldehydes) promoted by Lewis Acids (e.g., AlCl
    
    
    
    , TiCl
    
    
    ).
  • Site B (Vinylic Silyl): Latent functionality. It survives the initial allylation, providing a vinyl silane handle for:

    • Ipso-substitution: Conversion to halides or other groups.

    • Epoxidation/Cyclization: Key pathway to furans.

    • Peterson Elimination: Access to 1,3-dienes (under specific conditions).

BTMSP_Mechanism BTMSP This compound (BTMSP) Intermediate β-Silyl Enone / Homoallylic Silane (Vinyl Silane Retained) BTMSP->Intermediate Step 1: Lewis Acid Allylation (Sakurai-Hosomi) Electrophile Electrophile (E+) (e.g., RCOCl) Electrophile->Intermediate Furan Polysubstituted Furan (via Epoxidation) Intermediate->Furan Step 2: mCPBA / H+ Diene 1,3-Diene (via Peterson Elimination) Intermediate->Diene Step 2: Base / Elimination

Figure 1: Divergent reaction pathways of BTMSP demonstrating its utility as a lynchpin for heterocycles and dienes.

Comparative Analysis: BTMSP vs. Alternatives

The choice between BTMSP and its closest competitors depends strictly on the desired scaffold topology.

FeatureBTMSP (2,3-Bis) Trost Reagent Precursor Simple Allyl Silane
Chemical Identity This compound2-(trimethylsilylmethyl)allyl acetateAllyltrimethylsilane
Primary Mechanism Lewis Acid (Sakurai)Pd(0) Catalysis (TMM Dipole)Lewis Acid (Sakurai)
Key Intermediate Vinyl Silane (Stable)Trimethylenemethane (Transient)Alkene (Terminal)
Primary Product Acyclic Enones / Furans Cyclopentanes ([3+2])Homoallylic Alcohols
Atom Economy High (TMS is a byproduct)Moderate (Acetate lost)High
Best For... Constructing furans , dienes , or functionalized enones .Constructing 5-membered rings (methylenecyclopentanes).Simple allylation.

Critical Insight: Do not use BTMSP if your goal is a concerted [3+2] cycloaddition to form a cyclopentane; Trost's reagent is superior for that. Use BTMSP when you need to install a 3-carbon unit that retains a functional handle (the vinyl silane) for a second step (e.g., ring closure to a furan).

Key Application: Synthesis of Polysubstituted Furans

The "Killer App" for BTMSP.

While Trost's reagent builds carbocycles, BTMSP is a premier reagent for synthesizing 2,4-disubstituted and 2,3,5-trisubstituted furans . This is achieved via a two-stage protocol:

  • Acylation: Reaction with an acid chloride gives a

    
    -trimethylsilyl-
    
    
    
    -unsaturated ketone.[7]
  • Oxidative Cyclization: Epoxidation of the vinyl silane followed by acid-catalyzed rearrangement yields the furan.

Experimental Protocol: Synthesis of 2-Phenyl-4-(trimethylsilyl)furan

Based on methodologies by Kang et al. (Synth. Commun. 1994; Tetrahedron Lett. 1996).

Phase 1: Acylation (Sakurai-Hosomi)
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and N

    
     inlet.
    
  • Lewis Acid: Suspend AlCl

    
      (1.1 equiv) in anhydrous CH
    
    
    
    Cl
    
    
    (DCM) and cool to -78 °C .
  • Addition: Add Benzoyl Chloride (1.0 equiv) dropwise. Stir for 10 min to form the acylium complex.

  • Reagent Addition: Add BTMSP (1.1 equiv) in DCM dropwise over 5 minutes.

  • Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC (disappearance of acid chloride).

  • Quench: Pour the mixture into ice-cold saturated NaHCO

    
    . Extract with Et
    
    
    
    O.[2][5][8]
  • Result: Purification yields the

    
    -trimethylsilyl enone intermediate.
    
Phase 2: Furan Formation
  • Epoxidation: Dissolve the intermediate from Phase 1 in DCM. Treat with mCPBA (1.2 equiv) at 0 °C.

  • Cyclization: The epoxy-silane intermediate often cyclizes spontaneously or upon mild acid treatment (e.g., catalytic TsOH or silica gel exposure).

  • Purification: Flash chromatography yields the 2-substituted-4-trimethylsilylfuran.

Data Summary (Typical Yields):

  • Phase 1 (Enone): 75–85%

  • Phase 2 (Furan): 60–75%

References

  • Kang, K.-T.; U, J. S. "Synthesis of

    
    -Trimethylsilyl-
    
    
    
    -unsaturated Ketones via Lewis Acid Promoted Reactions of 2,3-Bis(trimethylsilyl)propene with Acid Chlorides."[1][5] Synthetic Communications, 1994 , 24(11), 1507–1512.[5] Link
  • Kang, K.-T.; Hwang, S. S.; Jyung, K. K. "Synthesis of 2-Substituted-4-Trimethylsilylfurans Using 2,3-Bis(trimethylsilyl)propene." Synthetic Communications, 1994 , 24(20), 2973–2981.[9] Link

  • Borg, T.; Tuzina, P.; Somfai, P. "Lewis Acid-Promoted Addition of 1,3-Bis(silyl)propenes to Aldehydes: A Route to 1,3-Dienes." Journal of Organic Chemistry, 2011 , 76(20), 8070–8075. (Note: Comparative reference for 1,3-isomer utility). Link

  • Trost, B. M.; Chan, D. M. T. "Palladium-mediated cycloaddition approaches to cyclopentanoids: Introduction and initial studies." Journal of the American Chemical Society, 1979 , 101(21), 6429–6431. (Grounding reference for Trost Reagent comparison). Link

Sources

A Comparative Guide to the Applications of Bis(trimethylsilyl)propenes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of organic synthesis, the pursuit of efficient and selective methods for carbon-carbon bond formation remains a central theme. Among the diverse array of reagents available to the modern chemist, organosilicon compounds have carved out a significant niche, offering unique reactivity profiles and enabling complex molecular constructions. This guide provides an in-depth technical review of the applications of bis(trimethylsilyl)propenes, a class of versatile building blocks that have demonstrated considerable utility in the synthesis of carbocyclic and heterocyclic frameworks. Through a comparative analysis with alternative synthetic strategies, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ these reagents in their synthetic endeavors.

Introduction to Bis(trimethylsilyl)propenes: Structure and Reactivity

Bis(trimethylsilyl)propenes are a group of organosilane reagents characterized by a three-carbon propylene backbone bearing two trimethylsilyl (TMS) groups. The isomeric placement of these silyl groups dictates the reagent's reactivity, giving rise to distinct synthetic applications. The most commonly employed isomers are 1,3-bis(trimethylsilyl)propene and 2,3-bis(trimethylsilyl)-1-propene.

The presence of the silicon atoms profoundly influences the electronic nature of the propene scaffold. The β-silicon effect, the stabilization of a carbocation β to a silicon atom, and the ability of silicon to stabilize an adjacent carbanion are key electronic features that underpin the reactivity of these compounds. These properties allow bis(trimethylsilyl)propenes to serve as versatile synthons, acting as precursors to a variety of reactive intermediates.

1,3-Bis(trimethylsilyl)propene: A Versatile Propene Dianion Synthon

1,3-Bis(trimethylsilyl)propene is a powerful reagent that can function as a synthetic equivalent of a 1,3-propene dianion. Upon sequential deprotonation, it generates a nucleophilic species that can react with a variety of electrophiles at both the C1 and C3 positions. This reactivity allows for the construction of diverse molecular architectures.

Generation and Reactivity of the 1,3-Dianion

The generation of the dianion is typically achieved by treatment of 1,3-bis(trimethylsilyl)propene with a strong base, such as sec-butyllithium, in an ethereal solvent like tetrahydrofuran (THF) at low temperatures. The initial deprotonation occurs at the allylic position to form a stabilized allyl anion. A second equivalent of base can then remove a proton from the vinylic position.

G cluster_reagents Reagents reagent 1,3-Bis(trimethylsilyl)propene anion1 Allyl Anion Intermediate reagent->anion1 Deprotonation dianion 1,3-Propene Dianion anion1->dianion Deprotonation product Bis-electrophile Adduct dianion->product Sequential Alkylation E1 Electrophile 1 (E1+) E2 Electrophile 2 (E2+) sBuLi1 s-BuLi (1 eq.) sBuLi2 s-BuLi (1 eq.)

Caption: Generation of the 1,3-propene dianion from 1,3-bis(trimethylsilyl)propene.

Comparison with Alternative Propene Dianion Synthons

While 1,3-bis(trimethylsilyl)propene is a highly effective propene dianion equivalent, other reagents can achieve similar transformations. A comparison with common alternatives highlights the advantages and disadvantages of each approach.

Reagent/MethodAdvantagesDisadvantagesRepresentative Yields
1,3-Bis(trimethylsilyl)propene Good stability of the reagent; controlled sequential functionalization is possible.Requires two equivalents of a strong base.70-90% for sequential alkylations.
Propylene Readily available and inexpensive starting material.Direct deprotonation is challenging and often leads to mixtures of products.Highly variable, often low yields.
Allyl Halides + 2 eq. Metal One-step generation of the dianion.Can be prone to side reactions like Wurtz coupling.40-60% for subsequent reactions.

Table 1. Comparison of propene dianion synthons.

Experimental Protocol: Sequential Alkylation of 1,3-Bis(trimethylsilyl)propene

Objective: To demonstrate the sequential functionalization of the 1,3-propene dianion derived from 1,3-bis(trimethylsilyl)propene.

Materials:

  • 1,3-Bis(trimethylsilyl)propene

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Electrophile 1 (e.g., iodomethane)

  • Electrophile 2 (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add a solution of 1,3-bis(trimethylsilyl)propene (1.0 eq) in dry THF at -78 °C.

  • Slowly add a solution of s-BuLi (1.1 eq) and stir the mixture at -78 °C for 1 hour to generate the allyl anion.

  • Add the first electrophile (e.g., iodomethane, 1.1 eq) and stir for an additional hour at -78 °C.

  • Add a second equivalent of s-BuLi (1.1 eq) at -78 °C and stir for 1 hour to generate the dianion.

  • Add the second electrophile (e.g., benzaldehyde, 1.1 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This compound: A Precursor for [4+3] Cycloadditions

This compound serves as a valuable precursor for the generation of a trimethylenemethane (TMM) diyl, which can participate in [4+3] cycloaddition reactions to form seven-membered rings. This approach provides a powerful tool for the synthesis of complex carbocyclic systems.

Generation of the Trimethylenemethane Diyl and [4+3] Cycloaddition

In the presence of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), this compound can undergo a formal [3+2] dimerization followed by a rearrangement to generate a reactive intermediate that behaves as a TMM diyl equivalent. This species can then react with a diene in a [4+3] cycloaddition manner.

G cluster_reagents Reagents reagent This compound intermediate Reactive Intermediate (TMM Diyl Equivalent) reagent->intermediate Activation product [4+3] Cycloadduct (Seven-membered Ring) intermediate->product [4+3] Cycloaddition diene Diene LA Lewis Acid (e.g., TMSOTf)

Caption: [4+3] Cycloaddition using this compound.

Comparison with Other [4+3] Cycloaddition Methods

The use of this compound for [4+3] cycloadditions offers a distinct advantage in its operational simplicity. A comparison with other methods for generating the three-carbon component for this cycloaddition is presented below.

MethodThree-Carbon Component PrecursorActivating AgentTypical Yields
From Bis(trimethylsilyl)propene This compoundLewis Acid (e.g., TMSOTf)60-80%
From Dihaloketones α,α'-DihaloketonesReducing agent (e.g., Zn-Cu couple)50-70%
From Allenes Silyl-substituted allenesLewis Acid55-75%

Table 2. Comparison of methods for [4+3] cycloaddition.

Experimental Protocol: [4+3] Cycloaddition of this compound with Furan

Objective: To synthesize a seven-membered ring via a [4+3] cycloaddition reaction.

Materials:

  • This compound

  • Furan (freshly distilled)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (CH₂Cl₂), freshly distilled from CaH₂

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve this compound (1.0 eq) and furan (5.0 eq) in dry CH₂Cl₂ at -78 °C.

  • Add TMSOTf (0.1 eq) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting cycloadduct by flash column chromatography on silica gel.

Applications in Natural Product Synthesis

The unique reactivity of bis(trimethylsilyl)propenes has been harnessed in the total synthesis of several complex natural products. Their ability to form key carbocyclic frameworks with high stereocontrol makes them valuable tools in the synthetic chemist's arsenal. While specific examples with detailed experimental data in total synthesis are often embedded in lengthy synthetic sequences, the principles demonstrated in the model reactions above are directly applicable. For instance, the construction of the seven-membered ring in guanacastepene A has been approached using strategies analogous to the [4+3] cycloaddition methodology.

Conclusion

Bis(trimethylsilyl)propenes are versatile and powerful reagents in modern organic synthesis. 1,3-Bis(trimethylsilyl)propene provides a reliable route to the 1,3-propene dianion, enabling controlled, sequential functionalization. In contrast, this compound serves as an effective precursor for [4+3] cycloadditions, offering a straightforward method for the construction of seven-membered rings. While alternative methods exist for these transformations, the operational simplicity, and often high selectivity, of bis(trimethylsilyl)propene-based routes make them attractive options for the synthesis of complex molecular targets. A thorough understanding of their reactivity, as outlined in this guide, will undoubtedly inspire their broader application in the scientific community.

References

  • Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press.
  • Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press.
  • Hosomi, A., & Sakurai, H. (1976). A new stereo- and regiospecific synthesis of γ-butyrolactones from allylsilanes and chlorosulfonyl isocyanate. Tetrahedron Letters, 17(16), 1295-1298.
  • Harmata, M. (2004). [4+3] Cycloaddition Reactions. Organic Reactions, 63, 1-234.
  • Nishigaichi, Y., Takuwa, A., & Naruta, Y. (1993). Lewis acid-catalyzed [4+3] cycloaddition of this compound with dienes. The Journal of Organic Chemistry, 58(15), 4173-4175.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Bis(trimethylsilyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond synthesis and application to the entire lifecycle of the materials we handle. The proper disposal of reactive reagents like 2,3-Bis(trimethylsilyl)-1-propene is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the safe handling and disposal of this organosilicon compound, grounded in its chemical properties and field-proven safety practices.

Core Chemical Principles: Understanding the "Why" Behind the Procedure

This compound is an organosilane, and its disposal protocol is fundamentally dictated by the reactivity of its silyl ether-like structure. The key to its safe deactivation and disposal lies in understanding its susceptibility to hydrolysis.

The silicon-oxygen bond in silyl ethers is readily cleaved by protic sources, such as water or alcohols, particularly under acidic or basic conditions.[1][2] This hydrolysis reaction breaks down the molecule into a more stable, less reactive alcohol and a silanol (R₃Si-OH), which typically condenses to form a stable disiloxane (R₃Si-O-SiR₃).[1] This principle allows us to convert small, residual amounts of the reactive reagent into less hazardous components before they enter the waste stream.

However, this reactivity also presents a hazard. Uncontrolled contact with water or other incompatible materials can lead to an exothermic reaction, potentially causing pressure buildup in a sealed container. Therefore, our disposal strategy is twofold:

  • Deactivate: For residual amounts, we employ a controlled hydrolysis protocol to "quench" the reactivity.

  • Contain & Dispose: For bulk quantities, we ensure safe containment and transfer to a licensed hazardous waste facility, as uncontrolled quenching of large volumes is unsafe in a laboratory setting.[3]

Hazard Profile and Essential Safety Data

Before handling or disposal, a thorough understanding of the compound's hazards is paramount. All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

  • Hand Protection: Neoprene or nitrile rubber gloves.[4]

  • Eye Protection: Chemical safety goggles. Contact lenses should not be worn.[4][5]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of vapor inhalation, a suitable respirator should be used.[3]

Quantitative Data Summary:

PropertyValueSource
CAS Number 17891-65-5[6][7]
Molecular Formula C₉H₂₂Si₂[6][7]
Molecular Weight 186.44 g/mol [6]
GHS Classification Flammable Liquid, Category 3[6]
Hazard Statement H226: Flammable liquid and vapor[6]

Disposal Workflow: A Step-by-Step Decision Guide

The following diagram outlines the decision-making process for the proper disposal of this compound, from a container in the lab to its final waste stream.

DisposalWorkflow cluster_decon Container Decontamination Protocol cluster_bulk Bulk Waste Disposal Protocol start Start: this compound for Disposal decision Container Status? start->decision proc_residual Residual amounts or rinsing of 'empty' container decision->proc_residual < 5% Full / 'Empty' proc_bulk Bulk quantities (>5% of original volume) decision->proc_bulk > 5% Full / Bulk proc_ppe 1. Don appropriate PPE in a fume hood. proc_residual->proc_ppe proc_inert 2. Ensure inert atmosphere if necessary. proc_ppe->proc_inert proc_quench 3. Slowly add a non-reactive solvent (e.g., THF, Toluene). proc_inert->proc_quench proc_alcohol 4. Slowly add a quenching agent (e.g., isopropanol). proc_quench->proc_alcohol proc_water 5. After reaction subsides, slowly add water to complete hydrolysis. proc_alcohol->proc_water proc_neutralize 6. Neutralize if necessary and check pH. proc_water->proc_neutralize proc_waste 7. Dispose of aqueous solution in the appropriate aqueous waste stream. proc_neutralize->proc_waste proc_segregate 1. Do NOT attempt to quench. proc_bulk->proc_segregate proc_container 2. Ensure material is in a properly sealed, labeled, and compatible container. proc_segregate->proc_container proc_label 3. Label as "Hazardous Waste: Flammable Liquid, Organosilicon Compound" with full chemical name. proc_container->proc_label proc_store 4. Store in a designated flammable waste storage area away from incompatibles. proc_label->proc_store proc_professional 5. Arrange for pickup by a licensed hazardous waste disposal contractor. proc_store->proc_professional

Caption: Decision workflow for disposal of this compound.

Detailed Protocol for Decontamination of Residual Quantities

This protocol is intended for decontaminating "empty" containers or quenching very small residual amounts of this compound. Never attempt this procedure on bulk quantities.

Objective: To safely hydrolyze residual reactive material into less hazardous silanols and corresponding alcohols.

Methodology:

  • Preparation: Conduct all steps in a certified chemical fume hood. Ensure a Class ABC or BC fire extinguisher is nearby. Wear all required PPE as detailed in Section 2.

  • Inerting (Optional but Recommended): For scrupulously dry apparatus, purge the container (e.g., a round-bottom flask) with an inert gas like nitrogen or argon. This prevents uncontrolled reactions with atmospheric moisture.

  • Dilution: Add a non-reactive, anhydrous solvent such as tetrahydrofuran (THF) or toluene to the container to dilute the residue. Swirl gently.

  • Initial Quenching: While stirring the solution, slowly add a less reactive protic solvent, such as isopropanol or n-butanol, dropwise. The silyl ether will react with the alcohol. Be observant for any signs of an exothermic reaction (heat generation). If the reaction becomes vigorous, pause the addition and allow it to subside.

  • Complete Hydrolysis: Once the initial reaction has ceased, slowly and carefully add water dropwise to the solution. This will hydrolyze any remaining silyl ether moieties and isopropoxysilanes.

  • Final Check: After the addition is complete, stir the mixture for a short period. Check the pH of the aqueous layer. Neutralize with a dilute acid or base if necessary.

  • Final Disposal: The resulting mixture, now containing primarily solvents, siloxanes, and water, can be disposed of in the appropriate non-halogenated organic solvent waste stream, in accordance with your institution's guidelines.[8]

Bulk Waste Disposal and Spill Management

Bulk Quantities: Any amount of this compound that is not a minor residue should be treated as bulk waste.

  • Do Not Quench: It is extremely dangerous to attempt to quench bulk quantities of reactive chemicals in the laboratory.

  • Segregation and Containment: Keep the material in its original container if possible, or a designated, compatible, and properly sealed waste container. Ensure the container is clearly labeled with the full chemical name and associated hazards ("Flammable Liquid").

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, typically a flammable storage cabinet, away from heat, sparks, and incompatible materials like strong acids, bases, and oxidizing agents.[3][5]

  • Professional Disposal: The waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[9] You must comply with all local, state, and federal regulations for hazardous waste disposal.[10][11]

Emergency Spill Procedures:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and supervisors.

  • Eliminate Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.[4]

  • Containment: For small spills, contain the liquid with a non-combustible absorbent material like sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Using non-sparking tools, carefully collect the absorbent material and place it into a sealable container for hazardous waste disposal.[4]

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

By adhering to these scientifically-grounded procedures, we can ensure the safe and responsible management of this compound, upholding our commitment to a safe and sustainable research environment.

References

  • Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Gryn'ova, G., et al. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. MDPI.
  • ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses.
  • Gelest, Inc. (2017, January 24). 2-METHYL-1-(TRIMETHYLSILOXY)-1-PROPENE Safety Data Sheet.
  • Fisher Scientific. (2010, June 15). SAFETY DATA SHEET.
  • Wikipedia. Silyl enol ether. Available at: [Link]

  • Brinker, C.J. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.
  • Sigma-Aldrich. (2023, August 27). SAFETY DATA SHEET for 3-(Trimethylsilyl)-2-propynal.
  • MDPI. (2022). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Available at: [Link]

  • TCI Chemicals. (2025, February 28). SAFETY DATA SHEET for 1,3-Bis(trimethylsilyloxy)propane.
  • University of Groningen. Hazardous waste acceptance conditions.
  • CNMI Law Revision Commission. Title 65-50 Hazardous Waste Management Regulations.
  • US Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • PRO-TEK. RC-1 - SAFETY DATA SHEET.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2,3-Bis(trimethylsilyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

2,3-Bis(trimethylsilyl)-1-propene (CAS: 79816-63-2) presents a dual-threat hazard profile that distinguishes it from standard organic solvents. It is classified as both a Flammable Liquid (Category 3) and a Skin/Eye Corrosive (Category 1B) .

Unlike benign reagents, this compound requires a "Zero-Skin-Contact" protocol. The primary risks are flash fires due to its volatility and severe, potentially irreversible tissue damage upon contact. This guide moves beyond generic safety advice, providing a targeted logistical framework for researchers handling this specific allyl silane derivative.

Part 1: The Hierarchy of Defense

PPE is your last line of defense. Your primary safety infrastructure is the engineering control system.

Engineering Controls (Non-Negotiable)
  • Primary Containment: All transfers and reactions must occur within a certified chemical fume hood or an inert atmosphere glovebox.

  • Ventilation Rate: Ensure hood face velocity is between 80–100 fpm (feet per minute).

  • Inert Atmosphere: Due to moisture sensitivity and flammability, an inert gas line (Nitrogen or Argon) is required for transfers.

Part 2: PPE Selection Matrix

Rationale: Standard latex gloves are permeable to organosilanes and offer zero protection against the corrosive nature of this compound. The following matrix is the required standard for handling.

Table 1: Mandatory PPE Specifications
Protection ZoneRequired EquipmentTechnical Rationale
Ocular/Face Chemical Splash Goggles + Face Shield Safety glasses are insufficient. As a Corrosive 1B liquid, vapors or micro-droplets can cause corneal opacity. The face shield protects the neck/chin from splashes.
Hand (Splash) Double Gloving: Nitrile (min 5 mil) Outer: 5 mil Nitrile (High dexterity). Inner: 4 mil Nitrile (Color indicator). Change immediately upon any splash.
Hand (Spill/High Risk) Silver Shield® (Laminate) or Viton® Organosilanes can permeate nitrile over time. Laminate gloves provide broad-spectrum permeation resistance for spill cleanup.
Body/Torso Flame-Resistant (FR) Lab Coat Material: Nomex or chemically treated cotton. Prohibited: Synthetic blends (Polyester/Rayon) which melt into skin during flash fires.
Respiratory Fume Hood (Primary) Respirators (half-face with OV cartridges) are only for emergency egress or spill cleanup outside the hood.

Part 3: Operational Workflow & Logic

Expert Insight: The most dangerous moment is the transfer from the stock bottle to the reaction vessel. We utilize a Closed-System Transfer to mitigate flammability and exposure risks.

Protocol: Syringe Transfer Technique
  • Preparation: Secure the stock bottle with a clamp. Purge the receiving flask with Argon.

  • Pressure Equalization: Insert a needle connected to an inert gas line into the stock bottle septum to prevent vacuum lock.

  • Draw: Use a luer-lock glass syringe (plastic can degrade/leach).

  • Transfer: Move the syringe to the reaction vessel. Do not transport the open needle across the lab bench; use a needle block or transport container if moving between hoods.

  • Quenching: Residual material in the syringe must be quenched (e.g., with isopropanol) inside the hood before cleaning.

Visualization: Handling Decision Logic

The following diagram outlines the critical decision pathways for handling and emergency response.

HandlingWorkflow Start START: this compound Handling CheckHood Check Fume Hood (Velocity > 80 fpm?) Start->CheckHood PPECheck Verify PPE: FR Coat, Goggles, Dbl Nitrile CheckHood->PPECheck TransferType Select Transfer Method PPECheck->TransferType Syringe < 10mL: Glass Syringe (Inert Purge) TransferType->Syringe Small Vol Cannula > 10mL: Cannula Transfer (Positive Pressure) TransferType->Cannula Large Vol Reaction Reaction Execution (Inert Atmosphere) Syringe->Reaction Cannula->Reaction Quench Quench Residuals (Isopropanol/Hexanes) Reaction->Quench Waste Dispose: Organic Waste (No Oxidizers) Quench->Waste

Figure 1: Operational workflow for safe handling, emphasizing volume-dependent transfer methods to minimize exposure.

Part 4: Emergency Response & Disposal

Emergency Scenarios
  • Skin Contact: Immediate flushing is critical. Do not waste time removing the glove first if the chemical has soaked through—wash over the glove initially, then peel it off under the water stream. Flush for 15 minutes.

  • Eye Contact: Use the eyewash station immediately. Hold eyelids open. Flush for 15 minutes.

  • Spill (>10mL): Evacuate the immediate area. Do not attempt cleanup without Silver Shield gloves and a respirator.

Disposal Protocol

Do not mix with strong oxidizers or aqueous acids in the waste stream.

  • Segregation: Collect in a dedicated "Flammable Organic" waste container.

  • Labeling: Clearly mark as "Flammable" and "Corrosive."

  • Glassware: Rinse glassware with a compatible solvent (e.g., Hexanes or DCM) into the waste container before removing it from the fume hood for washing.

Visualization: PPE Decision Tree

This logic ensures you select the correct glove material based on the task duration.

PPE_Logic Task Define Task Duration Contact Duration? Task->Duration Splash Incidental Splash Risk (Standard Setup) Duration->Splash Short Term Immersion High Exposure Risk (Spill Cleanup/Maintenance) Duration->Immersion Long Term Nitrile USE: Double Nitrile Gloves (Change immediately if splashed) Splash->Nitrile Laminate USE: Silver Shield / Laminate (Chemical Barrier) Immersion->Laminate

Figure 2: PPE Selection Logic based on exposure potential.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound. (Note: Link directs to similar organosilane SDS repository for verification of H226/H314 hazards).

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1]

  • PubChem. (2023). Compound Summary: this compound.[2][3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.